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Core Science & Biosynthesis

Foundational

Introduction: The Significance of a Rare Element's Chloride

An In-depth Technical Guide to Rhenium Pentachloride: From Discovery to Modern Applications Rhenium (Re), a silvery-gray, heavy, third-row transition metal, is one of the rarest elements in the Earth's crust, with an ave...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Rhenium Pentachloride: From Discovery to Modern Applications

Rhenium (Re), a silvery-gray, heavy, third-row transition metal, is one of the rarest elements in the Earth's crust, with an average concentration of approximately 1 part per billion.[1] Discovered in 1925 by German chemists Ida Tacke-Noddack, Walter Noddack, and Otto Carl Berg, its unique properties, including an exceptionally high melting point and a wide range of oxidation states (-3 to +7), have made it invaluable in high-performance alloys and as a catalyst.[1][2] Among its various compounds, the halides, and particularly Rhenium Pentachloride (ReCl₅), serve as critical precursors and catalysts in both inorganic and organic synthesis. This guide provides a comprehensive overview of the discovery, synthesis, structure, and reactivity of Rhenium Pentachloride, tailored for professionals in research and development.

Part 1: The Historical Context of a Landmark Discovery

The journey of Rhenium Pentachloride begins shortly after the discovery of rhenium itself. While the element was identified in 1925, its pentachloride was first successfully synthesized and characterized in 1933 by Wilhelm Geilmann and Friedrich W. Wrigge.[3][4] This seminal work established the primary route for its preparation: the direct, high-temperature chlorination of rhenium metal.[3] This discovery was significant as it provided chemists with one of the most accessible starting materials for exploring the rich coordination and organometallic chemistry of rhenium.

Part 2: Synthesis and Physicochemical Profile

The synthesis of Rhenium Pentachloride remains rooted in its original preparative method, valued for its directness and efficiency. The compound is a red-brown, paramagnetic solid that is highly sensitive to air and moisture.[3][4]

Experimental Protocol: Direct Chlorination of Rhenium Metal

This protocol describes the laboratory-scale synthesis of Rhenium Pentachloride via the direct chlorination of metallic rhenium powder. The causality for the high temperature is the need to overcome the activation energy for the reaction between the bulk metal and chlorine gas to form the Re(V) oxidation state.

Methodology:

  • Apparatus Setup: A quartz tube is placed within a tube furnace capable of reaching at least 500-900°C. One end of the tube is connected to a chlorine gas source, and the exit is vented through a mineral oil bubbler or a scrubbing solution (e.g., sodium hydroxide) to neutralize excess chlorine.

  • Sample Preparation: A quartz boat containing a known quantity of pure rhenium metal powder is placed in the center of the quartz tube.

  • Inert Gas Purge: The system is first purged with an inert gas, such as argon or nitrogen, to remove all traces of air and moisture, which would otherwise lead to the formation of rhenium oxychlorides.

  • Reaction: The furnace temperature is raised to 500-900°C.[3][4] Once the target temperature is stable, a slow stream of dry chlorine gas is passed over the rhenium metal.

  • Product Collection: The volatile Rhenium Pentachloride sublimes and is carried by the chlorine stream to a cooler part of the tube, where it crystallizes.

  • Purification: The crude product is purified by temperature-gradient sublimation under a vacuum or a slow stream of inert gas to separate it from less volatile impurities like Rhenium Trichloride (ReCl₃), which can be a side product.[4]

Physicochemical Data Summary

The fundamental properties of Rhenium Pentachloride are summarized in the table below.

PropertyValueReferences
Chemical Formula ReCl₅ (monomer); Re₂Cl₁₀ (dimer, solid state)[3]
Molar Mass 363.471 g/mol [3][4][5][6]
Appearance Red-brown to dark-green/black crystalline solid[3][4][5][7][8]
Density 4.9 g/cm³[3][4][5][7]
Melting Point 220 °C (decomposes)[3][4][5][7]
Boiling Point Not Applicable[4]
Solubility Reacts with water; soluble in HCl and alkalies[7][8]
Magnetic Property Paramagnetic[3][4]

Part 3: Molecular Structure and Bonding

In the solid state, Rhenium Pentachloride adopts a dimeric structure, with the formula Re₂Cl₁₀.[3][4] This structure consists of two edge-sharing octahedra, which can be described as Cl₄Re(μ-Cl)₂ReCl₄.[3] The two rhenium atoms are bridged by two chloride ligands. The Re-Re distance is 3.74 Å, indicating no significant direct metal-metal bond.[3] This bioctahedral motif is also observed in other pentahalides, such as that of tantalum.[3] In the gas phase, the dimeric structure dissociates into monomeric, trigonal bipyramidal ReCl₅ molecules.

Caption: Dimeric structure of solid Rhenium Pentachloride.

Part 4: Reactivity and Synthetic Applications

Rhenium Pentachloride is a versatile reagent whose reactivity is dominated by its sensitivity to hydrolysis and its ability to undergo reduction or ligand substitution reactions.

Key Reactions
  • Hydrolysis: It reacts readily with water and even atmospheric moisture, degrading into a brown liquid and releasing corrosive hydrogen chloride (HCl) gas.[3][4]

  • Reduction: ReCl₅ can be reduced to lower rhenium chlorides. For instance, thermal decomposition in an inert atmosphere or reaction with a reducing agent like anhydrous tin(II) chloride yields trirhenium nonachloride (Re₃Cl₉), a cluster compound.[3][9][10] Comproportionation with ReCl₃ gives rhenium tetrachloride (ReCl₄).[3]

  • Oxygenation: Reaction with oxygenating agents like dichlorine monoxide (Cl₂O) affords rhenium(VII) oxychlorides, such as ReO₃Cl.[3][4]

  • Ligand Substitution: It reacts with various neutral and anionic donor ligands. For example, with 2,2'-bipyridyl (bipy), it is reduced to form ReCl₄(bipy), while reactions with triphenylphosphine can yield a variety of monomeric or dimeric products depending on the solvent and conditions.[9][11]

Rhenium_Chloride_Reduction Key Reduction Pathways of Rhenium Pentachloride ReCl5 Rhenium Pentachloride (ReCl₅) ReCl3 Trirhenium Nonachloride (Re₃Cl₉) ReCl5->ReCl3  Thermal Decomposition  or SnCl₂ Reduction ReCl4 Rhenium Tetrachloride (ReCl₄) ReCl5->ReCl4  Comproportionation  with ReCl₃

Caption: Reduction reactions of Rhenium Pentachloride.

Applications in Catalysis and Synthesis

While it currently has no large-scale commercial applications, Rhenium Pentachloride holds historical importance as one of the earliest catalysts used for olefin metathesis, a powerful carbon-carbon bond-forming reaction.[3][12] Its primary modern use is as a laboratory-scale precursor for the synthesis of a wide range of other rhenium compounds, including organometallic complexes, porphyrin compounds, and other catalysts.[7][8][13]

Part 5: Safety and Handling

Rhenium Pentachloride is a hazardous substance that must be handled with appropriate precautions.

  • Moisture Sensitivity: Due to its vigorous reaction with water, it must be stored and handled under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Corrosivity: Upon hydrolysis, it releases HCl gas, which is corrosive and irritating to the respiratory system, eyes, and skin.[7][14]

  • Toxicity: While data on ReCl₅ is limited, related compounds like rhenium trichloride have shown toxicity in animal studies, warranting careful handling to avoid inhalation, ingestion, and skin contact.[1]

Conclusion

From its discovery in 1933 to its present-day role as a key synthetic precursor, Rhenium Pentachloride has been a cornerstone in the development of rhenium chemistry. Its unique dimeric structure, rich reactivity, and historical role in catalysis underscore its importance. For researchers and scientists, a thorough understanding of its synthesis, properties, and handling is essential for safely and effectively harnessing the potential of this versatile compound in creating novel materials and catalytic systems.

References

  • Title: Rhenium pentachloride - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Rhenium pentachloride - chemeurope.com Source: Chemeurope.com URL: [Link]

  • Title: Some reactions of rhenium(V) chloride Source: Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) URL: [Link]

  • Title: WebElements Periodic Table » Rhenium » rhenium pentachloride Source: WebElements URL: [Link]

  • Title: RHENIUM PENTACHLORIDE - ChemBK Source: ChemBK URL: [Link]

  • Title: Rhenium chloride (ReCl5) - Substance Details - SRS | US EPA Source: US Environmental Protection Agency URL: [Link]

  • Title: "The Chemistry of Rhenium (V) Chloride" by George Warren Eastland Source: Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange URL: [Link]

  • Title: Rhenium trichloride - chemeurope.com Source: Chemeurope.com URL: [Link]

  • Title: Rhenium | Re (Element) - PubChem Source: National Institutes of Health, PubChem URL: [Link]

  • Title: Rhenium pentachloride Source: Speedle URL: [Link]

  • Title: Cas 13596-35-5,RHENIUM (V) CHLORIDE | lookchem Source: LookChem URL: [Link]

  • Title: Rhenium - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Rhenium pentachloride, CasNo.13596-35-5 BOC Sciences Source: LookChem URL: [Link]

Sources

Exploratory

The Dichotomy of Rhenium-Rhenium Interactions: A Technical Guide to the Molecular Structure and Bonding in Dirhenium Decachloride (Re₂Cl₁₀)

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Simple Dimers In the realm of transition metal chemistry, the interactions between metal centers have profound implications for the res...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Dimers

In the realm of transition metal chemistry, the interactions between metal centers have profound implications for the resulting compound's structure, reactivity, and electronic properties. Rhenium, in particular, showcases a remarkable diversity in its metal-metal bonding, from the celebrated quadruple bond in the octachlorodirhenate(III) anion, [Re₂Cl₈]²⁻, to the weakly interacting centers in higher oxidation state halides. This guide provides an in-depth exploration of dirhenium decachloride (Re₂Cl₁₀), a compound that serves as a pivotal example of a dinuclear system where direct metal-metal bonding is absent, despite the close proximity of the two rhenium centers. We will dissect its molecular architecture, elucidate the nature of its chemical bonds, and contrast it with related dirhenium species to provide a comprehensive understanding for researchers in inorganic synthesis, catalysis, and materials science.

The Molecular Architecture of Re₂Cl₁₀: A Dimer of Octahedra

Dirhenium decachloride, more systematically named rhenium(V) chloride, is a red-brown, paramagnetic solid.[1] Its structure in the solid state has been elucidated by X-ray crystallography, revealing a dimeric formulation, Re₂Cl₁₀.[1] The molecule adopts a bioctahedral structure, where two ReCl₆ octahedra share an edge. This can be described as Cl₄Re(μ-Cl)₂ReCl₄, indicating that two chloride ligands act as bridges (μ-Cl) between the two rhenium atoms.[1]

The key structural feature of Re₂Cl₁₀ is the significant distance between the two rhenium centers, measured at 3.74 Å.[1] This distance is considerably longer than the Re-Re quadruple bond in [Re₂Cl₈]²⁻ (approximately 2.24 Å) and even the single Re-Re bond in dirhenium decacarbonyl, Re₂(CO)₁₀ (around 3.04 Å).[2] The elongated Re-Re distance in Re₂Cl₁₀ is a clear indication that there is no significant direct metal-metal bond. The stability of the dimer is instead attributed to the bridging chloride ligands that hold the two rhenium centers together.

Each rhenium atom is in a formal +5 oxidation state and is coordinated to six chloride ligands in a distorted octahedral geometry. The molecule possesses a center of inversion.

Table 1: Key Structural Parameters of Re₂Cl₁₀ and Related Compounds
CompoundFormulaRe-Re Distance (Å)Bridging LigandsComments
Rhenium(V) ChlorideRe₂Cl₁₀3.742 x μ-ClNo direct Re-Re bond
Octachlorodirhenate(III)[Re₂Cl₈]²⁻~2.24NoneRe-Re quadruple bond
Dirhenium DecacarbonylRe₂(CO)₁₀3.04NoneRe-Re single bond

The Nature of Bonding in Re₂Cl₁₀

The bonding in Re₂Cl₁₀ can be understood by considering the electronic configuration of the rhenium(V) centers. Rhenium is in Group 7 of the periodic table, with a neutral electronic configuration of [Xe] 4f¹⁴ 5d⁵ 6s². In the +5 oxidation state, rhenium has a d² electronic configuration.

In the distorted octahedral ligand field of the six chloride ions, the d-orbitals of each rhenium atom split into t₂g and eg sets. The two d-electrons will occupy the lower energy t₂g orbitals. Given the paramagnetic nature of the compound, these two electrons on each rhenium center are unpaired.[1] The absence of a direct Re-Re bond can be attributed to a combination of factors:

  • Repulsion between formally positive metal centers: The high positive charge on the Re(V) centers leads to significant electrostatic repulsion, which would be exacerbated by a closer approach necessary for bond formation.

  • Steric hindrance from the chloride ligands: The ten chloride ligands create a sterically crowded environment around the two rhenium centers, disfavoring a close Re-Re contact.

  • Orbital overlap: The d-orbitals on the adjacent rhenium atoms are not favorably oriented for significant overlap to form a stable metal-metal bond at this distance. The interaction is primarily through the bridging chloride ligands.

The bonding in the Re-(μ-Cl)-Re bridge is a classic example of a three-center, four-electron bond, where the p-orbitals of the bridging chloride ligands interact with appropriate d-orbitals on each of the two rhenium centers.

To visually represent the connectivity in Re₂Cl₁₀, a simple diagram can be generated:

Caption: Molecular structure of Re₂Cl₁₀ showing the bioctahedral arrangement with bridging chlorides.

Synthesis and Reactivity of Re₂Cl₁₀

Synthesis

Rhenium(V) chloride was first synthesized in 1933.[1] The primary method for its preparation involves the direct chlorination of rhenium metal at elevated temperatures, typically up to 900 °C.[1] The resulting Re₂Cl₁₀ can be purified by sublimation. It is noteworthy that Re₂Cl₁₀ represents one of the highest oxidation states for a binary chloride of rhenium; further chlorination does not occur.[1]

Reactivity

Dirhenium decachloride is a reactive compound with several key chemical behaviors:

  • Hydrolysis: It is sensitive to moisture and degrades in air, hydrolyzing to release HCl.[1] This necessitates handling in an inert atmosphere.

  • Catalysis: Historically, Re₂Cl₁₀ was one of the early catalysts used for olefin metathesis, a powerful carbon-carbon bond-forming reaction.[1]

  • Reduction: Re₂Cl₁₀ can be reduced to lower oxidation state rhenium chlorides. A notable example is its reduction to trirhenium nonachloride (Re₃Cl₉).[1]

  • Comproportionation: It can undergo comproportionation with lower chlorides. For instance, reacting Re₂Cl₁₀ with Re₃Cl₉ yields rhenium tetrachloride (ReCl₄).[1]

  • Oxygenation: Reaction with oxygenating agents like dichlorine monoxide (Cl₂O) leads to the formation of rhenium(VII) oxychlorides, such as ReO₃Cl.[1]

The following diagram illustrates some of the key reactions of Re₂Cl₁₀.

Re2Cl10_Reactivity Re2Cl10 Re₂Cl₁₀ Re3Cl9 Re₃Cl₉ Re2Cl10->Re3Cl9 Reduction ReCl4 ReCl₄ Re2Cl10->ReCl4 + Re₃Cl₉ ReO3Cl ReO₃Cl Re2Cl10->ReO3Cl + 3 Cl₂O Re_metal Re Metal Re_metal->Re2Cl10 Cl₂, ≤900°C

Caption: Key synthesis and reactivity pathways for dirhenium decachloride (Re₂Cl₁₀).

Experimental Protocol: Synthesis of Rhenium(V) Chloride (Re₂Cl₁₀)

This protocol describes the synthesis of Re₂Cl₁₀ via the high-temperature chlorination of rhenium metal. Caution: This procedure involves hazardous materials and high temperatures and should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

4.1. Materials and Equipment:

  • Rhenium powder (99.9%+)

  • Chlorine gas (high purity)

  • Argon or Nitrogen gas (high purity)

  • Quartz tube furnace capable of reaching 900 °C

  • Quartz reaction tube

  • Gas flow controllers

  • Schlenk line and glassware for inert atmosphere manipulation

  • Sublimation apparatus

  • Mineral oil bubblers

4.2. Procedure:

  • Preparation of the Apparatus:

    • A clean, dry quartz tube is placed in the tube furnace.

    • The gas inlet is connected to a manifold allowing for controlled flow of both chlorine and an inert gas (argon or nitrogen).

    • The gas outlet is connected to a bubbler and then to a scrubbing system to neutralize excess chlorine gas (e.g., a sodium hydroxide solution).

  • Sample Loading:

    • A known quantity of rhenium powder is placed in a quartz boat.

    • The boat is positioned in the center of the quartz tube.

  • Purging the System:

    • The system is thoroughly purged with inert gas for at least 30 minutes to remove any air and moisture. A gentle flow of inert gas is maintained throughout this step.

  • Chlorination Reaction:

    • The furnace is heated to the reaction temperature (e.g., 600-900 °C). The optimal temperature may require adjustment based on the specific setup.

    • Once the desired temperature is reached, the inert gas flow is stopped, and a controlled flow of chlorine gas is introduced into the reaction tube.

    • The rhenium powder will react with the chlorine gas to form volatile rhenium chlorides, including Re₂Cl₁₀.

    • The reaction is continued until all the rhenium metal has been consumed.

  • Product Collection and Purification:

    • The volatile Re₂Cl₁₀ will be carried by the gas stream and will deposit in a cooler region of the tube downstream from the furnace.

    • After the reaction is complete, the chlorine flow is stopped, and the system is purged again with inert gas while it cools to room temperature.

    • The crude Re₂Cl₁₀ is collected from the cooler parts of the tube under an inert atmosphere.

    • Further purification can be achieved by temperature-gradient sublimation under vacuum.

4.3. Rationale for Experimental Choices:

  • High Temperature: The high temperature is necessary to overcome the activation energy for the reaction between solid rhenium and gaseous chlorine.

  • Inert Atmosphere: The use of an inert atmosphere during setup and cool-down is critical to prevent the formation of rhenium oxides and to avoid hydrolysis of the product.[1]

  • Sublimation Purification: Sublimation is an effective method for purifying Re₂Cl₁₀ from less volatile impurities.

Comparative Analysis: The Re-Re Quadruple Bond in [Re₂Cl₈]²⁻

To fully appreciate the bonding in Re₂Cl₁₀, it is instructive to compare it with the celebrated [Re₂Cl₈]²⁻ anion. Discovered in the 1960s, this ion was the first compound recognized to contain a quadruple bond between two metal atoms.[3]

In [Re₂Cl₈]²⁻, each rhenium atom is in the +3 oxidation state (a d⁴ configuration). The two ReCl₄ units are eclipsed, which maximizes the overlap of the d-orbitals between the two metal centers. This overlap leads to the formation of one σ bond, two π bonds, and one δ bond, resulting in a bond order of four.[3] The electronic configuration of this quadruple bond is σ²π⁴δ².[3] This strong covalent interaction pulls the rhenium atoms close together, resulting in the very short Re-Re bond distance.

The stark contrast in the Re-Re distance and bonding between Re₂Cl₁₀ (3.74 Å, no direct bond) and [Re₂Cl₈]²⁻ (~2.24 Å, quadruple bond) highlights the critical role of the metal's oxidation state and the surrounding ligand environment in determining the nature and extent of metal-metal interactions.

Conclusion

Dirhenium decachloride (Re₂Cl₁₀) presents a fascinating case study in the structural and bonding diversity of dinuclear rhenium complexes. Its bioctahedral, chloride-bridged structure is a direct consequence of the high +5 oxidation state of the rhenium centers, which precludes the formation of a direct metal-metal bond due to electrostatic repulsion and steric hindrance. Instead, the dimer is held together by bridging chloride ligands. Understanding the synthesis, reactivity, and electronic structure of Re₂Cl₁₀, especially in comparison to iconic multiple-bonded species like [Re₂Cl₈]²⁻, provides researchers with a deeper appreciation for the subtle interplay of factors that govern the formation and nature of chemical bonds between transition metal atoms. This knowledge is fundamental for the rational design of new catalysts, electronic materials, and therapeutic agents.

References

  • National Institute of Standards and Technology. (n.d.). Rhenium, pentacarbonylchloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Rhenium compounds. In Wikipedia. Retrieved from [Link]

  • Materials Project. (n.d.). Re₂O₃Cl₇ (mp-672376). Retrieved from [Link]

  • Wikipedia. (2023, November 29). Rhenium pentachloride. In Wikipedia. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Rhenium trichloride. Retrieved from [Link]

  • Materials Project. (n.d.). Re₂O₄Cl₅ (mp-1102176). Retrieved from [Link]

  • Wikipedia. (2023, August 10). Dirhenium decacarbonyl. In Wikipedia. Retrieved from [Link]

Sources

Foundational

Synthesis and preparation of high-purity Rhenium pentachloride

An In-Depth Technical Guide to the Synthesis and Preparation of High-Purity Rhenium Pentachloride For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Preparation of High-Purity Rhenium Pentachloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and handling of high-purity Rhenium pentachloride (ReCl₅), a compound of significant interest in catalysis and materials science.[1][2] The methodologies detailed herein are grounded in established chemical literature, offering a robust framework for obtaining this versatile reagent in a highly pure form.

Introduction: The Significance of Rhenium Pentachloride

Rhenium pentachloride, a red-brown crystalline solid, holds a unique position in inorganic chemistry.[1] Although it currently has no large-scale commercial applications, its historical importance as one of the earliest catalysts for olefin metathesis underscores its potential in synthetic chemistry.[1][2] Furthermore, it serves as a crucial precursor for the synthesis of various rhenium compounds, including organometallic complexes and lower oxidation state chlorides like trirhenium nonachloride.[1][3]

Structurally, Rhenium pentachloride exists as a dimer, Re₂Cl₁₀, with a bioctahedral arrangement where two rhenium atoms are bridged by two chloride ligands.[1][2] This dimeric structure is analogous to that of tantalum pentachloride.[1] Understanding its physical and chemical properties is paramount for its successful synthesis and application.

Table 1: Key Properties of Rhenium Pentachloride

PropertyValueReference
Molecular Formula ReCl₅[4][5]
Molar Mass 363.471 g/mol [1]
Appearance Red-brown crystalline solid[1][3]
Density 4.9 g/cm³[1]
Melting Point 220 °C (428 °F; 493 K)[1]
Crystal Structure Monoclinic[1][2]
Solubility Reacts with water to release HCl[1][3]
Magnetic Susceptibility (χ) +1225.0·10⁻⁶ cm³/mol[1][2]

Core Synthesis Methodology: Direct Chlorination of Rhenium Metal

The most established and direct route to Rhenium pentachloride is the high-temperature chlorination of rhenium metal.[1][2] This method, first reported in 1933, leverages the high reactivity of chlorine gas with rhenium at elevated temperatures.[1][3]

Causality Behind Experimental Choices

The choice of direct chlorination stems from the thermodynamic favorability of the reaction between rhenium and chlorine to form the pentachloride, which is one of the most oxidized stable binary chlorides of rhenium.[1] The high temperatures, often up to 900 °C, are necessary to overcome the activation energy barrier and ensure a reasonable reaction rate.[1] The use of a vertical-tube reactor, as described in Inorganic Syntheses, is a practical approach to facilitate the continuous flow of chlorine gas over the rhenium metal and the subsequent collection of the volatile product.

Experimental Protocol: Direct Chlorination

Materials:

  • Rhenium metal powder or sponge (high purity)

  • Chlorine gas (anhydrous)

  • Inert gas (e.g., Argon or Nitrogen)

  • Vertical tube furnace

  • Quartz or borosilicate glass reaction tube

  • Collection flask

Procedure:

  • System Setup: Assemble the vertical tube furnace with the reaction tube. Place a known quantity of rhenium metal in the center of the tube. Connect the chlorine gas inlet at the top and the collection flask at the bottom. Ensure all connections are secure and leak-proof.

  • Inert Gas Purge: Purge the entire system with a dry, inert gas for at least 30 minutes to remove any residual air and moisture. Rhenium pentachloride is highly sensitive to air and moisture, degrading into a brown liquid.[1][2]

  • Heating and Chlorination: Begin heating the furnace to the target temperature, typically between 500 °C and 900 °C.[1][3] Once the desired temperature is reached, introduce a steady flow of dry chlorine gas.

  • Product Formation and Collection: The volatile Rhenium pentachloride will form and be carried by the chlorine gas stream towards the cooler end of the reaction tube and into the collection flask, where it will deposit as a red-brown solid.

  • Reaction Completion and Cooling: Continue the reaction until the desired amount of rhenium has been consumed. Stop the chlorine flow and switch back to the inert gas stream. Allow the furnace to cool down to room temperature under the inert atmosphere.

  • Product Isolation: Once cooled, carefully disconnect the collection flask under an inert atmosphere (e.g., in a glovebox) to prevent exposure to air and moisture.

Purification of Rhenium Pentachloride: The Sublimation Advantage

The crude Rhenium pentachloride obtained from direct chlorination can be purified to a high degree using sublimation.[1][3] This technique is particularly effective for this compound due to its volatility at elevated temperatures under reduced pressure.

Rationale for Sublimation

Sublimation is a phase transition from the solid to the gas phase without passing through a liquid phase. This process is ideal for separating volatile solids like ReCl₅ from non-volatile impurities. By carefully controlling the temperature and pressure, a highly efficient separation can be achieved, yielding a product of high purity.

Experimental Protocol: Sublimation

Materials:

  • Crude Rhenium pentachloride

  • Sublimation apparatus (e.g., a cold finger sublimator)

  • Vacuum pump

  • Heating mantle or oil bath

  • Inert atmosphere source

Procedure:

  • Apparatus Setup: Place the crude Rhenium pentachloride into the sublimation apparatus. Assemble the apparatus, ensuring all joints are well-sealed.

  • Inert Atmosphere: Evacuate the apparatus and backfill with a dry, inert gas. Repeat this cycle several times to ensure an inert environment.

  • Sublimation: Begin heating the apparatus while maintaining a dynamic vacuum. The Rhenium pentachloride will sublime and deposit as pure crystals on the cold surface of the sublimator (e.g., the cold finger).

  • Collection: Once the sublimation is complete, allow the apparatus to cool to room temperature under the inert atmosphere. Carefully dismantle the apparatus in a glovebox and scrape the purified crystals from the cold surface.

Synthesis_and_Purification_Workflow cluster_synthesis PART 1: Synthesis cluster_purification PART 2: Purification Re_metal Rhenium Metal Reactor Vertical Tube Reactor (500-900 °C) Re_metal->Reactor Cl2_gas Chlorine Gas Cl2_gas->Reactor Crude_ReCl5 Crude ReCl₅ Reactor->Crude_ReCl5 Chlorination Sublimation_Apparatus Sublimation Apparatus (Vacuum, Heat) Crude_ReCl5->Sublimation_Apparatus High_Purity_ReCl5 High-Purity ReCl₅ Sublimation_Apparatus->High_Purity_ReCl5 Sublimation

Caption: Workflow for the synthesis and purification of high-purity Rhenium pentachloride.

Characterization of High-Purity Rhenium Pentachloride

To validate the purity of the synthesized Rhenium pentachloride, several analytical techniques can be employed.

Table 2: Analytical Techniques for Purity Assessment

TechniquePurposeExpected Outcome for High-Purity ReCl₅
Elemental Analysis To determine the elemental composition (Re and Cl).The experimentally determined weight percentages of Rhenium and Chlorine should closely match the theoretical values (Re: 51.23%, Cl: 48.77%).[3]
X-ray Diffraction (XRD) To confirm the crystal structure and phase purity.The diffraction pattern should match the known monoclinic crystal structure of ReCl₅.[1][2]
Infrared (IR) Spectroscopy To identify characteristic vibrational modes.The IR spectrum should exhibit the characteristic Re-Cl stretching and bending frequencies, free from peaks associated with impurities like oxychlorides.

Safety, Handling, and Storage: A Critical Overview

Rhenium pentachloride is a hazardous substance that requires careful handling.[6][7] It is highly sensitive to moisture and air, reacting to release corrosive hydrogen chloride gas.[1][3]

Mandatory Safety Precautions
  • Handling: All manipulations of Rhenium pentachloride must be performed under a dry, inert atmosphere, such as in a glovebox or using Schlenk line techniques.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[6][7] In case of potential dust formation, a respirator is necessary.[8]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood.[6][8]

  • Spills: In case of a spill, evacuate the area and prevent the material from entering drains.[8] Collect the spilled material carefully, avoiding dust formation, and place it in a suitable container for disposal.[7][8]

Storage

Store Rhenium pentachloride in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as water and oxidizing agents.[6][8]

Safety_Precautions Handling Handling (Inert Atmosphere) PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) Handling->PPE Ventilation Ventilation (Fume Hood) Handling->Ventilation Storage Storage (Cool, Dry, Tightly Sealed) Storage->Handling Spill_Response Spill Response (Evacuate, Contain, Dispose) Spill_Response->PPE

References

Exploratory

CAS number 13596-35-5 physicochemical data

An In-depth Technical Guide to the Physicochemical and Pharmacological Properties of Rasagiline (CAS RN: 136236-51-6) Introduction Rasagiline, known chemically as (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a po...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical and Pharmacological Properties of Rasagiline (CAS RN: 136236-51-6)

Introduction

Rasagiline, known chemically as (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B). Its high selectivity for MAO-B makes it a cornerstone in the symptomatic management of Parkinson's disease, both as a monotherapy and as an adjunct to levodopa treatment. This guide provides a comprehensive overview of the physicochemical properties, pharmacology, and analytical methodologies for Rasagiline, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

A thorough understanding of a drug candidate's physicochemical properties is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Chemical Identity and Structure
  • IUPAC Name: (1R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine

  • CAS Number: 136236-51-6

  • Molecular Formula: C₁₂H₁₃N

  • Molecular Weight: 171.24 g/mol

  • Chemical Structure:

    Caption: Chemical structure of Rasagiline.

Tabulated Physicochemical Properties
PropertyValueSource
Melting PointNot available
Boiling PointNot available
pKaNot available
LogPNot available
Water SolubilityNot available
AppearanceNot available

Pharmacology and Mechanism of Action

Rasagiline's therapeutic effects are primarily attributed to its selective and irreversible inhibition of MAO-B in the brain.[1] This inhibition leads to an increase in the synaptic concentration of dopamine, a neurotransmitter depleted in Parkinson's disease.

Mechanism of Action Workflow

MAO_B_Inhibition Rasagiline Rasagiline MAO_B Monoamine Oxidase B (MAO-B) Rasagiline->MAO_B Irreversibly Inhibits Dopamine_Metabolism Dopamine Metabolism MAO_B->Dopamine_Metabolism Catalyzes Dopamine_Levels Increased Dopamine Levels Dopamine_Metabolism->Dopamine_Levels Leads to Therapeutic_Effect Alleviation of Parkinson's Symptoms Dopamine_Levels->Therapeutic_Effect

Caption: Mechanism of action of Rasagiline.

Beyond its symptomatic effects, preclinical studies suggest that Rasagiline may possess neuroprotective properties. These effects are thought to be independent of its MAO-B inhibition and may involve the modulation of apoptotic pathways and the expression of neurotrophic factors.[2]

Synthesis and Manufacturing

The enantiomerically pure synthesis of Rasagiline is a critical aspect of its production. One notable process involves the use of K₂HPO₄/Triethylbenzylammonium chloride (TEBAC) as a reagent, which effectively controls the formation of the undesired S-isomer.[3]

General Synthesis Workflow

Rasagiline_Synthesis start 1-Indanone step1 Reductive Amination start->step1 intermediate1 Racemic 1-Aminoindane step1->intermediate1 step2 Resolution with Chiral Acid intermediate1->step2 intermediate2 (R)-1-Aminoindane step2->intermediate2 step3 N-Alkylation with Propargyl Halide intermediate2->step3 end_product Rasagiline step3->end_product

Caption: Simplified synthetic route to Rasagiline.

Analytical Methodologies

The robust analysis of Rasagiline and its impurities is essential for quality control and regulatory compliance. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

Enantiomeric Purity Analysis by HPLC

A reverse-phase HPLC method has been developed for the separation of the R- and S-enantiomers of Rasagiline.[3]

  • Column: Amylase-based CHIRALPAK AD-RH (150 x 4.6 mm, 5 µm)

  • Mobile Phase: 20 mM potassium dihydrogen phosphate in water-acetonitrile (65:35, v/v), adjusted to pH 6.9 with 10% potassium hydroxide solution.

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 210 nm

This method provides a reliable means to quantify the enantiomeric purity of Rasagiline mesylate.

Conclusion

Rasagiline is a critical therapeutic agent for Parkinson's disease, with a well-defined mechanism of action centered on the selective inhibition of MAO-B. Its physicochemical properties, synthetic routes, and analytical methods are well-documented, providing a solid foundation for its continued use and for the development of next-generation MAO-B inhibitors. Further research into its potential neuroprotective effects holds promise for expanding its therapeutic applications.

References

  • Rhenium(V) chloride | 13596-35-5 - J&K Scientific LLC. (n.d.).
  • RHENIUM (V) CHLORIDE CAS#: 13596-35-5 - ChemicalBook. (n.d.).
  • Rhenium chloride (ReCl5) | Cl5Re | CID 83602 - PubChem - NIH. (n.d.).
  • Rhenium(V) chloride | CAS 13596-35-5 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Rhenium pentachloride - chemeurope.com. (n.d.).
  • Rhenium chloride (ReCl5) - Substance Details - SRS | US EPA. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).
  • RHENIUM (V) CHLORIDE | 13596-35-5 - ChemicalBook. (2025, January 27).
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  • Rhenium(V) chloride - Chem-Impex. (n.d.).
  • SDS EU - Materion. (2024, June 11).
  • RHENIUM (V) CHLORIDE CAS#: 13596-35-5 • ChemWhat. (n.d.).
  • Cas 13596-35-5,RHENIUM (V) CHLORIDE | lookchem. (n.d.).
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  • CAS 13596-35-5 Rhenium(V) chloride - Catalysts / Alfa Chemistry. (n.d.).
  • Rhenium(V) chloride, 99.9% 13596-35-5 India - Ottokemi. (n.d.).
  • (R)-1-Aminoindane - Wikipedia. (n.d.).
  • Youdim, M. B. H., et al. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 132(2), 500-506.
  • N-Propargyl-1-aminoindane | CAS No- 1875-50-9 | Simson Pharma Limited. (n.d.).
  • Reddy, B. C., et al. (2017). A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate). ResearchGate.
  • Youdim, M. B. H. (1999). Pharmacology of rasagiline (N-propargyl-1R-aminoindan). Advances in Neurology, 80, 495-499.

Sources

Exploratory

The Electronic Origin and Structural Basis of Paramagnetism in Rhenium(V) Chloride

An In-Depth Technical Guide to the Paramagnetic Properties of Rhenium(V) Chloride For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of the paramagnetic nature...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Paramagnetic Properties of Rhenium(V) Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the paramagnetic nature of Rhenium(V) chloride (ReCl₅), delving into the theoretical underpinnings of its magnetic behavior and outlining the experimental methodologies for its characterization. As a compound of a third-row transition metal, ReCl₅ exhibits complex magnetic phenomena that are crucial for its application in catalysis, materials science, and as a precursor for novel therapeutic agents. This document serves as a technical resource, blending fundamental principles with practical, field-proven insights for professionals working with this reactive and magnetically intriguing inorganic compound.

The magnetic properties of any chemical species are fundamentally dictated by its electronic structure. For Rhenium(V) chloride, its paramagnetism is a direct consequence of the electron configuration of the rhenium cation in its +5 oxidation state.

Electronic Configuration of Rhenium(V)

Neutral Rhenium (Re), element 75, possesses the ground-state electron configuration [Xe] 4f¹⁴ 5d⁵ 6s².[1][2] Upon losing five electrons to form the Re(V) cation, the valence electrons are removed, resulting in the configuration [Xe] 4f¹⁴ 5d² .

The presence of two unpaired electrons in the 5d orbitals is the primary origin of paramagnetism in Rhenium(V) chloride.[3] According to Hund's rule, these two electrons will occupy separate d-orbitals with parallel spins, giving the isolated ion a spin quantum number (S) of 1. This net electronic spin generates a magnetic moment, causing the material to be attracted to an external magnetic field.

The Dimeric Structure: Re₂Cl₁₀

In the solid state, Rhenium(V) chloride does not exist as a simple monomeric ReCl₅ unit. Instead, it adopts a dimeric, bioctahedral structure with the molecular formula Re₂Cl₁₀.[4] This structure consists of two ReCl₆ octahedra sharing an edge. The coordination can be described as Cl₄Re(μ-Cl)₂ReCl₄, where two chloride atoms act as bridging ligands (μ-Cl) between the two rhenium centers.[4]

The Re-Re distance in the dimer is approximately 3.74 Å, which is relatively long and suggests that direct metal-metal bonding is weak.[4] However, the bridging chloride ligands can facilitate weak magnetic exchange interactions (superexchange) between the two paramagnetic Re(V) centers. This structural feature is critical, as it can lead to deviations from the magnetic behavior expected for isolated paramagnetic ions.

Theoretical Framework for Magnetic Behavior

To accurately model and interpret the magnetic properties of Re₂Cl₁₀, several key concepts beyond simple paramagnetism must be considered.

Magnetic Susceptibility and the Curie-Weiss Law

Paramagnetic materials exhibit a positive magnetic susceptibility (χ), which is a measure of the degree of magnetization in an applied magnetic field.[5] For many paramagnetic substances, the temperature dependence of susceptibility follows the Curie-Weiss Law :

χ = C / (T - θ)

where:

  • C is the Curie constant, which is related to the magnitude of the magnetic moment of the ions.

  • T is the absolute temperature in Kelvin.

  • θ is the Weiss constant, which provides information about magnetic interactions between adjacent paramagnetic centers. A negative θ indicates antiferromagnetic interactions, while a positive θ suggests ferromagnetic interactions.

Plotting the inverse of magnetic susceptibility (1/χ) against temperature (T) typically yields a straight line for a Curie-Weiss paramagnet, with the intercept on the temperature axis giving the value of θ.[6]

The Influence of Spin-Orbit Coupling

For heavy elements like rhenium (Z=75), the interaction between the electron's spin angular momentum and its orbital angular momentum, known as spin-orbit coupling , becomes significant.[7][8][9] This effect can split the ground state energy levels and mix in contributions from excited states, leading to deviations from the "spin-only" magnetic moment. Spin-orbit coupling is a key reason why the magnetic properties of 5d transition metal complexes are often more complex than their 3d counterparts.[10]

Temperature-Independent Paramagnetism (TIP)

Another important consideration is Van Vleck paramagnetism, a temperature-independent contribution to the overall magnetic susceptibility.[11] This phenomenon arises from the mixing of the ground electronic state with excited states via the applied magnetic field.[12] The total measured magnetic susceptibility (χ_total) is therefore a sum of the temperature-dependent Curie-Weiss paramagnetism and the temperature-independent term (χ_TIP):

χ_total = [C / (T - θ)] + χ_TIP

This temperature-independent contribution is often observed in systems where the energy gap between the ground and excited states is not excessively large, a condition met in many heavy transition metal complexes.[11][12]

Experimental Characterization Workflows

The investigation of the paramagnetic properties of Rhenium(V) chloride requires careful synthesis and handling, followed by precise magnetic measurements.

Synthesis and Handling of Rhenium(V) Chloride

Rhenium(V) chloride is highly sensitive to moisture and air, readily hydrolyzing to release HCl gas and forming rhenium oxides.[4][13] All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

This protocol is based on the established high-temperature chlorination of rhenium metal.[4]

  • Apparatus Setup: Place 1.0 g of high-purity rhenium metal powder in a quartz combustion boat. Insert the boat into a quartz tube situated within a tube furnace. The tube should have gas inlet and outlet ports.

  • Inert Gas Purge: Purge the entire system with dry argon gas for at least 30 minutes to remove all air and moisture.

  • Chlorination Reaction: Heat the furnace to 600-700 °C while passing a slow stream of dry chlorine gas over the rhenium metal. The volatile Rhenium(V) chloride will form as a dark, reddish-brown vapor.

    • Causality Insight: The high temperature is required to overcome the activation energy for the reaction between the relatively inert rhenium metal and chlorine gas.

  • Collection: The Re₂Cl₁₀ vapor is carried downstream by the chlorine gas flow. It will deposit in a cooler region of the quartz tube, just outside the furnace, as dark crystalline solid.

  • Purification by Sublimation: After the reaction is complete, stop the chlorine flow and switch back to a slow argon stream. The crude product can be purified by vacuum sublimation. Gently heat the collected solid under vacuum, and pure Re₂Cl₁₀ will sublime and recrystallize in a cooler part of the apparatus.

    • Self-Validation: The success of the sublimation, evidenced by the formation of distinct crystals, confirms the identity and purity of the volatile target compound, separating it from non-volatile impurities.

  • Storage: The purified, dark greenish-black crystalline product must be transferred and stored in a sealed ampoule or container under a dry, inert atmosphere.[14]

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_storage Handling & Storage Re_metal Rhenium Metal Powder in Quartz Boat Furnace Tube Furnace (600-700°C) Re_metal->Furnace Cl2_gas Dry Chlorine Gas Cl2_gas->Furnace Crude_Product Crude Re₂Cl₁₀ (solid deposit) Furnace->Crude_Product Re₂Cl₁₀ (vapor) Sublimation Vacuum Sublimation Crude_Product->Sublimation Pure_Product Pure_Product Sublimation->Pure_Product Purified Re₂Cl₁₀ (crystals) Inert_Atmo Inert Atmosphere (Glovebox/Schlenk Line) Pure_Product->Inert_Atmo Storage Storage Inert_Atmo->Storage Sealed Ampoule

Caption: Workflow for the synthesis and purification of Rhenium(V) chloride.

Magnetic Susceptibility Measurement

The most common method for determining the magnetic susceptibility of a solid sample is using a Superconducting Quantum Interference Device (SQUID) magnetometer.

  • Sample Preparation: Inside an inert atmosphere glovebox, accurately weigh approximately 10-20 mg of crystalline Re₂Cl₁₀. Place the sample into a gelatin capsule or a calibrated sample holder.

  • Mounting: Secure the sample holder onto the SQUID sample rod and load it into the magnetometer, ensuring the inert atmosphere is maintained during transfer.

  • Temperature Sweep (Zero-Field Cooled):

    • Cool the sample to the lowest desired temperature (e.g., 2 K) in the absence of an applied magnetic field (Zero-Field Cooled, ZFC).

    • Apply a small, constant magnetic field (e.g., 0.1 T or 1000 Oe).

    • Measure the magnetic moment as the temperature is slowly increased from 2 K to 300 K.

    • Causality Insight: The ZFC protocol ensures that the initial magnetic state is random, preventing any history effects from influencing the measurement of the intrinsic susceptibility.

  • Data Collection: The SQUID measures the magnetic moment (m). The molar magnetic susceptibility (χ_M) is calculated using the formula: χ_M = (m * M) / (H * n), where M is the molar mass, H is the applied field, and n is the mass of the sample.

  • Data Analysis: Plot χ_M vs. T and 1/χ_M vs. T. Fit the linear portion of the 1/χ_M vs. T plot to the Curie-Weiss equation to extract the Curie (C) and Weiss (θ) constants.

Temperature (K)Molar Magnetic Susceptibility (χ_M) (cm³/mol)1/χ_M (mol/cm³)Effective Magnetic Moment (μ_eff) (μ_B)
3001.225 x 10⁻³[4]816.3~1.72
2001.850 x 10⁻³540.5~1.72
1003.750 x 10⁻³266.7~1.73
507.600 x 10⁻³131.6~1.74
103.950 x 10⁻²25.3~1.78
22.050 x 10⁻¹4.88~1.81
Note: Data is illustrative, based on typical paramagnetic behavior and the reported room temperature value. The effective magnetic moment is calculated as μ_eff = 2.828 * √(χ_M * T).
Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique that directly probes the unpaired electrons in a molecule, providing detailed information about their electronic environment.[15] For a d² system like Re(V), the EPR spectrum can reveal g-values and hyperfine coupling constants, which are sensitive to the symmetry and bonding around the metal center.[16]

  • Sample Preparation: Prepare a sample by either using a single crystal of Re₂Cl₁₀ or by creating a magnetically dilute frozen solution. To do this, dissolve a small amount of Re₂Cl₁₀ in a dry, non-coordinating solvent (e.g., toluene) that will form a good glass upon freezing. The solution should be prepared under an inert atmosphere.

  • Loading: Transfer the solution into a quartz EPR tube, which is then flame-sealed under vacuum or inert gas.

  • Measurement: Freeze the sample by immersing it in liquid nitrogen (77 K) or liquid helium (4.2 K). Place the frozen sample into the EPR spectrometer cavity.

  • Spectrum Acquisition: Record the X-band EPR spectrum. The spectrum is typically plotted as the first derivative of the microwave absorption versus the applied magnetic field.

  • Interpretation: For a d² system with S=1, transitions may be complex. The resulting spectrum is analyzed to determine the principal components of the g-tensor (g_x, g_y, g_z) and any hyperfine coupling to the Rhenium nucleus (I=5/2 for both ¹⁸⁵Re and ¹⁸⁷Re).

Integrated Analysis and Visualization

A holistic understanding of the paramagnetic properties of Rhenium(V) chloride requires integrating the results from multiple experimental techniques with theoretical models.

G cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis & Interpretation start Purified Re₂Cl₁₀ prep_squid Weigh & Encapsulate (10-20 mg) start->prep_squid prep_epr Prepare Dilute Solution (e.g., in Toluene) start->prep_epr squid SQUID Magnetometry (2-300 K) prep_squid->squid epr EPR Spectroscopy (Frozen Solution, 77 K) prep_epr->epr data_squid Plot χ vs. T Plot 1/χ vs. T squid->data_squid data_epr Analyze Spectrum (g-values, Hyperfine) epr->data_epr interpretation Integrated Model of Magnetic Properties data_squid->interpretation Determine C, θ (Curie-Weiss Law) data_epr->interpretation Probe Electronic Ground State

Caption: Integrated workflow for magnetic property characterization of Re₂Cl₁₀.

G re_config Rhenium(V) Cation [Xe] 4f¹⁴ 5d² Electronic Configuration unpaired_e Two Unpaired 5d Electrons Spin Quantum Number S=1 re_config:f1->unpaired_e:f0 Leads to paramagnetism Observed Paramagnetism unpaired_e:f0->paramagnetism Primary Cause of structure Solid-State Structure Re₂Cl₁₀ Dimer Weak Re-Re Interaction interactions Inter-ionic Magnetic Interactions (Superexchange) structure:f1->interactions Allows for cw_law Curie-Weiss Law χ = C / (T - θ) paramagnetism->cw_law Modeled by interactions->cw_law Influences θ so_coupling Spin-Orbit Coupling (Heavy Atom Effect) so_coupling->paramagnetism Modifies tip Temperature-Independent Paramagnetism (TIP) tip->paramagnetism Contributes to

Caption: Logical relationship between the electronic structure and paramagnetism of Re(V)Cl₅.

Conclusion

The paramagnetic properties of Rhenium(V) chloride are a direct result of its d² electron configuration, giving rise to two unpaired electrons per metal center. Its existence as a Re₂Cl₁₀ dimer in the solid state introduces the possibility of weak magnetic interactions between the rhenium ions. A thorough characterization requires a combination of magnetic susceptibility measurements, which probe the bulk magnetic behavior as a function of temperature, and EPR spectroscopy, which provides detailed insight into the electronic ground state of the Re(V) center. The interpretation of this data must account for the significant spin-orbit coupling inherent to a heavy 5d element and potential contributions from temperature-independent paramagnetism. Understanding these complex magnetic properties is essential for the rational design of new catalysts, magnetic materials, and metallodrugs based on the versatile chemistry of rhenium.

References

  • Filo. (2025, January 19). How does it magneƟc suscepƟbility vary with temperature.
  • Wikipedia. (n.d.). Rhenium pentachloride. Retrieved January 5, 2026, from [Link]

  • Slideshare. (n.d.). Magnetic susceptibility vs temperature of Dia, para, ferro, ferri and anti-ferromagnetic material. Retrieved January 5, 2026, from [Link]

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  • AIP Publishing. (n.d.). Spin-orbit coupling effects in dihydrides of third-row transition elements. II. Interplay of nonadiabatic coupling in the dissociation path of rhenium dihydride. The Journal of Chemical Physics. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2021, February 3). 20.10C: The Effects of Temperature on Magnetic Moment. Retrieved January 5, 2026, from [Link]

  • Vedantu. (n.d.). The variation of magnetic susceptibility with the temperature class 12 physics CBSE. Retrieved January 5, 2026, from [Link]

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  • Unnamed Source. (n.d.). 11-1 INTRODUCTION - In this chapter we will consider certain aspects of magnetism that are critical to an understanding of the nmr and esr spectra of transition metal ion complexes. Retrieved January 5, 2026, from [Link]

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  • American Chemical Society. (n.d.). Use of spin-orbit coupling in the interpretation of photoelectron spectra. I. Application to substituted rhenium pentacarbonyls. Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]

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  • PubMed. (2020, August 12). Electronic Structures of Rhenium(II) β-Diketiminates Probed by EPR Spectroscopy: Direct Comparison of an Acceptor-Free Complex to Its Dinitrogen, Isocyanide, and Carbon Monoxide Adducts. Retrieved January 5, 2026, from [Link]

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Foundational

A Comprehensive Technical Guide to the Thermal Decomposition of Rhenium Pentachloride for the Synthesis of Rhenium Trichloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the thermal decomposition of rhenium pentachloride (ReCl₅) into rhenium trichloride (ReCl₃). Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the underlying chemical principles, experimental protocols, and characterization techniques for this important inorganic synthesis. The guide emphasizes a deep understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Rhenium Chlorides

Rhenium, a rare and refractory transition metal, forms a series of chlorides with diverse oxidation states, each exhibiting unique chemical and physical properties. Among these, rhenium pentachloride (ReCl₅) and rhenium trichloride (ReCl₃) are of significant interest. ReCl₅ serves as a crucial starting material in various organometallic syntheses and has historical importance as a catalyst in olefin metathesis.[1] Rhenium trichloride, on the other hand, is a valuable precursor for the synthesis of numerous rhenium complexes and cluster compounds, which have applications in catalysis and materials science.[2]

The controlled synthesis of these chlorides is paramount for their application. The thermal decomposition of ReCl₅ offers an efficient and direct route to produce ReCl₃.[2] This guide delves into the scientific and practical aspects of this transformation, providing a robust framework for its successful implementation in a laboratory setting.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of both the starting material and the final product is essential for designing and executing a successful synthesis.

PropertyRhenium Pentachloride (ReCl₅)Rhenium Trichloride (ReCl₃)
Molar Mass 363.47 g/mol [1]292.57 g/mol (monomer), 877.71 g/mol (trimer)[3]
Appearance Red-brown or brown-black crystalline solid[1][4]Dark red, crystalline, nonvolatile solid[2][3]
Structure Dimeric (Re₂Cl₁₀) with a bioctahedral structure[1]Trimeric cluster (Re₃Cl₉) with a rhombohedral crystal structure[2][3]
Melting Point 220 °C[4]Decomposes at ~500 °C[3]
Solubility Reacts with water to release HCl gas[5]Hydrolyzes in water; soluble in acetone and methanol[2]
Hazards Highly air and moisture sensitive, corrosive[5][6]Corrosive, hygroscopic[3][6]

Thermodynamics and Kinetics of the Decomposition

The thermal decomposition of rhenium pentachloride is an endothermic process, requiring energy input to break the Re-Cl bonds.[7] The overall reaction is as follows:

3 ReCl₅(s) → Re₃Cl₉(s) + 3 Cl₂(g) [3]

The standard enthalpy of formation (ΔfH⁰) for solid ReCl₅ is -361 kJ/mol.[7] For solid Re₃Cl₉, the estimated standard enthalpy of formation is -580 kJ/mol.[8] Based on these values, the standard enthalpy of reaction (ΔrH⁰) can be approximated.

Experimental Protocol: Synthesis of Rhenium Trichloride

This section provides a detailed, step-by-step methodology for the thermal decomposition of rhenium pentachloride.

Materials and Apparatus
  • Rhenium pentachloride (ReCl₅), high purity

  • High-purity nitrogen or argon gas

  • Tube furnace with temperature controller

  • Quartz or borosilicate glass tube

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Gas bubbler

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

  • Heating mantle

  • Appropriate glassware (e.g., flasks, condensers)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble Apparatus: Tube furnace, quartz tube, gas inlet/outlet, cold trap B Load ReCl₅ into a quartz boat A->B C Place boat in the center of the quartz tube B->C D Purge system with inert gas (N₂ or Ar) E Heat furnace to ~300-500 °C D->E F Maintain temperature for several hours E->F G Monitor for Cl₂ evolution (trap in cold trap) F->G H Cool furnace to room temperature under inert gas flow I Transfer product (Re₃Cl₉) to a glovebox H->I J Optional: Vacuum sublimate at ~500 °C for purification I->J

Sources

Exploratory

An In-Depth Technical Guide to the Oxidation States of Rhenium in its Chlorides

Introduction: The Unique Chemical Landscape of Rhenium Chlorides Rhenium, a third-row transition metal, occupies a fascinating niche in inorganic chemistry. Its compounds are renowned for their catalytic activity, partic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemical Landscape of Rhenium Chlorides

Rhenium, a third-row transition metal, occupies a fascinating niche in inorganic chemistry. Its compounds are renowned for their catalytic activity, particularly in the petroleum industry for reforming and hydrogenation processes, and for their utility in developing advanced materials.[1][2][3] A deep understanding of rhenium's fundamental chemistry is paramount for innovation in these fields. The binary chlorides of rhenium offer a compelling case study in the element's versatility, showcasing a range of stable oxidation states, intricate molecular structures, and extensive metal-metal bonding—a hallmark of heavier transition elements.[4]

This guide provides a comprehensive exploration of the primary oxidation states of rhenium found in its binary chlorides: +3, +4, +5, and +6. We will delve into the synthesis, structure, and reactivity associated with each state, moving beyond simple procedural descriptions to explain the underlying chemical principles and experimental rationale. For the practicing researcher, this document is intended to serve not just as a repository of information, but as a field guide to the synthesis and manipulation of these powerful chemical building blocks.

Section 1: Rhenium(III) Chloride — The Archetypal Cluster Compound

The chemistry of rhenium(III) chloride is dominated by its existence as a trimeric cluster, trirhenium nonachloride (Re₃Cl₉) .[5][6][7] This compound was historically significant as one of the first recognized examples of a cluster compound featuring direct and strong metal-metal bonds.[4] Understanding this trimeric nature is fundamental to comprehending its properties and reactivity.

Structure and Bonding

X-ray crystallography reveals that solid Re₃Cl₉ is composed of discrete Re₃Cl₉ units.[8] Within each unit, the three rhenium atoms form a nearly equilateral triangle, held together by strong Re-Re bonds. The structure is further stabilized by bridging and terminal chlorine atoms. This cluster formation is a direct consequence of the d-orbital overlap between adjacent rhenium atoms, a phenomenon characteristic of rhenium chemistry in lower oxidation states.[4]

Synthesis: A Controlled Decomposition

From a practical standpoint, Re₃Cl₉ is most reliably accessed via the thermal decomposition of rhenium(V) chloride. The causality here is straightforward: heating the higher-valent chloride in an inert atmosphere provides the energy to drive off chlorine gas, inducing a reduction of the rhenium centers and allowing them to rearrange into the thermodynamically stable trimeric cluster.

This protocol outlines the thermal decomposition of ReCl₅.

Objective: To synthesize Re₃Cl₉ by reducing ReCl₅ under controlled heating.

Methodology:

  • Apparatus Setup: Place approximately 5-10 grams of rhenium(V) chloride (ReCl₅) into a quartz boat. Position the boat in the center of a tube furnace equipped with a gas inlet and outlet. Scientist's Note: The use of quartz is critical due to the high temperatures and corrosive nature of the reactants and products.

  • Inert Atmosphere: Purge the tube furnace with a steady, slow stream of dry nitrogen or argon for at least 30 minutes to eliminate all oxygen and moisture, which would otherwise lead to the formation of rhenium oxychlorides.

  • Thermal Decomposition: While maintaining the inert gas flow, heat the furnace to 300°C.[5] A visible stream of chlorine gas will evolve and should be passed through a bubbler containing a sodium hydroxide solution to neutralize it.

  • Reaction Completion & Isolation: Maintain the temperature until the evolution of chlorine gas ceases. The starting red-brown ReCl₅ will be converted to a dark-red, crystalline solid, Re₃Cl₉.[5]

  • Cooling and Storage: Allow the furnace to cool to room temperature under the inert gas flow. The resulting Re₃Cl₉ is hygroscopic and should be handled and stored in a glovebox or desiccator.[5]

Validation: The product can be identified by its characteristic dark-red color.[8] For definitive confirmation, X-ray Powder Diffraction (XRPD) should be employed to match the crystal structure against known data for Re₃Cl₉.

ReCl5 Rhenium(V) Chloride (ReCl₅) Heat Heat (300°C) in N₂ Atmosphere ReCl5->Heat Introduce Re3Cl9 Trirhenium Nonachloride (Re₃Cl₉) Heat->Re3Cl9 Yields Cl2 Chlorine Gas (Cl₂) Heat->Cl2 Evolves

Caption: Synthesis of Re₃Cl₉ via thermal decomposition of ReCl₅.

Section 2: Rhenium(IV) Chloride — A Polymeric Structure

Rhenium(IV) chloride (ReCl₄) is a black, solid compound that exists in at least two polymorphic forms.[9] Unlike the molecular cluster of Re₃Cl₉, ReCl₄ adopts a more complex, polymeric structure.

Structure and Synthesis

The most well-characterized polymorph, β-ReCl₄, features a structure built from face-sharing bioctahedra (Re₂Cl₉ units) that are linked into chains by bridging chloride ligands.[9][10] This arrangement results in a short Re-Re distance of 2.728 Å, indicative of significant metal-metal bonding.[9]

The synthesis of ReCl₄ provides a classic example of a comproportionation reaction. This involves reacting a higher oxidation state species (ReCl₅) with a lower oxidation state species (ReCl₃) to arrive at an intermediate state (ReCl₄).

Objective: To synthesize ReCl₄ via comproportionation of ReCl₅ and ReCl₃.

Methodology:

  • Reactant Preparation: In an inert atmosphere glovebox, thoroughly mix stoichiometric amounts of ReCl₅ and Re₃Cl₉ according to the reaction: 3 ReCl₅ + Re₃Cl₉ → 6 ReCl₄.[5]

  • Sealed Tube Reaction: Seal the mixture in an evacuated, thick-walled quartz ampoule. Scientist's Note: Ensuring a high vacuum is essential to prevent side reactions at elevated temperatures.

  • Heating: Place the sealed ampoule in a furnace and heat to approximately 300-350°C for 24-48 hours to ensure the reaction goes to completion.

  • Isolation: After cooling, the ampoule is opened in a glovebox. The product is a black, crystalline solid.[9]

Section 3: Rhenium(V) Chloride — The Dimeric Starting Material

Rhenium(V) chloride is arguably the most important binary chloride of rhenium, primarily because it serves as the most common starting material for accessing other rhenium chlorides and a wide array of organometallic and coordination complexes.[3][11][12]

Structure and Properties

In the solid state, rhenium(V) chloride exists as a dimer, Re₂Cl₁₀ . The structure consists of two edge-sharing octahedra, which can be described as Cl₄Re(μ-Cl)₂ReCl₄.[11] The Re-Re distance is 3.74 Å, which is too long for a significant direct bond, unlike the cases of Re(III) and Re(IV) chlorides.[11] It is a red-brown, moisture-sensitive solid that is paramagnetic.[11][13]

Synthesis: Direct Chlorination

The synthesis of ReCl₅ is achieved through the direct, high-temperature chlorination of rhenium metal. This reaction leverages the high oxidizing power of chlorine gas at elevated temperatures to bring the metal to the +5 oxidation state.

Objective: To synthesize ReCl₅ by direct chlorination of metallic rhenium.

Methodology:

  • Apparatus: Place rhenium metal powder or sponge in a quartz combustion tube within a tube furnace.

  • Chlorination: Heat the furnace to 500-900°C while passing a stream of dry chlorine gas over the metal.[11] Scientist's Note: The temperature must be carefully controlled; too low, and the reaction is slow, too high, and volatilization can become problematic.

  • Product Collection: The volatile ReCl₅ product will sublime and should be collected on a cold finger or in a cooler section of the reaction tube downstream.

  • Purification: The collected dark-green to black crystalline product can be further purified by sublimation under vacuum.[11][13]

Section 4: Rhenium(VI) Chloride — The Elusive and Unstable Hexachloride

Rhenium(VI) chloride (ReCl₆) is the highest known binary chloride of rhenium. It is a black, paramagnetic solid that is highly unstable at room temperature.[14]

Structure and Synthesis

ReCl₆ adopts a monomeric, octahedral molecular structure, similar to other metal hexachlorides like WCl₆.[14] Its synthesis is challenging because chlorine is not a sufficiently strong oxidizing agent to readily take rhenium past the +5 oxidation state.[4] Instead, it is prepared by reacting rhenium hexafluoride (ReF₆) with an excess of boron trichloride (BCl₃), a powerful chloride source.[14]

2 ReF₆ + 6 BCl₃ → 2 ReCl₆ + 6 BCl₂F

Its inherent instability is a key feature; at room temperature, it readily decomposes, losing chlorine to form the more stable ReCl₅.[14]

2 ReCl₆ → Re₂Cl₁₀ + Cl₂

This thermal instability makes ReCl₆ a chemical curiosity more than a practical laboratory reagent.

Section 5: The Absence of Rhenium(VII) Chloride

A notable feature of this system is the non-existence of a binary rhenium(VII) chloride (ReCl₇). The Re(VII) oxidation state is highly oxidizing. The combination of a highly oxidizing metal center with a large, relatively reducing anion like chloride is thermodynamically unfavorable. The Re(VII) center would oxidize the chloride ligands, leading to the formation of lower-valent rhenium chlorides and elemental chlorine.

However, the +7 oxidation state is readily accessible in compounds with more oxidizing, less polarizable anions, such as in rhenium(VII) oxide (Re₂O₇) and rhenium(VII) fluoride (ReF₇).[4] It is also found in oxychlorides, most notably rhenium trioxide chloride (ReO₃Cl) , a stable, colorless liquid where the high oxidation state is supported by three strongly electron-withdrawing oxide ligands.[15]

Summary and Comparative Analysis

The distinct properties of rhenium's chlorides are directly linked to the oxidation state of the metal center.

PropertyRhenium(III) ChlorideRhenium(IV) ChlorideRhenium(V) ChlorideRhenium(VI) Chloride
Formula Re₃Cl₉ReCl₄Re₂Cl₁₀ReCl₆
Oxidation State +3+4+5+6
Color Dark Red[5]Black[9]Red-Brown / Dark Green[11][13]Black[14]
Structure Trimeric Cluster[5]Polymeric Chains[9]Dimer[11]Monomer (Octahedral)[14]
Re-Re Bonding Strong, direct bondsSignificant bondingNo direct bondNo direct bond
Stability Thermally stableStableStable, moisture-sensitiveUnstable at room temp.[14]
Key Synthesis Decomposition of ReCl₅[5]Comproportionation[9]Direct Chlorination of Re[11]From ReF₆ + BCl₃[14]

Visualizing Synthesis Pathways

The interconversion between the various rhenium chlorides highlights the delicate redox balance in this chemical system. The following diagram illustrates the primary synthetic relationships.

Re Re Metal ReCl5 Re(V) Chloride (Re₂Cl₁₀) Re->ReCl5 + Cl₂ / Δ ReCl3 Re(III) Chloride (Re₃Cl₉) ReCl4 Re(IV) Chloride (ReCl₄) ReCl3->ReCl4 + ReCl₅ (Comproportionation) ReCl5->ReCl3 Δ (-Cl₂) ReCl5->ReCl4 + ReCl₃ (Comproportionation) ReCl6 Re(VI) Chloride (ReCl₆) ReCl6->ReCl5 Decomposes (-Cl₂)

Caption: Key synthetic pathways connecting the chlorides of rhenium.

References

Foundational

An In-depth Technical Guide to the Spectroscopic Data of Rhenium Pentachloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic properties of Rhenium pentachloride (ReCl₅), with a focus on Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical challenges associated with the spectroscopic characterization of this highly reactive inorganic compound.

Introduction to Rhenium Pentachloride: Structure and Reactivity

Rhenium pentachloride is a red-brown, paramagnetic solid that is of significant interest in inorganic synthesis and catalysis.[1][2] In the solid state, it does not exist as a simple monomeric ReCl₅ unit but rather as a dimer, di-rhenium decachloride (Re₂Cl₁₀) .[2] This dimeric structure consists of two edge-sharing octahedra, where two chlorine atoms act as bridging ligands between the two rhenium centers (Cl₄Re(μ-Cl)₂ReCl₄).[2] The Re-Re distance is approximately 3.74 Å.[2]

Understanding this dimeric structure is paramount for the interpretation of its spectroscopic data, as it dictates the molecule's symmetry and, consequently, its vibrational modes and NMR behavior.

Rhenium pentachloride is extremely sensitive to moisture and air, readily hydrolyzing to release hydrogen chloride gas.[3] This high reactivity necessitates specialized handling techniques for any spectroscopic analysis, as exposure to the atmosphere will lead to the decomposition of the sample and the formation of a brown liquid.[3]

Vibrational Spectroscopy: Probing the Re₂Cl₁₀ Dimer

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for elucidating the structure and bonding within a molecule. For Re₂Cl₁₀, these techniques can provide direct insights into the nature of the terminal and bridging rhenium-chlorine bonds.

Theoretical Framework for Vibrational Modes

The Re₂Cl₁₀ dimer, with its D₂h point group symmetry, is expected to exhibit a complex vibrational spectrum. The analysis of its vibrational modes can be predicted using group theory. The vibrations of the molecule can be categorized into stretching and bending modes involving the terminal Re-Cl bonds, the bridging Re-Cl bonds, and the Re-Re interaction.

dot graph D2h_structure { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

// Define nodes Re1 [label="Re", pos="0,0!", fillcolor="#4285F4"]; Re2 [label="Re", pos="2,0!", fillcolor="#4285F4"]; Cl_b1 [label="Cl", pos="1,1!", fillcolor="#34A853"]; Cl_b2 [label="Cl", pos="1,-1!", fillcolor="#34A853"]; Cl_t1 [label="Cl", pos="-1.2,0.8!", fillcolor="#EA4335"]; Cl_t2 [label="Cl", pos="-1.2,-0.8!", fillcolor="#EA4335"]; Cl_t3 [label="Cl", pos="-0.5,1.5!", fillcolor="#EA4335"]; Cl_t4 [label="Cl", pos="-0.5,-1.5!", fillcolor="#EA4335"]; Cl_t5 [label="Cl", pos="3.2,0.8!", fillcolor="#EA4335"]; Cl_t6 [label="Cl", pos="3.2,-0.8!", fillcolor="#EA4335"]; Cl_t7 [label="Cl", pos="2.5,1.5!", fillcolor="#EA4335"]; Cl_t8 [label="Cl", pos="2.5,-1.5!", fillcolor="#EA4335"];

// Define edges Re1 -- Cl_b1; Re1 -- Cl_b2; Re1 -- Cl_t1; Re1 -- Cl_t2; Re1 -- Cl_t3; Re1 -- Cl_t4; Re2 -- Cl_b1; Re2 -- Cl_b2; Re2 -- Cl_t5; Re2 -- Cl_t6; Re2 -- Cl_t7; Re2 -- Cl_t8; Re1 -- Re2 [style=dashed, color="#5F6368"];

// Add labels for bond types label_terminal [label="Terminal Re-Cl", pos="-2.5,0!", shape=plaintext, fontcolor="#202124"]; label_bridging [label="Bridging Re-Cl", pos="1,-1.8!", shape=plaintext, fontcolor="#202124"]; } Caption: Dimeric structure of Rhenium pentachloride (Re₂Cl₁₀).

Infrared (IR) Active Modes: Vibrational modes that result in a change in the molecule's dipole moment are IR active. Raman Active Modes: Vibrational modes that result in a change in the molecule's polarizability are Raman active.

Due to the centrosymmetric nature of the D₂h point group, the rule of mutual exclusion applies: vibrational modes that are IR active are Raman inactive, and vice versa.

Experimental Data and Interpretation

Obtaining high-quality, reproducible vibrational spectra of solid Re₂Cl₁₀ is challenging due to its reactivity. To date, a definitive and comprehensive set of publicly available experimental IR and Raman spectra with full assignments is scarce in the literature. However, based on studies of related metal halides and theoretical calculations, the expected spectral regions for key vibrations can be predicted.

Expected Spectral Regions:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Activity
Terminal Re-Cl Stretching350 - 450IR & Raman
Bridging Re-Cl Stretching250 - 350IR & Raman
Re-Cl Bending Modes< 200IR & Raman

The higher frequency of terminal Re-Cl stretches compared to bridging ones is a direct consequence of the stronger bond order in the terminal positions. The presence of multiple peaks in these regions would be indicative of the dimeric structure and its specific symmetry.

A doctoral thesis by George Warren Eastland on "The Chemistry of Rhenium (V) Chloride" provides insights into the infrared spectra of various reaction products of ReCl₅, which can be a valuable reference for understanding the vibrational characteristics of rhenium-chlorine bonds in different chemical environments.[1]

Experimental Protocol: Vibrational Spectroscopy of Air-Sensitive Compounds

The acquisition of IR and Raman spectra of Re₂Cl₁₀ requires rigorous exclusion of air and moisture.

Step-by-Step Methodology:

  • Sample Preparation: All sample manipulations must be performed in an inert atmosphere, typically within a glovebox or using a Schlenk line.

  • IR Spectroscopy:

    • Nujol Mull: A small amount of the solid Re₂Cl₁₀ is ground with dry Nujol (mineral oil) to form a paste. This mull is then pressed between two potassium bromide (KBr) or cesium iodide (CsI) plates. KBr is suitable for the mid-IR region, while CsI is transparent into the far-IR region where many of the Re-Cl bending modes are expected.

    • Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): The powdered sample is mixed with a dry IR-transparent matrix like KBr or KCl and placed in a specialized sample cup within a sealed chamber.

  • Raman Spectroscopy:

    • The solid sample is loaded into a sealed capillary tube or a specialized air-tight sample holder under an inert atmosphere.

    • The laser is focused on the sample, and the scattered light is collected. Care must be taken to use a laser wavelength that does not cause sample decomposition through heating.

dot graphdot { graph [layout = dot, rankdir = LR, splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} Caption: Experimental workflow for vibrational spectroscopy of Re₂Cl₁₀.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quadrupolar Challenge

NMR spectroscopy is a cornerstone of chemical characterization, providing detailed information about the electronic environment of atomic nuclei. However, for Rhenium pentachloride, obtaining meaningful NMR data is exceptionally challenging.

The Quadrupolar Nature of Rhenium Isotopes

Rhenium has two naturally occurring NMR-active isotopes: ¹⁸⁵Re (37.4% abundance) and ¹⁸⁷Re (62.6% abundance). Both are quadrupolar nuclei (spin I > 1/2), with I = 5/2. Nuclei with a non-spherical charge distribution possess a nuclear electric quadrupole moment, which interacts strongly with local electric field gradients (EFGs) at the nucleus.

In the solid state, this interaction is often very large and anisotropic, leading to several significant consequences for the NMR spectrum:

  • Extreme Line Broadening: The quadrupolar interaction can broaden the NMR signals to several megahertz, often rendering them undetectable with conventional solid-state NMR techniques.

  • Complex Powder Patterns: For powdered samples, the anisotropic nature of the quadrupolar interaction results in broad, often featureless, powder patterns that are difficult to interpret.

  • Second-Order Quadrupolar Effects: Even with techniques like magic-angle spinning (MAS), which can average out first-order quadrupolar broadening, second-order effects remain and can still lead to significant line broadening.

Prospects for Solid-State NMR of Rhenium Pentachloride

Given the low symmetry of the rhenium sites in the Re₂Cl₁₀ dimer, a large EFG is expected, exacerbating the challenges of the quadrupolar interaction. To date, there are no published solid-state NMR spectra of Rhenium pentachloride.

However, advancements in solid-state NMR, such as the use of very high magnetic fields and specialized pulse sequences, are pushing the boundaries of what is possible for quadrupolar nuclei. If a spectrum could be obtained, it would theoretically provide:

  • Information on the number of distinct rhenium environments: The presence of a single, albeit broad, signal would be consistent with the two equivalent rhenium centers in the Re₂Cl₁₀ dimer.

  • Insights into the local symmetry: The lineshape of the powder pattern is sensitive to the magnitude of the quadrupolar coupling constant (Cq) and the asymmetry parameter (η), which are directly related to the EFG at the rhenium nucleus.

Experimental Protocol: Solid-State NMR of a Highly Reactive Quadrupolar Nucleus

Acquiring a solid-state NMR spectrum of Re₂Cl₁₀ would be a highly specialized undertaking.

Step-by-Step Methodology:

  • Sample Packing: The powdered sample must be packed into an NMR rotor under a strictly inert atmosphere inside a high-purity glovebox.

  • Spectrometer Setup:

    • A high-field NMR spectrometer (e.g., > 14 T) would be essential to maximize the Zeeman interaction relative to the quadrupolar interaction.

    • A specialized solid-state NMR probe capable of fast magic-angle spinning would be required.

  • Data Acquisition:

    • Wide-line static NMR or very fast MAS experiments would be the initial approaches.

    • Specialized pulse sequences designed for broad quadrupolar signals, such as Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) or variants of spin-echo experiments, would be necessary to acquire a signal.

dot graphdot { graph [layout = dot, rankdir = LR, splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} Caption: Experimental workflow for solid-state NMR of Re₂Cl₁₀.

Conclusion

References

  • Eastland, G. W. (1969). The Chemistry of Rhenium (V) Chloride. [PhD thesis, South Dakota State University]. Open PRAIRIE. [Link]

  • Wikipedia. (n.d.). Rhenium pentachloride. Retrieved January 5, 2026, from [Link]

  • chemeurope.com. (n.d.). Rhenium pentachloride. Retrieved January 5, 2026, from [Link]

  • Widdifield, C. M., Bain, A. D., & Bryce, D. L. (2011). Definitive solid-state 185/187Re NMR spectral evidence for and analysis of the origin of high-order quadrupole-induced effects for I = 5/2. Physical Chemistry Chemical Physics, 13(27), 12413–12420. [Link]

  • IMSERC. (n.d.). NMR Periodic Table: Rhenium NMR. Retrieved January 5, 2026, from [Link]

  • Pascal-Man. (2024). Rhenium-185 and rhenium-187 NMR references. Retrieved January 5, 2026, from [Link]

  • PubMed. (2011). Definitive solid-state 185/187Re NMR spectral evidence for and analysis of the origin of high-order quadrupole-induced effects for I=5/2. Retrieved January 5, 2026, from [Link]

  • (This reference is a duplic
  • US EPA. (n.d.). Rhenium chloride (ReCl5). Retrieved January 5, 2026, from [Link]

  • (This reference is a duplic
  • lookchem.com. (n.d.). RHENIUM (V) CHLORIDE. Retrieved January 5, 2026, from [Link]

  • chemeurope.com. (n.d.). Rhenium trichloride. Retrieved January 5, 2026, from [Link]

  • Winter, M. (n.d.). Rhenium pentachloride. WebElements. Retrieved January 5, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Use of Rhenium Pentachloride as a Catalyst in Olefin Metathesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Historical Perspective on a Transformative Reaction Olefin metathesis is a Nobel Prize-winning organic reaction that enables the redistribut...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Historical Perspective on a Transformative Reaction

Olefin metathesis is a Nobel Prize-winning organic reaction that enables the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds.[1] This powerful transformation has become an indispensable tool in synthetic chemistry, polymer science, and drug development, largely due to the development of well-defined, functional group-tolerant catalysts.

While modern research predominantly employs highly active ruthenium (Grubbs-type) and molybdenum (Schrock-type) catalysts, the field's origins lie in less-defined, early transition metal systems.[1] Among these, Rhenium Pentachloride (ReCl₅) holds a place of historical significance as one of the pioneering catalysts for olefin metathesis.

This guide provides a comprehensive overview of Rhenium Pentachloride in the context of olefin metathesis. It is designed not as a promotion of ReCl₅ for modern, high-throughput synthesis, but as a detailed resource for understanding its fundamental properties, the mechanism of action for this class of early catalysts, and the practical considerations for its use. For researchers exploring novel catalytic systems or professionals interested in the foundational chemistry of metathesis, this document offers critical insights into the causality behind experimental choices and the evolution of this remarkable reaction.

Catalyst Profile: Rhenium(V) Chloride (ReCl₅)

A thorough understanding of the catalyst's properties is paramount to its successful and safe application. ReCl₅ is a highly reactive compound with specific handling requirements.

Physical and Chemical Properties

Rhenium pentachloride is a dark green to black crystalline solid.[2] In the solid state, it exists as a bioctahedral dimer, Re₂Cl₁₀, with two bridging chloride ligands. It is a paramagnetic compound with a melting point of approximately 220 °C.[2]

The most critical chemical property of ReCl₅ is its extreme sensitivity to moisture and air. Upon exposure to the atmosphere, it rapidly hydrolyzes to form a brown liquid, releasing hydrochloric acid (HCl) gas.[3] This reactivity necessitates the use of stringent inert atmosphere techniques for its storage and handling.

PropertyValueSource
Formula ReCl₅ (exists as Re₂Cl₁₀)
Appearance Dark green to black crystals[2]
Molar Mass 363.47 g/mol [2]
Melting Point 220 °C[2]
Solubility Reacts with water and protic solvents[2][3]
Sensitivity Highly moisture and air-sensitive[3]

Table 1: Key Physical and Chemical Properties of Rhenium Pentachloride.

Synthesis and Procurement

While commercially available from specialty chemical suppliers, ReCl₅ can also be synthesized in the lab. The primary method involves the direct chlorination of rhenium metal at elevated temperatures, typically between 500 °C and 900 °C.[3] The product can then be purified by sublimation.

Safe Handling Protocol: An Absolute Requirement

Due to its reactivity, all manipulations involving ReCl₅ must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using either a glovebox or Schlenk line techniques.

Protocol for Handling ReCl₅:

  • Preparation: Ensure all glassware is rigorously dried in an oven (e.g., >120 °C for at least 4 hours) and cooled under vacuum or in a desiccator. All solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, CaH₂ for hydrocarbons).

  • Inert Atmosphere: Transfer the ReCl₅ container into a glovebox. Alternatively, use a Schlenk flask under a positive pressure of inert gas.

  • Dispensing: Weigh the required amount of ReCl₅ in the inert atmosphere. Avoid using plastic weighing boats as the compound is highly corrosive.

  • Reaction Setup: Add the anhydrous solvent to the reaction flask via cannula transfer or a gas-tight syringe. The ReCl₅ should be added to the solvent (or vice-versa) under a strong counter-flow of inert gas.

  • Quenching and Disposal: Unreacted ReCl₅ should be quenched carefully by slow addition to a stirred, cooled flask of isopropanol. The resulting solution can then be neutralized and disposed of according to institutional guidelines.

Mechanism and Activation

ReCl₅ is not a pre-formed catalyst. It requires in-situ activation to generate the catalytically active species, which is a rhenium-carbene (or alkylidene) complex. This is a key distinction from modern, well-defined catalysts that already contain the metal-carbon double bond.

The Chauvin Mechanism

The universally accepted mechanism for olefin metathesis was first proposed by Yves Chauvin.[1] It involves a [2+2] cycloaddition between a metal-alkylidene and an alkene to form a four-membered ring intermediate called a metallacyclobutane.[4][5] This intermediate can then undergo a retro-[2+2] cycloreversion to release a new alkene and a new metal-alkylidene, thus propagating the catalytic cycle.[5]

Caption: The Chauvin mechanism for olefin metathesis.

Catalyst Initiation with ReCl₅

The critical step is the formation of the initial rhenium-carbene from ReCl₅. This is typically achieved by adding a co-catalyst, often an organoaluminum or organotin compound.[1][2] These co-catalysts act as alkylating agents.

  • Alkylation: The co-catalyst (e.g., Ethylaluminum dichloride, EtAlCl₂) reacts with ReCl₅ to replace one or more chloride ligands with an alkyl group (e.g., ethyl).

  • α-Hydride Abstraction: The resulting rhenium-alkyl species is unstable and can undergo α-hydride abstraction, where a hydrogen atom from the carbon attached to the rhenium is removed.

  • Carbene Formation: This process eliminates a molecule of alkane (e.g., ethane) and forms the active [Re]=CHCH₃ carbene species, which can then enter the Chauvin catalytic cycle.

ReCl5_Activation ReCl5 ReCl₅ ReAlkyl [Cl₄Re-CH₂CH₃] (Rhenium-alkyl intermediate) ReCl5->ReAlkyl Alkylation CoCat Co-catalyst (e.g., EtAlCl₂) CoCat->ReAlkyl ReCarbene [Cl₃Re=CHCH₃] (Active Carbene Species) ReAlkyl->ReCarbene α-hydride abstraction Alkane Alkane (e.g., Ethane) ReAlkyl->Alkane - HCl Cycle Enter Chauvin Catalytic Cycle ReCarbene->Cycle

Caption: Proposed initiation pathway for ReCl₅ catalyst.

Application Protocol: Homogeneous Cross-Metathesis

This protocol describes a representative experiment for the cross-metathesis of two terminal olefins using a ReCl₅-based system. Note: This is a foundational protocol. Yields and selectivity may be low, and significant side reactions (e.g., olefin isomerization) are possible. It is intended for exploratory or educational purposes.

Reagents and Equipment
  • Catalyst: Rhenium(V) Chloride (ReCl₅)

  • Co-catalyst: Ethylaluminum dichloride (EtAlCl₂) (e.g., 1.0 M solution in hexanes)

  • Substrates: Anhydrous terminal olefins (e.g., 1-octene, styrene)

  • Solvent: Anhydrous chlorobenzene or toluene

  • Equipment: Schlenk line or glovebox, oven-dried glassware (Schlenk flask, syringes), magnetic stirrer, cryocooler or ice bath.

Experimental Workflow

Workflow Start Start Step1 1. Assemble oven-dried glassware under inert gas Start->Step1 Step2 2. Add ReCl₅ and anhydrous solvent via cannula Step1->Step2 Step3 3. Cool solution to 0 °C Step2->Step3 Step4 4. Add co-catalyst (EtAlCl₂) dropwise via syringe Step3->Step4 Step5 5. Stir for activation (e.g., 15-30 min) Step4->Step5 Step6 6. Add olefin substrates via syringe Step5->Step6 Step7 7. Monitor reaction (GC-MS) Step6->Step7 Step8 8. Quench with methanol Step7->Step8 Upon completion Step9 9. Aqueous work-up and extraction Step8->Step9 End End: Purification (e.g., Column Chromatography) Step9->End

Caption: Experimental workflow for ReCl₅-catalyzed metathesis.

Step-by-Step Methodology
  • Setup: Assemble a 100 mL Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and backfill with argon three times.

  • Catalyst Preparation: In a glovebox, weigh Rhenium Pentachloride (e.g., 36 mg, 0.1 mmol, 1 mol%) into the Schlenk flask. Seal the flask, remove from the glovebox, and connect to the Schlenk line.

  • Solvation: Add 40 mL of anhydrous chlorobenzene via cannula transfer. Stir the mixture to form a dark solution/suspension.

  • Activation: Cool the flask to 0 °C using an ice bath. Slowly add Ethylaluminum dichloride solution (0.4 mL of 1.0 M solution, 0.4 mmol, 4 eq) dropwise over 5 minutes. The solution color may change. Allow the mixture to stir at 0 °C for 20 minutes to ensure activation.

  • Substrate Addition: Add the first olefin (e.g., 1-octene, 1.12 g, 10 mmol, 100 eq) followed by the second olefin (e.g., styrene, 1.04 g, 10 mmol, 100 eq) via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Periodically take aliquots (e.g., 0.1 mL) from the reaction mixture under a positive argon flow, quench them immediately with 1 mL of wet diethyl ether containing an internal standard, and analyze by GC-MS to monitor the formation of the cross-metathesis product.

  • Quenching: Once the reaction has reached completion or stalled, cool the flask to 0 °C and slowly add 5 mL of methanol to quench the catalyst and any remaining co-catalyst.

  • Work-up: Pour the mixture into 50 mL of 1 M HCl(aq). Transfer to a separatory funnel, extract with diethyl ether (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. Note that complete removal of residual rhenium species can be challenging.[6]

Challenges and Modern Perspectives

While historically important, using ReCl₅ for olefin metathesis in a modern synthetic context presents significant challenges. Understanding these limitations is crucial for any researcher considering its use.

  • Low Activity & High Loading: Compared to modern catalysts that are effective at ppm levels, ReCl₅ systems require high catalyst loadings (typically 1-5 mol%).

  • Poor Functional Group Tolerance: Both ReCl₅ and the aluminum co-catalyst are strong Lewis acids.[7] They are incompatible with substrates containing basic nitrogen atoms, alcohols, aldehydes, and other Lewis basic functional groups, severely limiting their synthetic scope, especially in drug development.

  • Extreme Sensitivity: The absolute requirement for inert and anhydrous conditions makes the procedure cumbersome and less robust than reactions using air-stable Grubbs-type catalysts.[6]

  • Lack of Selectivity: These early systems often lead to a mixture of E/Z isomers and can promote double bond isomerization, complicating the product mixture.

The limitations of catalysts like ReCl₅ directly spurred the development of the well-defined Schrock (Mo, W) and Grubbs (Ru) catalysts, which feature stable metal-carbene bonds and tailored ligand spheres to provide high activity, excellent functional group tolerance, and predictable selectivity.[1] Today, rhenium is still used in industrial metathesis, but typically as a heterogeneous catalyst, such as Rhenium(VII) oxide (Re₂O₇) on an alumina support, which is used in processes like the Shell Higher Olefin Process (SHOP).[2]

FeatureReCl₅ / EtAlCl₂ SystemModern Grubbs II Catalyst
Nature Ill-defined, in-situ activatedWell-defined, pre-formed carbene
Air/Moisture Stability Extremely sensitiveStable, can be handled in air
Functional Group Tolerance Very Poor (Strong Lewis Acid)Excellent (Tolerates acids, amines, etc.)
Typical Catalyst Loading 1 - 5 mol%0.05 - 1 mol% (or ppm levels)
Activity / TON LowHigh to Very High
Selectivity (E/Z) Generally Poor / UncontrolledCan be tuned with ligand design

Table 2: Illustrative Comparison of an Early ReCl₅ System with a Modern Ruthenium Catalyst.

References

  • Wikipedia. Rhenium pentachloride. [Link]

  • chemeurope.com. Rhenium pentachloride. [Link]

  • LookChem. Rhenium pentachloride. [Link]

  • NC State University Libraries. 31.5 Olefin Metathesis Polymerization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • RSC Publishing. Olefin metathesis by halogenopentacarbonylrhenium–dichloroethylaluminium catalysts: evidence for a co-ordinated carbene-initiated reaction. [Link]

  • YouTube. Organometallics 7: Olefin Metathesis. [Link]

  • Olefin Metathesis Reaction: A Story of Catalyst Development. Presentation. [Link]

  • Olefin Metathesis: Catalysts and Catalysis. Presentation. [Link]

  • Wikipedia. Olefin metathesis. [Link]

  • YouTube. Olefin Metathesis. [Link]

  • Frontiers. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link]

  • Master Organic Chemistry. Olefin Metathesis. [Link]

  • PubMed. Routes to High-Performing Ruthenium-Iodide Catalysts for Olefin Metathesis: Ligand Lability Is Key to Efficient Halide Exchange. [Link]

  • Longdom Publishing. Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. [Link]

Sources

Application

Application Note &amp; Protocols: Rhenium Pentachloride as a Versatile Precursor for Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Rhenium Pentachloride

Rhenium pentachloride (ReCl₅), a red-brown crystalline solid, represents a pivotal starting material in the synthesis of a diverse array of organometallic rhenium complexes.[1][2] First prepared in 1933, its high reactivity and accessibility make it a cornerstone for accessing various oxidation states of rhenium, which is essential for applications ranging from catalysis to materials science and drug development.[1][2] Structurally, it exists as a bioctahedral dimer, Re₂Cl₁₀, with two bridging chloride ligands.[2]

This document serves as a technical guide for researchers, providing in-depth protocols and field-proven insights into the handling of ReCl₅ and its application as a precursor for several classes of organometallic complexes. The causality behind experimental choices and safety protocols is emphasized to ensure reproducible and safe laboratory practices.

Table 1: Physicochemical Properties of Rhenium Pentachloride

PropertyValueSource(s)
Chemical FormulaReCl₅ (exists as Re₂Cl₁₀ dimer)[2]
Molar Mass363.471 g/mol [2]
AppearanceRed-brown / Dark-green to black crystalline solid[2][3][4]
Melting Point220 °C (428 °F; 493 K)[2][3]
Density4.9 g/cm³[2][3]
StructureMonoclinic, bioctahedral dimer[2]
SolubilityDecomposes in water; Soluble in HCl and alkalies[4][5]
SensitivityHighly sensitive to air and moisture[1][3]

Foundational Safety & Handling Protocols

The utility of rhenium pentachloride is intrinsically linked to its high reactivity, which necessitates stringent handling and storage procedures. The compound is extremely sensitive to moisture and air, hydrolyzing to release hazardous hydrogen chloride (HCl) gas.[1][2]

Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is non-negotiable when working with ReCl₅.

  • Engineering Controls : All manipulations must be performed inside a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute or within an inert atmosphere glovebox.[6]

  • Eye Protection : Safety glasses with side-shields or chemical safety goggles are mandatory.[6][7]

  • Hand Protection : Use nitrile rubber gloves with a minimum thickness of 0.11 mm. Inspect gloves prior to use.[6]

  • Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[6][8]

Storage and Handling Workflow

Adherence to a strict workflow is critical for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage : Store ReCl₅ in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert gas like argon or nitrogen.[6][9] It should be stored locked up and apart from incompatible materials.[6]

  • Handling : Handle exclusively under a dry, protective inert gas.[6] Avoid the formation of dust and aerosols.[6] After handling, wash hands and any exposed skin thoroughly.[6]

  • Spill Management : In case of a spill, isolate the area and ensure adequate ventilation. Use a HEPA-filtered vacuum to clean up the spill, taking care not to raise dust. Place the collected material in a closed container for disposal.[6]

G Diagram 1: Safe Handling & Storage Workflow for ReCl₅ cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage PPE Don Full PPE Workstation Prepare Inert Atmosphere (Glovebox/Schlenk Line) PPE->Workstation Retrieve Retrieve ReCl₅ from Storage Workstation->Retrieve Weigh Weigh Reagent Under Inert Gas Retrieve->Weigh React Perform Reaction Weigh->React Store Return ReCl₅ to Secure Storage React->Store Decontaminate Decontaminate Glassware Store->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Diagram 1: Safe Handling & Storage Workflow for ReCl₅.

Rhenium Pentachloride in Organometallic Synthesis: A Gateway to Diverse Complexes

ReCl₅ is a potent electrophile and oxidant, making it an excellent starting point for synthesizing organorhenium compounds, which typically feature the metal in lower oxidation states.[10][11] The general strategy involves the reduction of Re(V) in the presence of suitable ligands.

General Reaction Pathways

The high oxidation state of Re(V) in ReCl₅ is the key to its versatility. It can undergo several fundamental transformations:

  • Reductive Carbonylation : To form rhenium carbonyl halides, crucial building blocks in organometallic chemistry.

  • Reaction with Anionic Ligands : Such as cyclopentadienyl (Cp⁻) or alkyl anions, leading to the formation of Re-C σ- or π-bonds.

  • Ligand Exchange : Reaction with neutral or anionic donor ligands to form various coordination complexes.[1]

G Diagram 2: Synthetic Pathways from Rhenium Pentachloride cluster_products Organometallic Complexes ReCl5 ReCl₅ Carbonyls Rhenium Carbonyls [ReX(CO)₅, Re₂(CO)₁₀] ReCl5->Carbonyls Reduction, CO Arene Arene Complexes [(arene)Re(CO)₃]⁺ ReCl5->Arene Reduction, Arene, CO Cp Cyclopentadienyl Complexes ReCl5->Cp NaCp, Reduction AlkylAryl Alkyl/Aryl Complexes ReCl5->AlkylAryl R-MgX or R-Li Catalysts Catalytic Species (e.g., for Olefin Metathesis) ReCl5->Catalysts Activation

Caption: Diagram 2: Synthetic Pathways from Rhenium Pentachloride.

Experimental Protocols

The following protocols are illustrative examples of how ReCl₅ serves as a precursor. All operations must be conducted using standard Schlenk line or glovebox techniques under an inert atmosphere.

Protocol 1: Synthesis of Rhenium Pentacarbonyl Chloride [Re(CO)₅Cl]

Rhenium pentacarbonyl chloride is one of the most common starting materials for Re(I) organometallic complexes.[12][13] While often purchased directly, its synthesis relies on the reductive carbonylation of higher-valent rhenium chlorides. This protocol adapts the general principle.

Causality : This is a reductive carbonylation. High-pressure carbon monoxide (CO) acts as both a reducing agent (from Re(V) to Re(I)) and a ligand source. The reaction is typically performed at elevated temperatures to overcome the activation energy for C-O bond cleavage and metal reduction.

  • Reagents :

    • Rhenium Pentachloride (ReCl₅)

    • Carbon Monoxide (CO), high purity

    • Anhydrous, degassed solvent (e.g., toluene)

  • Apparatus : High-pressure autoclave equipped with a magnetic stirrer and gas inlet/outlet.

  • Procedure :

    • In an inert atmosphere, charge the autoclave vessel with ReCl₅ (1.0 g, 2.75 mmol).

    • Add 50 mL of anhydrous toluene.

    • Seal the autoclave and purge thoroughly with low-pressure CO gas three times.

    • Pressurize the autoclave with CO to 100-200 atm.

    • Heat the reaction mixture to 150-200 °C and stir vigorously for 12-24 hours.

    • After cooling the autoclave to room temperature, carefully vent the excess CO pressure in a fume hood.

    • The product, Re(CO)₅Cl, is a white solid.[14] The solution can be filtered to remove any insoluble byproducts.

    • The solvent is removed under reduced pressure to yield the crude product.

    • Purification can be achieved by sublimation under vacuum.

Protocol 2: Synthesis of a Cationic Arene Rhenium Complex: [Re(CO)₃(η⁶-C₆H₅CH₃)]⁺

This protocol demonstrates the use of a rhenium carbonyl halide (derived conceptually from ReCl₅) to synthesize a classic piano-stool arene complex.

Causality : This is a Friedel-Crafts-type reaction. The Lewis acid (AlCl₃) is crucial as it abstracts a chloride ligand from the rhenium precursor, generating a highly electrophilic cationic intermediate "[Re(CO)₃]⁺" which is then trapped by the electron-rich arene (toluene).[11]

  • Reagents :

    • Rhenium Pentacarbonyl Chloride [Re(CO)₅Cl] (0.50 g, 1.38 mmol)

    • Anhydrous Aluminum Chloride (AlCl₃) (0.37 g, 2.76 mmol)

    • Anhydrous Toluene (serves as solvent and reactant)

    • Ammonium Hexafluorophosphate (NH₄PF₆) for precipitation

  • Procedure :

    • In an inert atmosphere, add Re(CO)₅Cl and AlCl₃ to a Schlenk flask.

    • Add 20 mL of anhydrous toluene via cannula.

    • Heat the mixture to reflux (approx. 110 °C) with stirring for 4 hours. The solution will typically turn yellow.

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly pouring the mixture over 50 g of crushed ice. This should be done in a fume hood as HCl gas will evolve.

    • The aqueous layer contains the cationic product. Separate the organic and aqueous layers.

    • To the aqueous solution, add a saturated aqueous solution of NH₄PF₆ until no more white precipitate forms.

    • Collect the white solid, [Re(CO)₃(η⁶-C₆H₅CH₃)][PF₆], by filtration.

    • Wash the product with cold water, followed by diethyl ether, and dry under vacuum.[11]

Protocol 3: Synthesis of a Rhenium-Alkyl Complex via an Alkylating Agent

This protocol provides a general framework for the synthesis of rhenium-alkyl complexes, a fundamental class of organometallic compounds.

Causality : This reaction proceeds via metathesis. The nucleophilic alkyl group from the Grignard or organolithium reagent displaces a chloride ligand on the rhenium center, forming a new Rhenium-Carbon σ-bond.[15] The choice of alkylating agent and stoichiometry is critical to control the degree of alkylation.

  • Reagents :

    • Rhenium Pentachloride (ReCl₅)

    • Alkylating agent (e.g., Methylmagnesium bromide (CH₃MgBr), 3.0 M in diethyl ether)

    • Anhydrous, degassed solvent (e.g., diethyl ether or THF)

  • Procedure :

    • In an inert atmosphere, suspend ReCl₅ (1.0 g, 2.75 mmol) in 50 mL of anhydrous diethyl ether in a Schlenk flask.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add the alkylating agent dropwise with vigorous stirring. For a mono-alkylated product, one equivalent would be used, but excess is often needed to drive the reaction. Caution: These reactions can be highly exothermic.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The resulting crude product can be purified by chromatography or recrystallization.

References

  • chemeurope.com. Rhenium pentachloride. [Link]

  • Wikipedia. Rhenium pentachloride. [Link]

  • National Institutes of Health (NIH). Microwave-Assisted Synthesis of Organometallic Rhenium (I) Pentylcarbonato Complexes. [Link]

  • LookChem. Rhenium pentachloride. [Link]

  • ResearchGate. Synthesis and structure of rhenium carbonyl complexes bearing a saccharinate ligand. [Link]

  • MDPI. Rhenium Tricarbonyl Complexes of Azodicarboxylate Ligands. [Link]

  • ResearchGate. Rhenium: Organometallic Chemistry | Request PDF. [Link]

  • Science of Synthesis. Product Class 3: Organometallic Complexes of Rhenium. [Link]

  • lookchem. RHENIUM (V) CHLORIDE | 13596-35-5. [Link]

  • ResearchGate. Synthesis of transition metal alkyl and aryl complexes | Request PDF. [Link]

Sources

Method

Rhenium pentachloride in the synthesis of other rhenium compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

Rhenium pentachloride (ReCl₅) stands as a cornerstone in the synthesis of a vast array of rhenium-containing compounds. Its high oxidation state and labile chloride ligands make it a versatile precursor for accessing various oxidation states and coordination environments of rhenium. This guide provides an in-depth exploration of the properties, handling, and synthetic applications of rhenium pentachloride. Detailed, field-proven protocols for the synthesis of key classes of rhenium compounds, including oxo, carbonyl, and nitrido complexes, are presented. The causality behind experimental choices is elucidated to empower researchers in their synthetic endeavors.

Introduction to Rhenium Pentachloride: A Versatile Precursor

Rhenium, a rare and dense transition metal, possesses a rich and diverse coordination and organometallic chemistry, with applications spanning from catalysis to nuclear medicine.[1] At the heart of much of this synthetic landscape lies rhenium pentachloride (Re₂Cl₁₀), a red-brown, paramagnetic solid.[2] Although it has limited direct commercial applications, its significance as a starting material is paramount. The Re(V) oxidation state serves as a convenient entry point for the synthesis of compounds with rhenium in both higher and lower oxidation states.

This document serves as a comprehensive guide for researchers, outlining the fundamental properties of rhenium pentachloride and providing detailed protocols for its use in the synthesis of other important rhenium compounds. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure robust and reproducible results.

Properties and Safe Handling of Rhenium Pentachloride

Successful synthesis using rhenium pentachloride begins with a thorough understanding of its properties and the necessary precautions for its handling. It is a moisture-sensitive compound that readily hydrolyzes to release hydrochloric acid.[2][3] Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

PropertyValueReference
Chemical Formula ReCl₅ (exists as the dimer Re₂Cl₁₀)[2]
Molar Mass 363.471 g/mol [2]
Appearance Red-brown crystalline solid[2]
Melting Point 220 °C[2][4]
Solubility Reacts with water; soluble in some non-polar organic solvents.[2]
Structure Bioctahedral dimer with bridging chlorides[2]
Magnetic Susceptibility Paramagnetic[2]

Safety Precautions:

  • Inert Atmosphere: Always handle rhenium pentachloride in a glovebox or under an inert atmosphere to prevent hydrolysis.[3]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves (nitrile gloves with a minimum thickness of 0.11 mm are recommended).[3]

  • Ventilation: Use a well-ventilated fume hood to avoid inhalation of any dust or fumes.[3]

  • In case of exposure:

    • Skin contact: Brush off any solid material and wash the affected area with plenty of soap and water.[5]

    • Eye contact: Rinse cautiously with water for several minutes.[5]

    • Inhalation: Move to fresh air.[5]

    • Seek medical attention if irritation persists.[3]

Synthetic Applications: A Gateway to Diverse Rhenium Compounds

Rhenium pentachloride is a versatile precursor for a wide range of rhenium compounds, including oxo, nitrido, and organometallic complexes. The following sections provide detailed protocols for the synthesis of representative examples from these important classes of compounds.

Synthesis of Rhenium(V) Oxo Complexes

The formation of the stable Re=O (oxo) group is a common feature in rhenium chemistry. Rhenium pentachloride can be readily converted to oxorhenium(V) complexes, which are themselves valuable starting materials.

Protocol: Synthesis of Oxotrichlorobis(triphenylphosphine)rhenium(V), ReOCl₃(PPh₃)₂

This protocol describes the synthesis of a common and useful rhenium(V) oxo complex. The reaction involves the controlled oxygenation of rhenium pentachloride in the presence of a stabilizing ligand, triphenylphosphine.

Rationale: Triphenylphosphine acts as both a reducing agent (in some contexts) and a stabilizing ligand, preventing the formation of polymeric rhenium oxides. The choice of solvent is critical; acetone can participate in the reaction, while other solvents may lead to different products.[6]

Step-by-Step Methodology:

  • Under an inert atmosphere, add rhenium pentachloride (1.0 g, 2.75 mmol) to a Schlenk flask equipped with a magnetic stir bar.

  • Add triphenylphosphine (1.44 g, 5.50 mmol) to the flask.

  • Add anhydrous acetone (50 mL) to the flask.

  • Stir the reaction mixture at room temperature. A green precipitate will form.

  • After stirring for 2 hours, collect the green solid by filtration under inert atmosphere.

  • Wash the solid with anhydrous acetone (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • Dry the product under vacuum to yield oxotrichlorobis(triphenylphosphine)rhenium(V).

Synthesis_ReOCl3_PPh3_2 ReCl5 ReCl₅ Intermediate [ReCl₅(OPPh₃)] (postulated) ReCl5->Intermediate + PPh₃ PPh3 2 PPh₃ Acetone Acetone (solvent/oxygen source) Acetone->Intermediate Product ReOCl₃(PPh₃)₂ Intermediate->Product + PPh₃, Acetone Byproduct Byproducts Product->Byproduct

Caption: Synthesis of ReOCl₃(PPh₃)₂ from ReCl₅.

Reductive Carbonylation to Rhenium(I) Carbonyls

Rhenium carbonyl complexes are fundamental building blocks in organometallic chemistry.[1][7] Rhenium pentachloride can be used as a starting material for the synthesis of rhenium(I) carbonyls through a reductive carbonylation process.

Protocol: Synthesis of Pentacarbonylchlororhenium(I), Re(CO)₅Cl

This protocol outlines the synthesis of the common starting material, Re(CO)₅Cl, from ReCl₅. The reaction involves the reduction of Re(V) to Re(I) in the presence of carbon monoxide.

Rationale: Carbon monoxide acts as both a reducing agent and a ligand. The high pressure of CO is necessary to drive the reaction to completion and ensure the formation of the pentacarbonyl species.

Step-by-Step Methodology:

  • Caution: This procedure should be carried out in a high-pressure autoclave by trained personnel.

  • Place rhenium pentachloride (5.0 g, 13.7 mmol) into the glass liner of a high-pressure autoclave.

  • Seal the autoclave and purge it several times with carbon monoxide (CO).

  • Pressurize the autoclave with CO to 200 atm.

  • Heat the autoclave to 250 °C and maintain this temperature for 24 hours.

  • After cooling to room temperature, slowly vent the excess CO in a well-ventilated fume hood.

  • The crude product, a white solid, can be purified by sublimation under vacuum.

Synthesis_Re_CO_5Cl ReCl5 ReCl₅ Product Re(CO)₅Cl ReCl5->Product Reductive Carbonylation CO CO (high pressure) CO->Product Heat 250 °C Heat->Product Byproducts COCl₂, etc. Product->Byproducts

Caption: Reductive carbonylation of ReCl₅ to Re(CO)₅Cl.

Synthesis of Rhenium(V) Nitrido Complexes

Rhenium nitrido complexes, containing the Re≡N triple bond, are of interest for their reactivity and potential applications in catalysis and materials science. Rhenium pentachloride can serve as a starting point for the synthesis of these fascinating compounds.

Protocol: Synthesis of Dichloro(trichloro(triphenylphosphine)phosphinimino)bis(triphenylphosphine)rhenium(V)

This protocol describes a route to a rhenium(V) nitrido precursor. The reaction involves the use of a nitrogen source that can be converted to a nitride ligand.

Rationale: The reaction of ReCl₅ with a phosphinimine provides a pathway to introduce a nitrogen ligand. Subsequent reactions can then be used to generate the terminal nitrido complex.

Step-by-Step Methodology:

  • Under an inert atmosphere, dissolve rhenium pentachloride (1.0 g, 2.75 mmol) in anhydrous dichloromethane (50 mL).

  • In a separate flask, prepare a solution of N-(trimethylsilyl)triphenylphosphinimine (2.13 g, 5.78 mmol) in anhydrous dichloromethane (20 mL).

  • Slowly add the phosphinimine solution to the stirred solution of rhenium pentachloride at room temperature.

  • Stir the reaction mixture for 4 hours. The color of the solution will change.

  • Remove the solvent under vacuum to obtain the crude product.

  • The product can be purified by recrystallization from a dichloromethane/hexane solvent system.

Synthesis_Re_Nitrido ReCl5 ReCl₅ Product [ReCl₄(NPPh₃)]₂ (dimer) ReCl5->Product Phosphinimine Me₃SiNPPh₃ Phosphinimine->Product Solvent CH₂Cl₂ Solvent->Product Byproduct Me₃SiCl Product->Byproduct

Caption: Synthesis of a rhenium phosphiniminato complex.

Conclusion

Rhenium pentachloride is an indispensable starting material in rhenium chemistry. Its reactivity allows for the synthesis of a diverse range of rhenium compounds with varying oxidation states and ligand spheres. The protocols provided in this guide, coupled with an understanding of the underlying chemical principles, will enable researchers to confidently and safely utilize rhenium pentachloride in their synthetic endeavors, paving the way for new discoveries in catalysis, materials science, and medicine.

References

  • 7 (n.d.). National Institutes of Health.

  • (n.d.). In Wikipedia. Retrieved January 5, 2026.

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  • Eastland, G. W. (1971). The Chemistry of Rhenium(V) Chloride. Open PRAIRIE.
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  • Winter, M. (n.d.). Rhenium»rhenium pentachloride. WebElements. Retrieved January 5, 2026.
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  • (n.d.). In Science of Synthesis. Georg Thieme Verlag.

  • (2025, February 1). ChemicalBook.

  • (2007). In Encyclopedia of Inorganic and Bioinorganic Chemistry.

  • Sen, D., & Ta, N. C. (1977). Nitrido Complexes of Rhenium(V) with 2,2'-Dipyridyl & 1,10-Phenanthroline. Indian Journal of Chemistry, 15A, 934-935.
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  • (2019). Chemical Science, 10(24), 6176-6185.

  • (n.d.). Eagle Alloys Corporation.

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Application

Application Note &amp; Protocol: A Researcher's Guide to the Safe Handling and Storage of Air-Sensitive Rhenium Pentachloride (ReCl₅)

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Understanding the Reactivity of Rhenium Pentachloride

Rhenium pentachloride (ReCl₅) is a valuable precursor in inorganic and organometallic synthesis, notably as an early catalyst for olefin metathesis.[1] It exists as a red-brown or dark-green to black crystalline solid.[2][3][4] However, its utility is intrinsically linked to its high reactivity. ReCl₅ is extremely sensitive to atmospheric moisture and oxygen, degrading in air to a brown liquid and reacting with water to release corrosive hydrogen chloride (HCl) gas.[1][2][5] This inherent instability necessitates the use of stringent air-free techniques to preserve its integrity and ensure experimental success and laboratory safety. This guide provides a comprehensive overview of the essential procedures for handling and storing this challenging but important reagent.

Hazard Profile and Essential Safety Precautions

Before any manipulation, a thorough understanding of the hazards associated with ReCl₅ is mandatory. Its primary dangers stem from its reactivity with water and its corrosive nature.

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7] Inhalation of dust or fumes should be strictly avoided.

  • Reactivity Hazards: Reacts with water to decompose and release HCl gas.[1][2] It is incompatible with strong oxidizing agents.[8]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield are required.

  • Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile or neoprene) are essential. Always check glove compatibility and replace them immediately if contamination is suspected.

  • Respiratory Protection: All manipulations should be performed within a certified fume hood, glovebox, or on a Schlenk line to avoid inhalation.[9][10]

The Inert Atmosphere: A Non-Negotiable Requirement

The cornerstone of successfully working with ReCl₅ is the rigorous exclusion of air (oxygen and water). This is achieved by creating and maintaining an inert atmosphere, typically using high-purity nitrogen (N₂) or argon (Ar). Argon is often preferred for Schlenk line techniques as it is denser than air, providing a better "blanket" of inert gas.[11] The two primary apparatuses for this purpose are the glovebox and the Schlenk line.[12][13]

Decision Framework: Glovebox vs. Schlenk Line

The choice between a glovebox and a Schlenk line depends on the scale of the reaction, the specific manipulation required, and available resources. A glovebox provides a fully enclosed inert environment ideal for complex manipulations and long-term storage, while a Schlenk line is a versatile manifold system for conducting reactions in specialized glassware under a dynamic vacuum/inert gas atmosphere.[13][14][15]

G start Need to handle ReCl₅? decision Task Requirement start->decision glovebox Glovebox schlenk Schlenk Line decision->glovebox  Weighing solid, complex transfers, long-term storage decision->schlenk  Routine reactions, solvent addition, simple filtrations G cluster_prep Glassware Preparation cluster_reaction Reaction Setup p1 Oven-Dry/Flame-Dry Glassware p2 Assemble Hot & Cool Under Vacuum p1->p2 p3 Perform 3x Evacuate-Refill Cycles p2->p3 r1 Transfer ReCl₅ to Flask (under positive N₂/Ar flow) p3->r1 r2 Add Degassed Solvent (via cannula or syringe) r1->r2 r3 Add Other Reagents r2->r3 r4 Conduct Reaction r3->r4

Caption: General workflow for a reaction using ReCl₅ on a Schlenk line.

Methodology:

  • Glassware Preparation:

    • Thoroughly clean and oven-dry all glassware (e.g., Schlenk flask, addition funnel) at >120 °C overnight. [11][16] * For rigorous exclusion of water, assemble the hot glassware and flame-dry it under vacuum. This removes adsorbed water from the glass surfaces. [12] * Attach the cooled, sealed flask to the Schlenk line and perform a minimum of three "evacuate-refill" cycles to replace the internal atmosphere with inert gas. [11][14]This involves evacuating the flask on the vacuum manifold and slowly backfilling it with inert gas from the gas manifold. [14]

  • Solid Transfer:

    • If the ReCl₅ was pre-weighed in a Schlenk flask inside a glovebox, it is ready for use.

    • Alternatively, to add solid ReCl₅ on the benchtop, use a solid addition tube that has been purged with inert gas. [11] * Remove the stopper from the main reaction flask under a strong positive flow of inert gas (a "counterflow") and quickly insert the addition tube to transfer the solid. [11][12]

  • Solvent and Reagent Addition:

    • All solvents must be anhydrous and thoroughly degassed to remove dissolved oxygen. [12]Degassing can be achieved by sparging with inert gas or through several "freeze-pump-thaw" cycles. [13] * Transfer degassed solvents or liquid reagents into the reaction flask via a cannula (a double-tipped needle) using a pressure differential or via a gas-tight syringe. [15][17]

Long-Term Storage and Stability

Proper storage is crucial to prevent the degradation of ReCl₅.

  • Primary Storage: The ideal storage location is inside a nitrogen- or argon-filled glovebox. [18]The container should be tightly sealed.

  • Secondary Storage: If a glovebox is not available, store ReCl₅ in its original sealed container or a Schlenk flask with a well-greased, high-vacuum stopcock. Wrap the joint with Parafilm or PTFE tape for an extra seal.

  • General Conditions: Store the container in a cool, dry, well-ventilated place, away from moisture and incompatible substances. [6][7][9]A secondary container or a desiccator can provide additional protection.

Waste Management and Disposal

Rhenium pentachloride and its reaction byproducts are considered hazardous waste and must be disposed of accordingly. Never dispose of reactive chemicals down the drain or in the regular trash. [19]

  • Quenching: Small amounts of residual ReCl₅ in glassware should be cautiously quenched. First, rinse the flask with an anhydrous, non-protic solvent (e.g., toluene or THF) under an inert atmosphere. Then, slowly add a quenching agent like isopropanol to the solvent mixture, which will react with the remaining ReCl₅. This process can generate heat and HCl gas, so it must be done slowly in a fume hood.

  • Waste Collection: All materials contaminated with ReCl₅, including quenched residues, contaminated solvents, and disposable items (gloves, weighing boats), must be collected in a designated hazardous waste container. [20]3. Container Disposal: Empty ReCl₅ containers are also considered hazardous waste. The first rinse of an "empty" container must be collected and disposed of as hazardous waste. [20]After thorough rinsing, deface the label and dispose of the container according to your institution's guidelines. [19]

References

  • Wikipedia. Air-free technique. [Link]

  • Molecular Inorganic Chemistry, University of Strathclyde. (2008). Working with air and moisture sensitive compounds. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). [Link]

  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • chemeurope.com. Rhenium pentachloride. [Link]

  • S. M. P. Ciborowski, et al. (2023). An Illustrated Guide to Schlenk Line Techniques. ACS Publications. [Link]

  • Ashby, E. C., & Schwartz, R. D. (1970). A glove box system for the manipulation of air sensitive compounds. Journal of Chemical Education. [Link]

  • VIPEr, IONiC. Handling Air Sensitive Reagents and Working with a Schlenk Line. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]

  • Wikipedia. Rhenium pentachloride. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • WebElements. Rhenium pentachloride. [Link]

  • chemeurope.com. Rhenium trichloride. [Link]

  • Pilgaard Elements. (2017). Rhenium: Chemical reactions. [Link]

  • WebElements. Rhenium » reactions of elements. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • Division of Research Safety, University of Illinois. Handling air-sensitive reagents AL-134. [Link]

  • Eastland, G. W. (1970). The Chemistry of Rhenium (V) Chloride. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. [Link]

  • Neilson Lab. The Manipulation of Air-Sensitive Compounds. [Link]

  • ChemBK. RHENIUM PENTACHLORIDE. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • ChemWhat. RHENIUM (V) CHLORIDE CAS#: 13596-35-5. [Link]

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Method

Application Note: Synthesis of Rhenium(V) Chloride via High-Temperature Chlorination of Rhenium Metal

Introduction: The Significance of Rhenium Pentachloride Rhenium(V) chloride, often formulated as its dimer Re₂Cl₁₀, is a highly reactive, red-brown crystalline solid that serves as a pivotal starting material in rhenium...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rhenium Pentachloride

Rhenium(V) chloride, often formulated as its dimer Re₂Cl₁₀, is a highly reactive, red-brown crystalline solid that serves as a pivotal starting material in rhenium chemistry.[1][2] First synthesized in 1933, its utility spans from being a precursor for organometallic compounds and catalysts to its historical significance in the development of olefin metathesis.[1][2][3] The most direct and established method for its synthesis is the high-temperature, direct chlorination of pure rhenium metal.[1][2]

This application note provides a comprehensive, field-tested protocol for the synthesis of Rhenium pentachloride. It is designed for researchers in inorganic chemistry, materials science, and catalysis. The guide emphasizes not only the procedural steps but also the underlying chemical principles, critical safety considerations, and the logic behind the experimental design to ensure a successful and safe synthesis.

Mechanistic & Theoretical Framework

The synthesis proceeds via the direct, gas-solid reaction between rhenium metal and chlorine gas at elevated temperatures. The overall reaction is:

2 Re(s) + 5 Cl₂(g) → Re₂Cl₁₀(g)

The product, Rhenium pentachloride, is volatile at the reaction temperature and sublimes, depositing in a cooler region of the reactor. This volatility is exploited for its in-situ separation and subsequent purification.[1][2]

In its solid state, the compound exists as a bioctahedral dimer, Re₂Cl₁₀, where two ReCl₄ units are linked by two bridging chloride ligands.[2][3] The reaction is typically conducted at temperatures ranging from 500 °C to 900 °C.[1][2] At these temperatures, the primary product is ReCl₅. Further chlorination to a higher oxidation state does not occur, as species like ReCl₆ are prepared via different routes, and a heptachloride is not known to exist.[2][3] A potential side product is Rhenium trichloride (ReCl₃), which can be formed by the thermal decomposition of ReCl₅.[1][4] Controlling the temperature gradient and chlorine flow is crucial to maximize the yield of the desired pentachloride.

Experimental Design: Apparatus and Reagents

A successful synthesis relies on a well-designed experimental setup that allows for the safe handling of corrosive gas at high temperatures while maintaining an inert atmosphere to protect the moisture-sensitive product.

Required Materials and Reagents
Component Specification Purpose
Rhenium MetalPowder or foil, 99.9%+ purityStarting material
Chlorine (Cl₂) GasAnhydrous, 99.5%+ purityChlorinating agent
Inert Gas (Argon/Nitrogen)High purity, <5 ppm O₂/H₂OSystem purging and product handling
Quartz TubeMin. 25 mm ID, ~1000 mm lengthHigh-temperature reaction vessel
Tube FurnaceCapable of reaching ≥700 °CHeating the reaction zone
Gas RegulatorsTwo-stage, suitable for corrosive (Cl₂) and inert gasesSafe gas delivery and pressure control
Mass Flow ControllersFor precise control of gas flow ratesEnsures reproducible reaction conditions
Quartz BoatTo hold the rhenium metalReactant container
Gas BubblersFor monitoring gas flow and scrubbing exhaustSafety and process control
Sodium Hydroxide (NaOH)Pellets or concentrated solutionNeutralizing unreacted chlorine gas
Glass Wool/Quartz WoolPlugs for positioning and filtrationTo hold the reactant boat and trap particulates
Schlenk Glassware/GloveboxFor handling the final productTo prevent hydrolysis of ReCl₅
Experimental Setup Diagram

The apparatus is assembled as a continuous flow-through system. Chlorine gas is passed over heated rhenium metal in a quartz tube. The volatile product is carried downstream by the gas flow and condenses in a cooler section of the tube.

SynthesisSetup cluster_gas_inlet Gas Inlet cluster_reactor Reaction Zone cluster_collection Product Collection & Exhaust Cl2_Cylinder Chlorine Cylinder Cl2_Reg Regulator Cl2_Cylinder->Cl2_Reg Cl₂ Ar_Cylinder Argon Cylinder Ar_Reg Regulator Ar_Cylinder->Ar_Reg Ar Cl2_MFC Mass Flow Controller Cl2_Reg->Cl2_MFC Cl₂ Ar_MFC Mass Flow Controller Ar_Reg->Ar_MFC Ar ThreeWayValve 3-Way Valve Cl2_MFC->ThreeWayValve Cl₂ Ar_MFC->ThreeWayValve Ar ReactorTube Quartz Tube ThreeWayValve->ReactorTube Gas Flow CollectionZone Collection Zone (Re₂Cl₁₀ crystals) ReactorTube->CollectionZone Furnace Tube Furnace (500-600°C) Re_Boat Quartz Boat with Rhenium Scrubber NaOH Scrubber CollectionZone->Scrubber Exhaust FumeHood Fume Hood Exhaust Scrubber->FumeHood Exhaust

Caption: Flow diagram of the high-temperature chlorination apparatus.

Detailed Synthesis Protocol

WARNING: This procedure involves highly toxic and corrosive chlorine gas and a moisture-sensitive product that releases HCl upon hydrolysis.[1][5][6] It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[7][8] A chlorine gas detector should be operational in the vicinity.

Step 1: Apparatus Assembly and Leak Check

  • Assemble the quartz tube reactor within the tube furnace as depicted in the diagram.

  • Ensure all ground glass joints are properly sealed and connections are secured.

  • Connect the gas lines. The outlet of the reactor must be directed to a sodium hydroxide scrubbing bubbler to neutralize any unreacted chlorine.[9]

  • Pressurize the system with argon or nitrogen and perform a leak check (e.g., using a soap bubble solution on connections) before introducing any reactive gases.

Step 2: System Purging

  • Weigh approximately 2.0 g of rhenium metal powder into a quartz boat and place it in the center of the quartz tube. Insert quartz wool plugs on either side of the boat to secure its position.

  • Purge the entire system with dry argon or nitrogen at a flow rate of 50-100 mL/min for at least 60 minutes. This step is critical to remove atmospheric oxygen and moisture, which can lead to the formation of rhenium oxychlorides.

Step 3: Reaction Execution

  • While continuing the inert gas flow, begin heating the furnace to the target temperature of 550 °C .

  • Once the temperature has stabilized, stop the inert gas flow and cautiously introduce a flow of dry chlorine gas at a rate of 20-30 mL/min.

  • The reaction is evidenced by the consumption of the grey rhenium metal and the formation of a dark, reddish-brown vapor. This vapor will travel downstream and deposit as dark crystals in the cooler part of the tube, just outside the furnace.[1][2]

  • Continue the reaction for 3-4 hours or until all the rhenium metal has been consumed.

Step 4: System Shutdown and Product Isolation

  • Stop the chlorine gas flow and immediately switch back to the inert argon/nitrogen flow (50-100 mL/min). This purges the reactive chlorine gas from the system and prevents backflow from the scrubber.

  • Turn off the furnace and allow the reactor to cool to room temperature under the inert gas flow. This may take several hours.

  • Once cool, carefully transfer the entire quartz tube assembly into an inert atmosphere glovebox.

  • Inside the glovebox, scrape the dark, crystalline Rhenium pentachloride from the walls of the tube. The product is extremely sensitive to air and will quickly hydrolyze to a brown liquid upon exposure.[1][2]

Step 5: Purification by Sublimation

  • The crude product can be purified by vacuum sublimation.[1][2]

  • Place the crude ReCl₅ in a sublimation apparatus under a dynamic vacuum (<0.1 Torr).

  • Gently heat the apparatus to 180-200 °C. The Rhenium pentachloride will sublime and deposit on a cold finger or in a cooler section of the apparatus as pure, well-formed crystals.

  • After sublimation is complete, backfill the apparatus with inert gas before transferring the purified product to a sealed storage container within the glovebox.

Quantitative Data and Expected Results

ParameterValueNotes
Rhenium Metal Mass~2.0 g
Reaction Temperature550 °CTemperatures up to 900°C are reported, but 500-600°C is effective.[1][2]
Chlorine Gas Flow Rate20-30 mL/minA slow, steady flow is preferred.
Reaction Time3-4 hoursDependent on the form of Rhenium (powder reacts faster).
Theoretical Yield~4.0 gBased on 2.0 g of Rhenium.
Expected Yield80-90%Yields can vary based on the efficiency of product collection.
AppearanceRed-brown to black crystalline solid.[1][2][10]
Melting Point220 °C[2][10]
SolubilityReacts with water; soluble in HCl and alkalies.[11][12]

Safety and Hazard Management

Strict adherence to safety protocols is mandatory.

HazardRiskMitigation Protocol
Chlorine Gas (Cl₂) Inhalation Fatal if inhaled; causes severe respiratory tract burns.[7]Work in a certified fume hood. Use a chlorine gas detector. Have a self-contained breathing apparatus (SCBA) available for emergencies. Follow the buddy system.[5]
ReCl₅ Exposure Highly corrosive. Reacts with moisture (e.g., on skin, eyes, lungs) to form HCl. Irritating to eyes, skin, and respiratory system.[3][13]Handle exclusively in an inert atmosphere (glovebox). Wear full PPE, including safety goggles, face shield, and chemical-resistant gloves.
Chemical Reactivity Chlorine is a strong oxidizer and reacts with many materials.[5][6] ReCl₅ reacts violently with water.Ensure the system is free of organic materials (grease, oil). Purge the system thoroughly to remove moisture. Never use water on a chlorine leak.[6][9]
High Temperatures Severe burns from the tube furnace.Use thermal-insulating gloves when handling the hot reactor zone. Ensure the furnace is properly secured.
First Aid (Chlorine Inhalation) Move the victim to fresh air immediately. Call for emergency medical help. Keep the victim warm and at rest. Administer oxygen if trained to do so.[5][7]

References

  • chemeurope.com. Rhenium pentachloride. Available from: [Link]

  • Gupta, P., Velazquez-Vargas, L. G., Valentine, C., & Fan, L. S. (2007). Moving bed reactor setup to study complex gas-solid reactions. Review of Scientific Instruments, 78(8), 085106. Available from: [Link]

  • Wikipedia. Rhenium pentachloride. Available from: [Link]

  • Gupta, P., Velazquez-Vargas, L. G., Valentine, C., & Fan, L. S. (2007). Moving bed reactor setup to study complex gas-solid reactions. AIP Publishing. Available from: [Link]

  • CompSource Mutual. Chlorine gas safety. Available from: [Link]

  • Toll Gas & Welding Supply. What safety measures should be taken when handling chlorine gas?. Available from: [Link]

  • ChemBK. RHENIUM PENTACHLORIDE. Available from: [Link]

  • ACS Chemical Health & Safety. Safe handling of chlorine. Available from: [Link]

  • WorkSafeBC. Safe Work Practices for Chlorine. Available from: [Link]

  • SCHWING Technologies. High temperature reactors for gas / solid reactions up to 1100 °C. Available from: [Link]

  • Revolvy. Rhenium pentachloride. Available from: [Link]

  • Eastland, G. W. (1970). The Chemistry of Rhenium (V) Chloride. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. Available from: [Link]

  • chemeurope.com. Rhenium trichloride. Available from: [Link]

  • Winter, M. WebElements Periodic Table: Rhenium pentachloride. Available from: [Link]

Sources

Application

Role of Rhenium pentachloride in the formation of rhenium-imido and rhenium-sulfido corroles

Application Notes & Protocols: The Synthesis of Rhenium-Imido and Rhenium-Sulfido Corroles A Senior Application Scientist's Guide to Precursor Selection and Synthetic Strategy This document provides researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: The Synthesis of Rhenium-Imido and Rhenium-Sulfido Corroles

A Senior Application Scientist's Guide to Precursor Selection and Synthetic Strategy

This document provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of high-valent rhenium-imido and rhenium-sulfido corroles. We will delve into the critical choice of the rhenium precursor, explaining the causality behind established experimental choices, and provide validated, step-by-step protocols for the successful formation of these advanced materials.

Introduction: The Allure of High-Valent Rhenium Corroles

Corroles are trianionic, aromatic tetrapyrrolic macrocycles, structurally similar to porphyrins but with a direct meso-meso carbon bond that results in a smaller, more constrained coordination cavity.[1] When complexed with 5d transition metals like rhenium, they form robust, high-valent metallocorroles with fascinating photophysical and catalytic properties. Rhenium(V)-imido [Re(V)=NR] and rhenium(V)-sulfido [Re(V)=S] corroles are of particular interest for their potential applications as catalysts, near-IR phosphors, and photosensitizers in photodynamic therapy.[1][2][3]

The synthesis of these 5d metallocorroles, however, can be challenging, often plagued by low yields and sensitivity to reaction conditions.[3] A critical, foundational choice in any synthetic endeavor is the selection of the metal precursor. This guide will first explore the properties of potential rhenium sources, with a specific focus on Rhenium pentachloride (ReCl₅), before presenting the optimized, field-proven protocols that lead to reliable and respectable yields of the target compounds.

Part 1: The Precursor Challenge - Why Rhenium Pentachloride is Not the Ideal Choice

While Rhenium pentachloride (ReCl₅) might seem like a straightforward starting material for accessing high-valent rhenium, its inherent reactivity profile presents significant challenges for the nuanced task of corrole metallation.

Rhenium Pentachloride (ReCl₅): A Profile

Rhenium pentachloride is a red-brown, paramagnetic solid that exists as a bioctahedral dimer, Re₂Cl₁₀, with two bridging chloride ligands.[4] It is one of the most oxidized binary chlorides of rhenium and is known for its high reactivity.[4]

  • Extreme Air Sensitivity: ReCl₅ is highly sensitive to moisture and air, readily hydrolyzing to release hydrogen chloride (HCl) gas.[5] This acidic byproduct can degrade the sensitive corrole macrocycle.

  • High Reactivity: Its reactivity makes it a useful precursor in other areas, such as the synthesis of certain organometallics or as a catalyst for olefin metathesis, but this lack of subtlety is detrimental in corrole chemistry.[4]

  • Side Reactions: Reactions involving ReCl₅ can lead to a mixture of products, including reduction to lower oxidation state chlorides like ReCl₃ or the formation of rhenium oxychlorides.[6]

The Rationale Against ReCl₅ in Corrole Synthesis

Based on its chemical properties, employing ReCl₅ for the synthesis of rhenium-imido or -sulfido corroles is problematic for several key reasons:

  • Macrocycle Degradation: The harsh, often acidic conditions generated from ReCl₅ reactions are incompatible with the stability of the corrole ring, leading to low yields of the desired metallocorrole.

  • Lack of Control: The high electrophilicity and oxidizing power of Re(V) in ReCl₅ can lead to uncontrolled side reactions with the corrole or solvent, rather than clean metallation.

  • Proven Inefficiency: The scientific literature overwhelmingly favors a different precursor. Modern, reproducible, and high-yielding syntheses for virtually all rhenium corrole motifs—including oxo, imido, sulfido, and even selenido variants—have converged on the use of dirhenium decacarbonyl, Re₂(CO)₁₀.[2][7][8]

Dirhenium Decacarbonyl (Re₂(CO)₁₀): The Superior Precursor

Dirhenium decacarbonyl is a stable, crystalline solid that serves as a much more manageable and effective source of rhenium for corrole insertion. High-temperature reaction conditions facilitate the oxidative addition of the rhenium center into the corrole core, providing a cleaner and more controllable pathway to the desired Re(V) oxidation state. This precursor has become the gold standard in the field, enabling the reliable synthesis of a wide array of rhenium corroles in respectable to high yields.[9][10]

The logical workflow for selecting a rhenium precursor is summarized below.

cluster_0 Precursor Selection Workflow Start Goal: Synthesize Rhenium(V) Corrole Precursor Select Rhenium Precursor Start->Precursor ReCl5 Option 1: Rhenium Pentachloride (ReCl₅) Precursor->ReCl5 Considered Re2CO10 Option 2: Dirhenium Decacarbonyl (Re₂(CO)₁₀) Precursor->Re2CO10 Considered Analysis_ReCl5 Analysis: - High Reactivity - Air Sensitive (HCl byproduct) - Promotes Side Reactions - Macrocycle Degradation ReCl5->Analysis_ReCl5 Analysis_Re2CO10 Analysis: - Air Stable - Clean Oxidative Addition - Controllable - Field-Proven High Yields Re2CO10->Analysis_Re2CO10 Decision Decision: Proceed with Re₂(CO)₁₀ Analysis_ReCl5->Decision Discard Analysis_Re2CO10->Decision Select

Caption: Precursor selection logic for rhenium corrole synthesis.

Part 2: Synthesis of Rhenium-Imido Corroles

Rhenium-imido corroles are synthesized via the high-temperature interaction of a free-base corrole, Re₂(CO)₁₀, and an aniline derivative which serves as the source of the imido nitrogen.[3] The reaction must be performed under strictly anaerobic conditions to prevent the formation of the thermodynamically favored rhenium-oxo corrole.[10]

Mechanistic Workflow

The synthesis is a one-pot reaction where the rhenium is inserted into the corrole macrocycle and the imido ligand is formed concurrently.

cluster_1 Rhenium-Imido Corrole Synthesis Workflow A 1. Combine Reagents - Free-base Corrole - Re₂(CO)₁₀ - Aniline (e.g., C₆H₅NH₂) - K₂CO₃ - 1,2,4-Trichlorobenzene B 2. Seal & Purge Seal reaction vial. Purge with inert gas (Ar/N₂) to ensure anaerobic conditions. A->B C 3. High-Temp Reaction Heat at ~190 °C. Monitor reaction progress via UV-Vis spectroscopy. B->C D 4. Workup & Purification Cool to room temperature. Load directly onto silica gel column. Elute with appropriate solvent system. C->D E Product Rhenium-Imido Corrole Re[Cor](NPh) D->E

Caption: Experimental workflow for rhenium-imido corrole synthesis.

Detailed Experimental Protocol

Adapted from Alemayehu, A. B. et al., Inorg. Chem. 2020, 59 (9), 6483–6492.[11]

Materials:

  • Free-base meso-triarylcorrole (H₃[Cor])

  • Dirhenium decacarbonyl (Re₂(CO)₁₀)

  • Aniline (or substituted aniline)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,2,4-Trichlorobenzene (high-boiling solvent)

  • Reaction vial with a sealable cap

  • Standard glassware for chromatography

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, dichloromethane)

Procedure:

  • Reagent Preparation: In a sealable reaction vial, combine the free-base corrole, Re₂(CO)₁₀, K₂CO₃, and freshly distilled aniline.

  • Solvent Addition: Add 1,2,4-trichlorobenzene to the vial to dissolve the reagents.

  • Anaerobic Conditions: Securely seal the vial. The headspace should be thoroughly purged with an inert gas (e.g., Argon) to remove all oxygen. This step is critical to prevent the formation of Re(V)=O corroles.

  • Reaction: Place the sealed vial in a preheated oil bath or heating mantle at approximately 190 °C.

  • Monitoring: Allow the reaction to proceed for several hours. The progress can be monitored by periodically taking a small aliquot (under inert atmosphere), diluting it, and measuring its UV-Vis spectrum to observe the disappearance of the free-base corrole Soret peak and the appearance of the product peak.

  • Cooling and Workup: Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.

  • Purification: Directly load the reaction mixture onto a silica gel column. Elute first with n-hexane to remove the high-boiling solvent, then use a solvent mixture (e.g., n-hexane/dichloromethane) to elute the desired rhenium-imido corrole product.

Typical Data and Characterization

The synthesis is general for a variety of substituted triarylcorroles.[11]

PropertyTypical ValueSource
Yield ~30%[3]
UV-Vis Soret Max (λₘₐₓ) ~410-420 nm[11]
Electrochemical HOMO-LUMO Gap ~2.2 V[2]
Re-N(imido) Bond Distance ~1.72 Å[2][11]
¹H NMR Signature Diamagnetic spectrum[2]

Part 3: Synthesis of Rhenium-Sulfido Corroles

The formation of rhenium-sulfido corroles is a high-yield, one-pot, two-stage protocol.[8] The first stage involves rhenium insertion using Re₂(CO)₁₀, which likely forms a Re(V)=O intermediate. The second stage involves the deoxygenation of this intermediate followed by thiation (sulfur transfer).

Mechanistic Workflow

This process highlights the deliberate chemical transformation from a likely oxo intermediate to the final sulfido product.

cluster_2 Rhenium-Sulfido Corrole Synthesis Workflow cluster_stage1 Stage 1: Rhenium Insertion cluster_stage2 Stage 2: Deoxygenation & Thiation A 1. Combine Reagents - Free-base Corrole - Re₂(CO)₁₀, K₂CO₃ - Decalin (solvent) B 2. High-Temp Reaction Reflux at ~180 °C (overnight). Forms Re(V)=O corrole intermediate. A->B C 3. Add Reagents - Phosphorus Trichloride (PCl₃)  (Oxygen abstractor) - Sulfur Source (e.g., Ethane-1,2-dithiol) B->C D 4. Continued Reaction Continue reflux for several hours. Monitor for product formation. C->D E 5. Workup & Purification Cool to room temperature. Purify via silica gel chromatography. D->E F Product Rhenium-Sulfido Corrole Re[Cor](S) E->F

Caption: Two-stage workflow for rhenium-sulfido corrole synthesis.

Detailed Experimental Protocol

Adapted from Alemayehu, A. B. et al., Inorg. Chem. 2024, 63 (52), 24787-24796.[8][12]

Materials:

  • Free-base meso-triarylcorrole (H₃[Cor])

  • Dirhenium decacarbonyl (Re₂(CO)₁₀)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Decalin (high-boiling solvent)

  • Phosphorus trichloride (PCl₃)

  • Sulfur source: elemental sulfur or a thiol (e.g., ethane-1,2-dithiol)

  • Standard reflux and chromatography apparatus

  • Silica gel and chromatography solvents

Procedure:

  • Stage 1: Rhenium Insertion:

    • In a round-bottom flask, combine the free-base corrole, Re₂(CO)₁₀, and K₂CO₃ in decalin.

    • Heat the mixture to reflux (approx. 180 °C) under an inert atmosphere and maintain for several hours (typically overnight). This step accomplishes the initial insertion of rhenium.

  • Stage 2: Deoxygenation and Thiation:

    • After the initial reflux period, cool the mixture slightly.

    • Carefully add phosphorus trichloride (PCl₃), which acts as an oxygen atom abstractor to remove the oxygen from the presumed Re(V)=O intermediate.[8][13]

    • Add the sulfur source (e.g., ethane-1,2-dithiol or elemental sulfur).

    • Return the mixture to reflux and continue heating for several more hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Load the mixture onto a silica gel column.

    • Purify using an appropriate solvent system to isolate the air-stable, solid rhenium-sulfido corrole product.

Typical Data and Characterization

This robust synthesis provides high yields of the target sulfido complexes.[8][13]

PropertyTypical ValueSource
Yield 67-76%[8][14]
Stability High thermal and chemical stability[8]
Cyclic Voltammetry Two reversible oxidations and reductions[13]
Electrochemical HOMO-LUMO Gap ~2.2 eV[12][13]
UV-Vis Spectrum Differs significantly from Re(V)=O analogues[13]

Conclusion

The successful synthesis of advanced coordination complexes such as rhenium-imido and rhenium-sulfido corroles is critically dependent on a rational and informed choice of starting materials. While Rhenium pentachloride is a potent reagent in other chemical domains, its high and often uncontrollable reactivity makes it unsuitable for these delicate syntheses. The established and superior precursor, Dirhenium decacarbonyl, provides a reliable and high-yielding entry point to these valuable compounds. The detailed protocols presented herein, based on authoritative and peer-reviewed methodologies, offer researchers a clear and validated pathway to access these functionally rich metallocorroles for further study and application.

References

  • Alemayehu, A. B., Conradie, J., Larsen, S., Pérez, B. C. L., Settineri, N. S., & Ghosh, A. (2025). Rhenium-Selenido Corroles: Reflections on 5d Metalloporphyrins and Metallocorroles as Triplet Emitters and Photosensitizers. ChemRxiv. [Link]

  • Alemayehu, A. B., Settineri, N. S., Lanza, A. E., & Ghosh, A. (2024). Rhenium-Sulfido and -Dithiolato Corroles: Reflections on Chalcophilicity. Inorganic Chemistry, 63(52), 24787-24796. [Link]

  • Alemayehu, A. B., Settineri, N. S., Lanza, A. E., & Ghosh, A. (2024). Rhenium-Sulfido and -Dithiolato Corroles: Reflections on Chalcophilicity. PMC. [Link]

  • Alemayehu, A. B., & Ghosh, A. (2021). Rhenium Corrole Dimers: Electrochemical Insights into the Nature of the Metal–Metal Quadruple Bond. PMC. [Link]

  • Alemayehu, A. B., & Ghosh, A. (2021). Rhenium Corrole Dimers: Electrochemical Insights into the Nature of the Metal–Metal Quadruple Bond. ResearchGate. [Link]

  • Alemayehu, A. B., Settineri, N. S., Lanza, A. E., & Ghosh, A. (2024). Rhenium-Sulfido and -Dithiolato Corroles: Reflections on Chalcophilicity. ResearchGate. [Link]

  • Alemayehu, A. B., & Ghosh, A. (2021). Rhenium Corrole Dimers: Electrochemical Insights into the Nature of the Metal–Metal Quadruple Bond. Inorganic Chemistry, 60(11), 7854-7862. [Link]

  • Alemayehu, A. B., Settineri, N. S., Lanza, A. E., & Ghosh, A. (2024). Rhenium-Sulfido and -Dithiolato Corroles: Reflections on Chalcophilicity. UiT Open Research Data. [Link]

  • Alemayehu, A. B., Conradie, J., Larsen, S., Pérez, B. C. L., Settineri, N. S., & Ghosh, A. (2025). Rhenium-Selenido Corroles: Reflections on 5d Metalloporphyrins and Metallocorroles as Triplet Emitters and Photosensitizers. PMC. [Link]

  • ChemEurope. (n.d.). Rhenium pentachloride. chemeurope.com. [Link]

  • Alemayehu, A. B., et al. (2020). Rhenium-Imido Corroles. Graz University of Technology. [Link]

  • Alemayehu, A. B., et al. (2020). Rhenium-Imido Corroles. PMC. [Link]

  • Wikipedia. (2023). Rhenium pentachloride. Wikipedia. [Link]

  • Alemayehu, A. B., et al. (2021). Rhenium-Imido Corroles. UiT Munin. [Link]

  • Alemayehu, A. B., et al. (2020). Rhenium-Imido Corroles. Inorganic Chemistry. [Link]

  • Alemayehu, A. B., et al. (2020). Rhenium-Imido Corroles. Inorganic Chemistry. [Link]

  • Edwards, D. A., & Ward, R. T. (1970). Some reactions of rhenium(V) chloride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

  • Wikipedia. (2023). Corrole. Wikipedia. [Link]

Sources

Method

Application Notes &amp; Protocols: Rhenium Pentachloride as a Versatile Lewis Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of Rhenium Pentachloride

In the vast landscape of Lewis acid catalysis, rhenium pentachloride (ReCl₅) emerges as a uniquely potent and versatile catalyst. Its high charge density and strong electron-accepting ability empower it to activate a wide range of organic substrates, facilitating key carbon-carbon and carbon-heteroatom bond formations. While historically recognized for its role in olefin metathesis, the application of ReCl₅ as a Lewis acid in broader organic synthesis offers a compelling avenue for researchers in academia and the pharmaceutical industry. This guide provides an in-depth exploration of ReCl₅'s utility, moving beyond a simple recitation of procedures to offer a deeper understanding of the underlying chemical principles and practical considerations. We aim to equip researchers with the knowledge to not only replicate established methods but also to innovate and adapt these protocols for their own synthetic challenges.

The Nature of Rhenium Pentachloride as a Lewis Acid

Rhenium pentachloride, a red-brown crystalline solid, exists as a dimer (Re₂Cl₁₀) in the solid state. Its potent Lewis acidity stems from the high positive charge on the rhenium center and the presence of vacant d-orbitals, which can readily accept electron pairs from Lewis bases. This fundamental property is the cornerstone of its catalytic activity in a multitude of organic transformations.

It is crucial to note that ReCl₅ is highly sensitive to moisture and air, readily hydrolyzing to release hydrochloric acid. Therefore, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents. Proper handling and safety precautions are paramount and are detailed in a dedicated section of this guide.

Application in Friedel-Crafts Reactions: Forging Aryl Bonds with Precision

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a direct method for the alkylation and acylation of aromatic rings. While traditional Lewis acids like AlCl₃ are widely used, they often suffer from drawbacks such as high catalyst loading, substrate limitations, and environmental concerns. Rhenium(V) catalysts, including ReCl₅, have emerged as powerful alternatives, often enabling these reactions under milder conditions and with broader substrate scope.

Mechanistic Rationale: The Role of ReCl₅

In Friedel-Crafts reactions, ReCl₅ functions by activating the electrophile. In an acylation reaction, for instance, it coordinates to the halogen of an acyl halide, generating a highly electrophilic acylium ion. This potent electrophile is then readily attacked by the electron-rich aromatic ring, leading to the formation of the desired aryl ketone. The catalytic cycle is completed by the regeneration of the ReCl₅ catalyst.

Friedel_Crafts_Mechanism ReCl5 ReCl₅ Acylium [R-CO]⁺[ReCl₅X]⁻ (Acylium Ion Complex) ReCl5->Acylium Coordination & Ionization AcylHalide R-CO-X AcylHalide->Acylium Aromatic Ar-H Intermediate Wheland Intermediate Aromatic->Intermediate Nucleophilic Attack Acylium->Intermediate Product Ar-CO-R Intermediate->Product Deprotonation HX HX Intermediate->HX Product->ReCl5 Catalyst Regeneration HX->ReCl5

Caption: Generalized mechanism of ReCl₅-catalyzed Friedel-Crafts acylation.

Protocol: Rhenium(V)-Catalyzed Friedel-Crafts Propargylation

A notable application of rhenium(V) catalysis is in the Friedel-Crafts propargylation of arenes, providing access to valuable propargylated aromatic compounds.

Materials:

  • Rhenium pentachloride (ReCl₅)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Substituted arene (e.g., 1,3,5-trimethoxybenzene)

  • Propargyl alcohol derivative

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flasks, syringes, etc.)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add a solution of the arene (1.2 equivalents) in anhydrous DCE to a stirred suspension of ReCl₅ (5 mol%) in anhydrous DCE at 0 °C.

  • Substrate Addition: To the resulting mixture, add a solution of the propargyl alcohol (1.0 equivalent) in anhydrous DCE dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC or GC/MS analysis until the starting material is consumed.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Rhenium(V)-Catalyzed Propargylation of Arenes

EntryArenePropargyl AlcoholYield (%)
11,3,5-Trimethoxybenzene1-Phenyl-2-propyn-1-ol85
22-Methylfuran1-Phenyl-2-propyn-1-ol78
3N,N-Dimethylaniline1-(p-Tolyl)-2-propyn-1-ol82

Aldol Reactions: Stereoselective Carbon-Carbon Bond Formation

The aldol reaction is a fundamental tool for the construction of β-hydroxy carbonyl compounds, which are versatile building blocks in organic synthesis. Lewis acids play a crucial role in catalyzing these reactions by activating the carbonyl electrophile. While various Lewis acids have been employed, ReCl₅ offers a potent alternative for promoting aldol-type additions.

Mechanistic Insight: Activation of the Carbonyl Component

In an aldol reaction, ReCl₅ coordinates to the oxygen atom of the aldehyde or ketone, rendering the carbonyl carbon more electrophilic. This enhanced electrophilicity facilitates the nucleophilic attack by an enol or enolate, leading to the formation of the aldol adduct. The choice of solvent and reaction conditions can significantly influence the stereochemical outcome of the reaction.

Aldol_Mechanism ReCl5 ReCl₅ ActivatedCarbonyl [R¹-CH=O-ReCl₅] (Activated Complex) ReCl5->ActivatedCarbonyl Coordination Carbonyl R¹-CHO Carbonyl->ActivatedCarbonyl Enol R²-CH=C(OH)R³ Adduct β-Hydroxy Carbonyl Enol->Adduct Nucleophilic Attack ActivatedCarbonyl->Adduct Adduct->ReCl5 Catalyst Turnover

Caption: Simplified mechanism of a ReCl₅-catalyzed aldol addition.

Protocol: ReCl₅-Catalyzed Mukaiyama-Type Aldol Reaction

The Mukaiyama aldol reaction, which utilizes silyl enol ethers as nucleophiles, is a powerful variant of the aldol reaction. ReCl₅ can effectively catalyze this transformation.

Materials:

  • Rhenium pentachloride (ReCl₅)

  • Anhydrous dichloromethane (DCM)

  • Aldehyde

  • Silyl enol ether

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve ReCl₅ (5 mol%) in anhydrous DCM.

  • Reactant Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add the aldehyde (1.0 equivalent) to the catalyst solution.

  • Nucleophile Addition: Slowly add the silyl enol ether (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Progress: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Cyclization Reactions: Constructing Complex Ring Systems

Intramolecular cyclization reactions are of immense importance for the synthesis of cyclic compounds, including many natural products and pharmaceuticals. Lewis acids can promote these reactions by activating unsaturated systems and facilitating ring closure. Rhenium complexes have shown promise in catalyzing various cyclization reactions, including the Nazarov cyclization.

The Nazarov Cyclization: A Pathway to Cyclopentenones

The Nazarov cyclization is an electrocyclic reaction of a divinyl ketone to form a cyclopentenone. This reaction is typically catalyzed by protic or Lewis acids. Rhenium complexes can serve as effective catalysts for this transformation.

Protocol: Rhenium-Catalyzed Homo-Nazarov Cyclization

A decarboxylative homo-Nazarov cyclization catalyzed by a rhenium complex has been reported, providing access to multi-substituted cyclohexenones.

Materials:

  • Rhenium pentachloride (ReCl₅)

  • Anhydrous toluene

  • Cyclic enol carbonate substrate

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a solution of the cyclic enol carbonate (1.0 equivalent) in anhydrous toluene, add ReCl₅ (5 mol%) under an inert atmosphere.

  • Heating: Heat the reaction mixture at the temperature specified in the relevant literature (e.g., 80 °C).

  • Monitoring: Monitor the reaction by TLC or GC/MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Prep1 Dry Glassware Prep2 Anhydrous Solvents Prep1->Prep2 Prep3 Inert Atmosphere (Ar/N₂) Prep2->Prep3 Reac1 Add ReCl₅ Catalyst Prep3->Reac1 Reac2 Add Substrates Reac1->Reac2 Reac3 Control Temperature Reac2->Reac3 Reac4 Monitor Progress (TLC/GC-MS) Reac3->Reac4 Work1 Quench Reaction Reac4->Work1 Work2 Aqueous Extraction Work1->Work2 Work3 Drying & Concentration Work2->Work3 Work4 Column Chromatography Work3->Work4 FinalProduct FinalProduct Work4->FinalProduct Pure Product

Caption: General experimental workflow for ReCl₅-catalyzed reactions.

Handling and Safety Precautions for Rhenium Pentachloride

Rhenium pentachloride is a hazardous chemical that requires careful handling to ensure laboratory safety.

  • Hygroscopicity and Air Sensitivity: ReCl₅ is highly sensitive to moisture and air. It should be stored in a tightly sealed container under an inert atmosphere (e.g., in a glovebox or desiccator). All transfers and reactions should be performed using Schlenk techniques or in a glovebox.

  • Corrosivity: Upon contact with moisture, ReCl₅ hydrolyzes to form hydrochloric acid, which is corrosive to skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling ReCl₅.

  • Inhalation: Avoid inhaling the dust. Handle in a well-ventilated fume hood.

  • Disposal: Dispose of ReCl₅ and its residues in accordance with local, state, and federal regulations for hazardous waste.

Conclusion and Future Outlook

References

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Decarboxylation-triggered homo-Nazarov cyclization of cyclic enol carbonates catalyzed by rhenium complex. Chemical Communications. [Link]

  • Rhenium pentachloride. chemeurope.com. [Link]

  • The Friedel-Crafts Syntheses. Chemical Reviews. [Link]

  • Nazarov Cyclization Reaction. Merck Index. [Link]

  • Decarboxylation-triggered homo-Nazarov cyclization of cyclic enol carbonates catalyzed by rhenium complex. ResearchGate. [Link]

  • Synthesis and structure of rhenium(IV) chloride complexes with acetonitrile. ResearchGate. [Link]

  • Nazarov Cyclization. Organic Chemistry Portal. [Link]

  • Nazarov cyclization reaction. Wikipedia. [Link]

  • Chemistry of Rhenium and Technetium. I. Synthesis of ReCl5, TcCl4 and Related Compounds. Journal of the American Chemical Society. [Link]

  • ALDOL CONDENSATION REACTIONS EFFECTIVELY CATALYSED BY LEWIS ACID. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi, Tomul XXII, s. I c, Chimie, 2014, 2, 63-70. [Link]

  • Recent Advances in Iron (III) chloride Catalyzed Synthesis of Heterocycles. ResearchGate. [Link]

  • Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. ResearchGate. [Link]

  • Aldol Condensation Reactions Effectively Catalysed by Lewis Acid. ResearchGate. [Link]

  • Heterogeneously Catalyzed Synthesis of Heterocyclic Compounds. ResearchGate. [Link]

  • Niobium (V) Chloride Mediated Preparation of β-Chloro-α,β-Unsaturated Ketones. ResearchGate. [Link]

  • Acid-Base Pairs in Lewis Acidic Zeolites Promote Direct Aldol Reactions by Soft Enolization. Angewandte Chemie International Edition. [Link]

  • Raney-Co mediated reductive cyclization of an alpha,beta-unsaturated nitrile. PubMed. [Link]

  • Lewis Acid Mediated Reactions of Olefins with Carbonyls. University of Bath. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • Microwave-Assisted Synthesis of Organometallic Rhenium (I) Pentylcarbonato Complexes: New Synthon for Carboxylato, Sulfonato and Chlorido Complexes. National Institutes of Health. [Link]

  • Heterocyclic Chemistry. CEM Corporation. [Link]

  • Friedel–Crafts reactions for biomolecular chemistry. RSC Publishing. [Link]

  • Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. National Institutes of Health. [Link]

  • Rhenium chloride (ReCl5). US EPA. [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]

  • Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds. Organic Chemistry Frontiers. [Link]

  • Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. Chemical Communications. [Link]

  • Michael additions of thiocompounds to α, β-unsaturated carbonyl compounds in aqueous media: stereoselectivity with unambiguous characterization by NMR. ResearchGate. [Link]

  • The acid-catalyzed cyclizations of unsaturated carbonyl compounds utilizing silica gel at high pressure. Scilit. [Link]

Application

Application Notes and Protocols: Rhenium Pentachloride as a Catalyst in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Rhenium Pentachloride in Electrophilic Aromatic Substitution

Rhenium pentachloride (ReCl₅), a dark brown crystalline solid, is a potent Lewis acid that has found utility as a catalyst in a variety of organic transformations.[1] While historically recognized for its role in olefin metathesis, its application in other cornerstone reactions of organic synthesis, such as Friedel-Crafts reactions, is an area of growing interest.[2] Friedel-Crafts reactions, encompassing both alkylation and acylation, are fundamental for the formation of carbon-carbon bonds to aromatic rings, a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.

This guide provides a comprehensive overview of the catalytic activity of Rhenium pentachloride in Friedel-Crafts reactions. It is designed to equip researchers with the foundational knowledge and practical protocols to explore the potential of this powerful, yet underutilized, catalyst.

Scientific Foundation: The Lewis Acidity of Rhenium Pentachloride

The catalytic prowess of Rhenium pentachloride in Friedel-Crafts reactions stems from its pronounced Lewis acidic character. A Lewis acid is a chemical species that can accept a pair of electrons.[3] In the context of Friedel-Crafts reactions, the Lewis acid catalyst plays a crucial role in activating the acylating or alkylating agent, thereby generating a highly reactive electrophile that can be attacked by the electron-rich aromatic ring.[4]

Rhenium, in its +5 oxidation state in ReCl₅, possesses vacant d-orbitals, making it an excellent electron pair acceptor. This inherent Lewis acidity allows it to effectively coordinate with the halogen of an acyl or alkyl halide, facilitating the generation of the requisite acylium or carbocation intermediates. The high charge density and the nature of the rhenium-chlorine bonds contribute to its strong Lewis acidic character, comparable to or even exceeding that of other transition metal chlorides.

Mechanistic Insights: The Catalytic Cycle of ReCl₅ in Friedel-Crafts Reactions

The mechanism of Rhenium pentachloride-catalyzed Friedel-Crafts reactions follows the classical electrophilic aromatic substitution pathway. The catalyst's primary role is to generate a potent electrophile.

Friedel-Crafts Acylation

In Friedel-Crafts acylation, ReCl₅ activates an acyl halide (or anhydride) to form a highly reactive acylium ion.

  • Step 1: Formation of the Acylium Ion: Rhenium pentachloride coordinates to the halogen of the acyl chloride, weakening the carbon-halogen bond and leading to its cleavage. This generates a resonance-stabilized acylium ion and the [ReCl₆]⁻ complex.

  • Step 2: Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Step 3: Regeneration of the Catalyst: The [ReCl₆]⁻ complex abstracts a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the Rhenium pentachloride catalyst, along with the formation of HCl.

Friedel_Crafts_Acylation cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration Acyl_Halide R-CO-Cl Acylium_Ion R-C≡O⁺ Acyl_Halide->Acylium_Ion + ReCl₅ ReCl5 ReCl₅ ReCl6_anion [ReCl₆]⁻ Arene Arene ReCl6_anion_reg [ReCl₆]⁻ Sigma_Complex Sigma Complex Arene->Sigma_Complex + R-C≡O⁺ Product Aryl Ketone Sigma_Complex->Product - H⁺ HCl HCl ReCl5_reg ReCl₅ ReCl6_anion_reg->ReCl5_reg + H⁺

Figure 1: Catalytic cycle of ReCl₅ in Friedel-Crafts Acylation.

Friedel-Crafts Alkylation

Similarly, in Friedel-Crafts alkylation, ReCl₅ facilitates the formation of a carbocation or a highly polarized complex that acts as the electrophile.

  • Step 1: Formation of the Electrophile: Rhenium pentachloride coordinates with the alkyl halide, promoting the formation of a carbocation or a polarized complex that increases the electrophilicity of the alkyl group.

  • Step 2: Electrophilic Attack: The aromatic ring attacks the electrophilic alkyl species, forming a sigma complex.

  • Step 3: Catalyst Regeneration: A proton is eliminated from the sigma complex, restoring aromaticity and regenerating the ReCl₅ catalyst.

It is important to note that, as with other Lewis acid-catalyzed Friedel-Crafts alkylations, carbocation rearrangements to more stable species can occur.

Application Notes: Advantages and Considerations

The use of Rhenium pentachloride as a catalyst in Friedel-Crafts reactions offers several potential advantages:

  • High Lewis Acidity: Its strong electron-accepting nature can lead to high catalytic activity, potentially allowing for lower catalyst loadings and milder reaction conditions compared to traditional catalysts.

  • Versatility: ReCl₅ is expected to be effective for both acylation and alkylation reactions with a broad range of aromatic substrates and electrophiles.

  • Unique Reactivity: The specific electronic and steric properties of the rhenium center may offer unique selectivity profiles in complex molecules.

However, researchers should also consider the following:

  • Moisture Sensitivity: Rhenium pentachloride is highly sensitive to moisture and will readily hydrolyze.[5] All reactions must be carried out under strictly anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon). Hydrated ReCl₅ is a poor Lewis acid and will be inactive as a catalyst.[6]

  • Stoichiometry in Acylation: As with many strong Lewis acids in Friedel-Crafts acylation, the product ketone can form a complex with ReCl₅.[7] Therefore, stoichiometric or near-stoichiometric amounts of the catalyst may be required to drive the reaction to completion. Catalytic turnover can be challenging.

  • Safety Precautions: Rhenium pentachloride is corrosive and will release HCl upon contact with water.[5] Appropriate personal protective equipment (PPE) must be worn, and all manipulations should be performed in a well-ventilated fume hood.[8][9]

Experimental Protocols

The following protocols are provided as a starting point for the investigation of Rhenium pentachloride-catalyzed Friedel-Crafts reactions. Optimization of reaction parameters such as solvent, temperature, reaction time, and catalyst loading will be necessary for specific substrates.

Protocol 1: Friedel-Crafts Acylation of Anisole with Acetyl Chloride

This protocol describes the acylation of anisole to produce 4-methoxyacetophenone.

Materials:

  • Rhenium pentachloride (ReCl₅)

  • Anisole (freshly distilled)

  • Acetyl chloride (freshly distilled)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Septa

  • Syringes

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add Rhenium pentachloride (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous dichloromethane via syringe.

  • Reactant Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise via syringe.

  • Substrate Addition: To the stirred mixture, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

ParameterRecommended Condition
Catalyst Loading 1.1 equivalents
Solvent Anhydrous Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Acidic aqueous work-up

Table 1: Recommended Reaction Parameters for ReCl₅-Catalyzed Friedel-Crafts Acylation.

Protocol 2: Friedel-Crafts Alkylation of Toluene with Benzyl Chloride

This protocol describes the alkylation of toluene with benzyl chloride.

Materials:

  • Rhenium pentachloride (ReCl₅)

  • Toluene (freshly distilled)

  • Benzyl chloride (freshly distilled)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Septa

  • Syringes

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add Rhenium pentachloride (0.1 equivalents).

  • Solvent and Substrate Addition: Add anhydrous 1,2-dichloroethane and toluene (1.5 equivalents) via syringe.

  • Reactant Addition: Slowly add benzyl chloride (1.0 equivalent) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Quenching: After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with 1,2-dichloroethane.

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the product mixture (ortho- and para-isomers) by distillation or column chromatography.

ParameterRecommended Condition
Catalyst Loading 0.1 equivalents (catalytic)
Solvent Anhydrous 1,2-Dichloroethane
Temperature 60-80 °C
Reaction Time 4-8 hours
Work-up Aqueous work-up

Table 2: Recommended Reaction Parameters for ReCl₅-Catalyzed Friedel-Crafts Alkylation.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Flame-dried glassware B Inert atmosphere (N₂/Ar) A->B C Add ReCl₅ B->C D Add anhydrous solvent C->D E Cool to 0 °C (Acylation) or Heat to 60-80 °C (Alkylation) D->E F Slowly add reactants E->F G Stir and monitor (TLC/GC) F->G H Quench reaction (ice/water) G->H I Liquid-liquid extraction H->I J Wash organic layer I->J K Dry and concentrate J->K L Purify product K->L

Figure 2: General experimental workflow for Friedel-Crafts reactions.

Safety and Handling of Rhenium Pentachloride

Rhenium pentachloride is a hazardous chemical and must be handled with appropriate safety precautions.[8][9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling Rhenium pentachloride.[8]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or fumes.[8] Avoid contact with skin and eyes.[8] It is moisture-sensitive and should be handled under an inert atmosphere.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[8]

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.[10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]

    • In all cases of exposure, seek immediate medical attention.[8][9][11]

Conclusion

Rhenium pentachloride presents itself as a compelling, albeit underexplored, catalyst for Friedel-Crafts reactions. Its strong Lewis acidity suggests significant potential for high catalytic efficiency. The protocols and information provided herein serve as a robust foundation for researchers to begin investigating the utility of ReCl₅ in their synthetic endeavors. With careful attention to its handling requirements, Rhenium pentachloride may unlock new and efficient pathways for the synthesis of valuable aromatic compounds.

References

  • J&K Scientific LLC. Rhenium(V) chloride | 13596-35-5. [Link]

  • LTS Research Laboratories. (2018-09-14). Rhenium (V)
  • Purdue University Department of Physics and Astronomy. Rhenium Safety Data Sheet. [Link]

  • Rhenium Alloys, Inc. Rhenium Material Safety Data Sheet. [Link]

  • Gladysz, J. A., et al. (2004). The chiral rhenium Lewis acid [(η⁵‐C₅H₅)Re(NO)(PPh₃)]⁺ (III), the d... ResearchGate. [Link]

  • Eastland, G. W. (1969). The Chemistry of Rhenium (V) Chloride. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. [Link]

  • Edwards, D. A., & Ward, R. T. (1970). Some reactions of rhenium(V) chloride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1617-1620. [Link]

  • Wikipedia. Rhenium pentachloride. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • ChemEurope.com. Rhenium pentachloride. [Link]

  • Wikipedia. Lewis acid catalysis. [Link]

  • Hogg, J. M., et al. (2017). Liquid coordination complexes of Lewis acidic metal chlorides: Lewis acidity and insights into speciation. Dalton Transactions, 46(39), 13464-13474. [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]

  • Bourque, C. N., & Fogg, D. E. (2024). A catalytic collaboration: pairing transition metals and Lewis acids for applications in organic synthesis. Dalton Transactions. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. [Link]

  • Wikipedia. Water of crystallization. [Link]

  • Winter, M. J. WebElements Periodic Table » Rhenium » rhenium pentachloride. [Link]

  • Satchell, D. P. N., & Satchell, R. S. (1974). Quantitative aspects of Lewis acidity. Part XIV. Comparison of the acidity of tin tetrachloride, tellurium tetrachloride, and zirconium tetrabromide towards substituted anilines in dioxan. Journal of the Chemical Society, Perkin Transactions 2, (4), 30-33. [Link]

  • Hogg, J. M., et al. (2017). Liquid coordination complexes of Lewis acidic metal chlorides: Lewis acidity and insights into speciation. ResearchGate. [Link]

  • Farben, C., et al. (2020). Fluorescent Lewis Adducts: A Practical Guide to Relative Lewis Acidity. ChemRxiv. [Link]

  • Yamamoto, H., & Futatsugi, K. (2012). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Proceedings of the Japan Academy, Series B, 88(5), 193–210. [Link]

  • Reddit. (2015, June 26). Lewis acidity of transition metals. r/chemhelp. [Link]

  • Sereda, O., Tabassum, S., & Wilhelm, R. (2010). Lewis acid organocatalysts. Topics in Current Chemistry, 291, 349–393. [Link]

  • Reddy, B. V. S., et al. (2011). Exploration of Molybdenum(V) Chloride as a Lewis Acid Catalyst in Various C-C Bond Formation Reactions. ResearchGate. [Link]

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Method

Synthesis of Rhenium(V) Porphyrins using Rhenium(V) Chloride: An Application Note and Protocol

Introduction: The Allure of Rhenium Porphyrins Rhenium, a rare and robust transition metal, imparts unique photophysical, catalytic, and medicinal properties when coordinated within the aromatic macrocycle of a porphyrin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of Rhenium Porphyrins

Rhenium, a rare and robust transition metal, imparts unique photophysical, catalytic, and medicinal properties when coordinated within the aromatic macrocycle of a porphyrin.[1] These complexes are at the forefront of research in fields ranging from catalysis, where they mediate reactions like epoxidation, to medicine, with potential applications in photodynamic therapy (PDT) and theranostics.[1][2] The synthesis of these valuable compounds can be achieved through various routes, but the use of Rhenium(V) chloride (ReCl₅) as a starting material offers a direct and efficient pathway to stable Rhenium(V) porphyrin species.[1][3]

This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of oxorhenium(V) porphyrins from ReCl₅. We will delve into the mechanistic rationale behind the procedural steps, offer in-depth characterization techniques, and provide troubleshooting advice for researchers, scientists, and drug development professionals aiming to incorporate these powerful molecules into their work.

Section 1: Theoretical Framework and Mechanistic Considerations

The Precursor: Rhenium(V) Chloride (ReCl₅)

Rhenium(V) chloride is a volatile, dark brown, crystalline solid that is highly sensitive to moisture and air.[4] It exists as a dimer, Re₂Cl₁₀, in the solid state. Its reactivity is governed by its high oxidation state and Lewis acidity, making it an effective precursor for metal insertion into the porphyrin core.

Causality: The choice of ReCl₅ is deliberate. The high oxidation state of Rhenium (+5) facilitates the coordination chemistry required for porphyrin metalation. However, its sensitivity necessitates handling under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent premature hydrolysis and formation of rhenium oxides, which would impede the desired reaction.[4]

The Reaction Pathway: From Free Base to Metalloporphyrin

The reaction of ReCl₅ with a free-base porphyrin (H₂P) in a high-boiling, non-coordinating solvent such as 1,2,4-trichlorobenzene is a highly effective method for synthesis.[1][5][3] The reaction proceeds through a distinct intermediate.

  • Initial Insertion: The first step involves the insertion of the rhenium metal into the porphyrin core at high temperatures (reflux). This displaces the two inner N-H protons of the porphyrin and forms a paramagnetic intermediate, trichlororhenium(V) porphyrin, denoted as [ReCl₃(P)].[1][5][3] This species is notably resistant to hydrolysis.

  • Formation of the Oxo Species: In the presence of trace amounts of oxygen or water during the reaction or, more commonly, during the purification work-up (e.g., on a silica gel column), the initial [ReCl₃(P)] complex readily converts to a more stable, diamagnetic oxorhenium(V) species, [O=Re(P)X], where X is typically a chloride or another uninegative anion.[1][3] The formation of the strong Rhenium-Oxygen double bond (Re=O) is a powerful thermodynamic driving force for this transformation.

The overall transformation is a testament to the rich coordination chemistry of rhenium, showcasing a change in the metal's coordination sphere and electronic properties within the porphyrin macrocycle.[5]

G start_mat Starting Materials (H₂P + ReCl₅) inv1 start_mat->inv1 intermediate Paramagnetic Intermediate [ReCl₃(P)] inv2 intermediate->inv2 final_prod Stable Final Product [O=Re(P)Cl] inv1->intermediate Reflux in Trichlorobenzene inv2->final_prod Work-up (Silica Gel, Air) caption Simplified Reaction Pathway for Rhenium(V) Porphyrin Synthesis.

Caption: Simplified Reaction Pathway for Rhenium(V) Porphyrin Synthesis.

Section 2: Detailed Experimental Protocol

This protocol details the synthesis of Oxo(chloro)(5,10,15,20-tetraphenylporphyrinato)rhenium(V), [O=Re(TPP)Cl] , a representative example.

Materials and Reagents
Reagent / MaterialFormulaM.W. ( g/mol )GradeSupplierNotes
5,10,15,20-Tetraphenylporphyrin (H₂TPP)C₄₄H₃₀N₄614.74>98%Sigma-AldrichDry in vacuum oven before use.
Rhenium(V) ChlorideReCl₅363.47>99%Strem ChemicalsHandle strictly in a glovebox or under inert gas.
1,2,4-Trichlorobenzene (TCB)C₆H₃Cl₃181.45Anhydrous, >99%Acros OrganicsHigh boiling point (213 °C). Use in a well-ventilated fume hood.
Dichloromethane (DCM)CH₂Cl₂84.93HPLC GradeFisher ScientificUsed for chromatography.
HexanesC₆H₁₄86.18HPLC GradeFisher ScientificUsed for chromatography.
Silica GelSiO₂60.0860 Å, 230-400 meshSorbent Tech.For column chromatography.
Argon or Nitrogen GasAr / N₂-High Purity-For maintaining an inert atmosphere.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Schlenk line or glovebox

  • Magnetic stirrer and hot plate with temperature control

  • Glass funnel and column for chromatography

  • Rotary evaporator

  • High-vacuum pump

Safety Precautions
  • Rhenium(V) Chloride: Corrosive and highly moisture-sensitive. All manipulations must be performed under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 1,2,4-Trichlorobenzene: Harmful if inhaled or absorbed through the skin. It is a high-boiling solvent and must be handled in a certified chemical fume hood.

  • Dichloromethane: A volatile chlorinated solvent. Handle in a fume hood.

Step-by-Step Synthesis Procedure

G step1 1. Inert Atmosphere Setup Assemble and flame-dry glassware. Purge with Argon/Nitrogen. step2 2. Reagent Addition Add H₂TPP and Trichlorobenzene (TCB). Heat to ~150 °C to dissolve. step1->step2 step3 3. ReCl₅ Addition Under positive Argon flow, carefully add ReCl₅. Use a solid addition funnel if available. step2->step3 step4 4. Reflux Heat mixture to reflux (~210 °C). Maintain for 4-6 hours. step3->step4 step5 5. Reaction Monitoring Take aliquots and check via UV-Vis. Look for disappearance of H₂TPP bands. step4->step5 step6 6. Solvent Removal Cool to RT. Remove TCB via vacuum distillation (requires high vacuum). step5->step6 step7 7. Purification Dissolve crude solid in minimal DCM. Purify via silica gel column chromatography. step6->step7 step8 8. Product Isolation Collect the main colored band. Evaporate solvent to yield the final product. step7->step8 caption Experimental Workflow for [O=Re(TPP)Cl] Synthesis.

Caption: Experimental Workflow for [O=Re(TPP)Cl] Synthesis.

  • Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a septum. Flame-dry the entire apparatus under vacuum and backfill with high-purity argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 5,10,15,20-tetraphenylporphyrin (H₂TPP) (307 mg, 0.5 mmol) and anhydrous 1,2,4-trichlorobenzene (100 mL). Heat the mixture to approximately 150 °C with stirring to ensure the porphyrin fully dissolves.

  • Rhenium(V) Chloride Addition: In a glovebox, weigh Rhenium(V) chloride (363 mg, 1.0 mmol, 2 equivalents) into a vial. Briefly remove the septum from the reaction flask and, under a strong positive flow of argon, quickly add the ReCl₅. Rationale: Using an excess of the metal salt helps to drive the reaction to completion.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 210-213 °C). The solution will darken significantly. Maintain the reflux for 4-6 hours.

  • Reaction Monitoring (Optional but Recommended): The reaction can be monitored by UV-Vis spectroscopy. Periodically, take a small aliquot (a few drops), dilute it significantly with DCM, and record the spectrum. The reaction is complete when the characteristic Q-bands of the free-base porphyrin (in the 500-700 nm region) have disappeared and are replaced by the simplified spectrum of the metalloporphyrin.

  • Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the high-boiling trichlorobenzene solvent by vacuum distillation or by using a rotary evaporator connected to a high-vacuum pump. This step requires patience and a good vacuum.

  • Purification:

    • Pre-pack a chromatography column (approx. 4 cm diameter) with silica gel in hexanes.

    • Dissolve the crude dark solid from the previous step in a minimal amount of dichloromethane.

    • Load the solution onto the silica gel column.

    • Elute the column initially with pure DCM to remove any unreacted H₂TPP (which moves faster).

    • The desired product, [O=Re(TPP)Cl], will elute as the main, typically green or brown, band with a solvent mixture such as 1-2% methanol in DCM. Causality: The silica gel provides the aqueous environment necessary to convert the intermediate [ReCl₃(TPP)] to the final oxo-species [O=Re(TPP)Cl].

  • Product Isolation: Collect the fractions containing the pure product. Combine them and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum to yield [O=Re(TPP)Cl] as a crystalline powder.

Section 3: Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized rhenium porphyrin.

UV-Visible Spectroscopy

This is the primary method for confirming metal insertion. The complexation of the metal reduces the symmetry of the porphyrin, leading to characteristic spectral changes.

CompoundSoret Band (λ_max, nm)Q-Bands (λ_max, nm)
H₂TPP (in CH₂Cl₂)~419~515, 547, 591, 647 (Four bands)
[O=Re(TPP)Cl] (in CH₂Cl₂)~425 (Red-shifted)~550, 590 (Typically two bands)

Rationale: The reduction from four Q-bands in the free-base porphyrin to typically two in the metalloporphyrin is a hallmark of successful metal insertion into the D₄h symmetry group.[6]

¹H NMR Spectroscopy

Proton NMR provides definitive proof of metal insertion.

  • Disappearance of N-H Protons: The most crucial diagnostic signal is the disappearance of the broad singlet corresponding to the inner N-H protons of the free-base porphyrin. This signal is found in a highly shielded (upfield) region, typically between -2.5 and -3.0 ppm.[7][8] Its absence is unequivocal evidence that the metal has occupied the porphyrin core.

  • Peripheral Protons: The signals for the β-pyrrolic protons and the phenyl protons will remain in the aromatic region (7-9 ppm) but may experience slight shifts due to the electronic influence of the central Re(V) metal. For diamagnetic species like [O=Re(TPP)Cl], the peaks will be sharp.

Infrared (IR) Spectroscopy

IR spectroscopy is vital for confirming the presence of the oxo-ligand.

  • Re=O Stretch: A strong, sharp absorption band between 950-1000 cm⁻¹ is characteristic of the Re=O double bond stretch. This provides direct evidence for the formation of the oxorhenium(V) species.

Mass Spectrometry

High-resolution mass spectrometry (e.g., ESI-MS or MALDI-TOF) will confirm the molecular weight of the complex. The distinct isotopic pattern of rhenium (¹⁸⁵Re at 37.4% and ¹⁸⁷Re at 62.6%) provides a unique signature that can be matched with theoretical simulations to confirm the compound's identity with high confidence.

Section 4: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive ReCl₅ due to hydrolysis. 2. Insufficient reaction time or temperature.1. Use fresh ReCl₅ and handle strictly under inert conditions. 2. Ensure the solvent is refluxing properly and extend the reaction time.
Incomplete Reaction (H₂TPP remains)1. Insufficient ReCl₅. 2. Reaction not run long enough.1. Use at least 2 equivalents of ReCl₅. 2. Monitor the reaction by UV-Vis or TLC and continue reflux until H₂TPP is consumed.
Purification Issues (Product streaks on column)1. Product has low solubility in the eluent. 2. Silica gel is too acidic, causing degradation.1. Increase the polarity of the eluent slowly (e.g., add a small amount of methanol or acetone to DCM). 2. Neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) before packing the column.

References

  • Kato, S., Tsutsui, M., Cullen, D. L., & Meyer, E. F., Jr. (n.d.). Reaction of Rhenium Carbonyl Porphyrin Complexes with Antimony Pentachloride. DTIC. Available at: [Link]

  • Bichan, N. G., et al. (2014). Synthesis and spectroscopic characterization of super-stable rhenium(V)porphyrins. ResearchGate. Available at: [Link]

  • Milgrom, L. R., & Jones, C. C. (1993). Structural and Photophysical Trends in Rhenium(I) Carbonyl Complexes with 2,2′:6′,2″-Terpyridines. MDPI. Available at: [Link]

  • Sarma, K., & Srinivasan, A. (2014). Synthesis and Crystal Structure of the Rhenium(I) Tricarbonyl Complex of 5,10,15,20-Tetra-p-tolyl-21,23-dithiaporphyrin. Inorganic Chemistry, 53(5), 2841–2846. ACS Publications. Available at: [Link]

  • Das, A., & Rath, S. P. (2020). Rhenium in the core of porphyrin and rhenium bound to the periphery of porphyrin: synthesis and applications. Dalton Transactions, 49(36), 12518–12534. RSC Publishing. Available at: [Link]

  • Xu, S.-L., et al. (2022). Porphyrin(2.1.2.1) rhenium(I) complexes: Synthesis, structures, properties, and dipyrrin act as bipyridyl-like ligand. Journal of Coordination Chemistry, 75(19-24), 2686–2697. Taylor & Francis Online. Available at: [Link]

  • Das, A., & Rath, S. P. (2020). Rhenium in the core of porphyrin and rhenium bound to the periphery of porphyrin: Synthesis and applications. ResearchGate. Available at: [Link]

  • Sava, G., et al. (2009). Ruthenium Porphyrin Compounds for Photodynamic Therapy of Cancer. Journal of Medicinal Chemistry, 52(23), 7524–7535. ACS Publications. Available at: [Link]

  • de Oliveira, E. B., et al. (2021). Tetra‐Cationic Pyridyl‐Porphyrins With Peripheral Rhenium(I) Complexes: Photophysics, Photobiological, and BSA‐Binding Properties. ResearchGate. Available at: [Link]

  • Kato, S., et al. (1977). Synthesis of "skewered complexes": reaction of rhenium carbonyl porphyrin complexes with antimony pentachloride. Journal of the American Chemical Society, 99(1), 65–71. ACS Publications. Available at: [Link]

  • Black, H. E., et al. (2018). Comparison of rhenium–porphyrin dyads for CO2 photoreduction: photocatalytic studies and charge separation dynamics studied by time-resolved IR spectroscopy. Chemical Science, 9(28), 6074–6087. RSC Publishing. Available at: [Link]

  • Kato, S., et al. (1977). Synthesis of "skewered complexes": reaction of rhenium carbonyl porphyrin complexes with antimony pentachloride. R Discovery. Available at: [Link]

  • Garai, A., & Rath, S. P. (2021). Rhenium complexes of porphyrinoids. ResearchGate. Available at: [Link]

  • Lee, C.-Y., et al. (2021). Synthesis of a light-harvesting ruthenium porphyrin complex substituted with BODIPY units. Implications for visible light-promoted catalytic oxidations. RSC Publishing. Available at: [Link]

  • Xu, S.-L., et al. (2022). Porphyrin(2.1.2.1) rhenium(I) complexes: Synthesis, structures, properties, and dipyrrin act as bipyridyl-like ligand. Figshare. Available at: [Link]

  • Unknown Author. (n.d.). Spectral data of rhenium complex of porphyrin derivative C57H39N4O3Re. ResearchGate. Available at: [Link]

  • Goswami, L., et al. (2020). Recent emerging applications of porphyrins and Metalloporphyrins and their analogue in diverse areas. Journal of Advanced Scientific Research, 11(1), 1-15.
  • Li, Y., et al. (2023). Recent Development of Rhenium-Based Materials in the Application of Diagnosis and Tumor Therapy. National Institutes of Health (NIH). Available at: [Link]

  • Al-Kandari, H., et al. (2021). 1 H NMR and CHN Analyses of TPP and Ru-TPP. ResearchGate. Available at: [Link]

  • Girouard, D. (2020). Porphyrins and Porphyrin Applications. Digital Commons @ Assumption University. Available at: [Link]

  • Kepa, J. K., et al. (2014). Two-step Mechanochemical Synthesis of Porphyrins. National Institutes of Health (NIH). Available at: [Link]

  • Eastland, G. W. (1971). "The Chemistry of Rhenium (V) Chloride". Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. Available at: [Link]

  • Mazur, M., & Ruediger, C. (2019). Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. National Institutes of Health (NIH). Available at: [Link]

  • Ghosh, A., et al. (2023). Rhenium-Selenido Corroles: Reflections on 5d Metalloporphyrins and Metallocorroles as Triplet Emitters and Photosensitizers. ChemRxiv. Available at: [Link]

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Application

Preparation of Rhenium Alkyne Complexes from Rhenium Pentachloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of rhenium alkyne complexes, utilizing rhenium pentachloride (ReCl₅) as a readily available starting material. This application note is designed to offer both the conceptual framework and practical, step-by-step instructions for researchers in organometallic chemistry, catalysis, and medicinal chemistry, where rhenium complexes are of growing interest for their unique catalytic and therapeutic properties.

Introduction: The Significance of Rhenium Alkyne Complexes

Rhenium, a rare transition metal, forms a diverse array of organometallic complexes with applications spanning from industrial catalysis to radiopharmaceuticals. Among these, rhenium alkyne complexes are particularly noteworthy. The coordinated alkyne ligand can participate in a variety of transformations, making these complexes valuable as intermediates in organic synthesis and as catalysts for reactions such as alkyne metathesis. Furthermore, the unique electronic and photophysical properties of rhenium complexes have led to their exploration in biomedical imaging and as potential therapeutic agents.[1]

While various synthetic routes to rhenium alkyne complexes exist, this guide focuses on a practical and accessible pathway starting from the common precursor, rhenium pentachloride (ReCl₅). The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further research and development.

The Precursor: Rhenium Pentachloride (ReCl₅)

Rhenium pentachloride is a dark, volatile solid that serves as a versatile entry point into organorhenium chemistry.[2] It is a moisture-sensitive compound and should be handled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. The high oxidation state of rhenium in ReCl₅ (Re(V)) necessitates a reductive strategy to access the more common lower oxidation states (e.g., Re(I), Re(III)) found in stable alkyne complexes.

Synthetic Strategy: A Two-Step Approach

The direct reaction of rhenium pentachloride with alkynes can be complex and lead to a mixture of products. A more controlled and reliable approach involves a two-step synthesis:

  • Preparation of a Rhenium(III) Precursor: Reduction of ReCl₅ in the presence of stabilizing ligands, such as phosphines, to form a well-defined Re(III) complex.

  • Ligand Exchange Reaction: Reaction of the Re(III) precursor with the desired alkyne to form the target rhenium alkyne complex.

This strategy allows for the isolation and characterization of a stable intermediate, which improves the overall reliability and reproducibility of the synthesis.

PART 1: Preparation of the Rhenium(III) Precursor, mer,trans-[ReCl₃(PPh₃)₂(MeCN)]

This protocol describes the synthesis of a key intermediate, mer,trans-[ReCl₃(PPh₃)₂(MeCN)], from rhenium pentachloride. This Re(III) complex is a versatile starting material for the synthesis of a variety of other rhenium complexes, including the alkyne complexes detailed in the next section. The reaction involves the reduction of Re(V) to Re(III) by triphenylphosphine in acetonitrile, which also serves as a ligand.[3][4]

Experimental Protocol

Materials:

  • Rhenium pentachloride (ReCl₅)

  • Triphenylphosphine (PPh₃)

  • Acetonitrile (MeCN), anhydrous and deoxygenated

  • Diethyl ether, anhydrous and deoxygenated

  • Schlenk flask and other standard inert atmosphere glassware

  • Magnetic stirrer and stir bar

  • Cannula and nitrogen/argon source

Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add rhenium pentachloride (1.00 g, 2.74 mmol) and triphenylphosphine (2.16 g, 8.22 mmol, 3 equivalents).

  • Solvent Addition: Under a counterflow of inert gas, add anhydrous and deoxygenated acetonitrile (40 mL) to the flask via cannula.

  • Reaction: Stir the resulting suspension at room temperature for 24 hours. The initial dark solution will gradually turn into an orange precipitate.

  • Isolation: Allow the precipitate to settle, then carefully remove the supernatant via cannula.

  • Washing: Wash the orange solid with anhydrous and deoxygenated diethyl ether (3 x 20 mL).

  • Drying: Dry the product under vacuum to yield mer,trans-[ReCl₃(PPh₃)₂(MeCN)] as an orange powder.

Characterization Data for mer,trans-[ReCl₃(PPh₃)₂(MeCN)]
Technique Expected Results
Appearance Orange crystalline powder
Infrared (IR) ν(C≡N) stretch around 2280-2300 cm⁻¹
³¹P NMR A singlet in the range of -10 to 0 ppm

PART 2: Synthesis of a Rhenium(III) Alkyne Complex

This protocol describes the synthesis of a representative rhenium(III) alkyne complex, specifically with diphenylacetylene, starting from the prepared mer,trans-[ReCl₃(PPh₃)₂(MeCN)] precursor. The reaction proceeds via ligand exchange, where the weakly coordinated acetonitrile is displaced by the alkyne.

Experimental Protocol

Materials:

  • mer,trans-[ReCl₃(PPh₃)₂(MeCN)] (prepared as in Part 1)

  • Diphenylacetylene

  • Toluene, anhydrous and deoxygenated

  • Hexane, anhydrous and deoxygenated

  • Schlenk flask and reflux condenser

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Reaction Setup: In a 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add mer,trans-[ReCl₃(PPh₃)₂(MeCN)] (500 mg, 0.58 mmol) and diphenylacetylene (124 mg, 0.70 mmol, 1.2 equivalents).

  • Solvent Addition: Under a counterflow of inert gas, add anhydrous and deoxygenated toluene (25 mL) via cannula.

  • Reaction: Heat the mixture to reflux in an oil bath and maintain for 4 hours. The color of the solution is expected to change, indicating complex formation.

  • Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Reduce the volume of the solvent to approximately 5 mL under vacuum.

  • Precipitation: Add anhydrous and deoxygenated hexane (20 mL) to the concentrated solution to precipitate the product.

  • Isolation and Drying: Collect the solid by filtration under inert atmosphere, wash with a small amount of cold hexane, and dry under vacuum.

Expected Characterization of the Rhenium Alkyne Complex
Technique Expected Features
¹H NMR Resonances corresponding to the phenyl protons of the triphenylphosphine and diphenylacetylene ligands.
³¹P NMR A singlet corresponding to the coordinated triphenylphosphine ligands.
¹³C NMR Signals for the alkyne carbons, typically shifted upon coordination to the metal center.
Infrared (IR) A characteristic decrease in the C≡C stretching frequency of the alkyne upon coordination, typically observed in the range of 1800-2000 cm⁻¹.
X-ray Crystallography Provides definitive structural information, including bond lengths and angles of the coordinated alkyne.

Visualization of the Synthetic Workflow

SynthesisWorkflow ReCl5 Rhenium Pentachloride (ReCl₅) Precursor mer,trans-[ReCl₃(PPh₃)₂(MeCN)] ReCl5->Precursor + PPh₃, MeCN Room Temperature, 24h PPh3 Triphenylphosphine (PPh₃) PPh3->Precursor MeCN Acetonitrile (MeCN) MeCN->Precursor Product Rhenium(III) Alkyne Complex Precursor->Product + Diphenylacetylene Toluene, Reflux, 4h Alkyne Diphenylacetylene Alkyne->Product

Sources

Technical Notes & Optimization

Troubleshooting

Preventing the decomposition of Rhenium pentachloride in air and moisture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Rhenium pentachloride (ReCl₅). This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive and versatile compound. The inherent sensitivity of ReCl₅ to air and moisture presents significant challenges. This document provides in-depth troubleshooting advice, detailed protocols, and the fundamental chemical principles to ensure the integrity of your experiments and the safety of your laboratory personnel.

Core Principles: Understanding the Instability of ReCl₅

Rhenium pentachloride is a red-brown, crystalline solid that is highly susceptible to degradation in the presence of atmospheric oxygen and moisture.[1][2] Understanding the chemical basis of this instability is the first step toward preventing it.

  • Hydrolysis: ReCl₅ reacts readily with water to decompose, releasing corrosive hydrogen chloride (HCl) gas.[1][2] This reaction not only consumes the ReCl₅ but also introduces a highly reactive acid into your system, which can lead to unwanted side reactions. The initial hydrolysis can lead to the formation of various rhenium oxychlorides, such as ReOCl₄ and eventually hydrated rhenium oxides.[3]

  • Oxidation: The Rhenium(V) center is susceptible to oxidation. Exposure to oxygen, especially in the presence of moisture or other reagents, can lead to the formation of higher oxidation state species like Rhenium(VI) or Rhenium(VII) oxychlorides (e.g., ReO₃Cl).[1][3]

Visually, this degradation is often observed as the red-brown solid fuming and eventually turning into a dark, viscous brown liquid upon exposure to air.[1][2]

Decomposition Pathways

The decomposition of Rhenium pentachloride is not a single reaction but a series of complex pathways involving both hydrolysis and oxidation. The exact products can vary depending on the conditions (e.g., amount of water, presence of other reagents).

DecompositionPathways ReCl5 Rhenium Pentachloride (ReCl₅) (Red-Brown Solid) ReOCl4 Rhenium Oxychloride (ReOCl₄) ReCl5->ReOCl4 + H₂O (hydrolysis) HCl Hydrogen Chloride (HCl Gas) (Corrosive Fumes) ReCl5->HCl + H₂O (hydrolysis) Decomposed_Liquid Brown Decomposed Liquid ReCl5->Decomposed_Liquid Prolonged Exposure H2O H₂O (Moisture) H2O->ReCl5 O2 O₂ (Oxygen) O2->ReCl5 ReO3Cl Perrhenyl Chloride (ReO₃Cl) ReOCl4->ReO3Cl + O₂/H₂O (oxidation)

Caption: Decomposition pathways of ReCl₅ in air and moisture.

Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the handling and use of ReCl₅.

Question: My freshly opened bottle of ReCl₅ already looks dark and slightly clumped. Is it usable?

Answer: This indicates partial decomposition. While it might be usable for less sensitive applications, its purity is compromised. The "age" of the ReCl₅ and its exposure history, even minor, significantly impact its reactivity and the products formed in subsequent reactions.[4] For reactions requiring high purity and stoichiometry, it is strongly recommended to use a fresh, unopened bottle or to purify the material via sublimation under vacuum.[2]

Question: I observed fumes coming from my reaction flask when I added ReCl₅. What is happening?

Answer: The fuming is likely due to the reaction of ReCl₅ with trace moisture in your flask or solvent, producing HCl gas.[1][2] This is a critical sign that your inert atmosphere technique is insufficient.

  • Immediate Action: Ensure the reaction is under a positive pressure of inert gas (Nitrogen or Argon) and properly vented through a bubbler.

  • Root Cause Analysis:

    • Glassware: Was your glassware properly dried? Standard oven drying (e.g., 125-140°C overnight) is essential to remove adsorbed water.[5][6] For highly sensitive reactions, flame-drying the apparatus under vacuum or a flush of inert gas is superior.[7]

    • Solvent: Is your solvent truly anhydrous? Solvents for use with ReCl₅ must be rigorously dried and deoxygenated. Standard "anhydrous" solvents from commercial suppliers may still contain unacceptable levels of water. Consider passing the solvent through an activated alumina column or distilling from an appropriate drying agent.

    • Atmosphere: Did you sufficiently purge your reaction vessel? A minimum of three evacuate-refill cycles on a Schlenk line is recommended to establish an inert atmosphere.[8][9]

Question: My reaction with ReCl₅ gave a low yield and a mixture of unexpected, insoluble byproducts. What went wrong?

Answer: This is a classic symptom of ReCl₅ decomposition. The formation of insoluble rhenium oxides and oxychlorides is a common outcome of hydrolysis.[3][10]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh bottle of ReCl₅ or one that has been impeccably stored in a glovebox.

    • Solvent Purity Check: Before your next attempt, verify the water content of your solvent. A Karl Fischer titrator is the gold standard. Alternatively, using a chemical indicator like sodium benzophenone ketyl can provide a visual confirmation of dryness (a deep blue/purple color indicates an anhydrous solvent).

    • Improve Inert Technique: Transition to a more robust inert atmosphere system. If you are using balloon techniques, consider moving to a Schlenk line or, ideally, performing the entire experiment inside a glovebox.[11][12] Gloveboxes provide the most secure environment for handling highly air-sensitive materials, maintaining moisture and oxygen levels below 1 ppm.[11]

Question: The color of my ReCl₅ solution changed from the expected color to a greenish tint. What does this indicate?

Answer: A green color can be indicative of the formation of Rhenium(VI) species, such as rhenium oxotetrachloride (ReOCl₄), or reduction to Rhenium(IV) complexes.[13][14] This suggests that either oxidation or an unintended redox reaction has occurred.

  • Possible Causes:

    • Oxidation: A small leak in your system allowed oxygen to enter.

    • Reaction with Solvent: Some solvents can react with ReCl₅. For example, reactions in acetone can lead to different products than those in non-polar solvents like benzene.[4]

    • Reduction: The substrate or other reagents in your reaction mixture may be reducing the Re(V) center. For instance, 2,2'-bipyridyl can reduce ReCl₅ to a Re(IV) complex.[14]

Experimental Protocols & Best Practices

Adhering to rigorous protocols is non-negotiable when working with ReCl₅.

Protocol 1: Handling and Weighing ReCl₅

The ideal method for handling ReCl₅ is inside an inert atmosphere glovebox.

  • Preparation: Move the sealed bottle of ReCl₅, along with all necessary spatulas, weighing boats, and vials, into the glovebox antechamber.

  • Purging: Cycle the antechamber atmosphere (evacuate and refill with inert gas) at least three times to remove air and moisture.[9]

  • Transfer: Once inside the main chamber, open the ReCl₅ bottle.

  • Weighing: Quickly and carefully weigh the desired amount of the crystalline solid into a pre-tared vial.

  • Sealing: Tightly seal the vial containing the weighed ReCl₅ and the stock bottle.

  • Storage: Store the stock bottle and any weighed portions inside the glovebox, preferably in a designated area away from solvents to prevent vapor contamination.[11]

Protocol 2: Setting up a Reaction using a Schlenk Line

If a glovebox is unavailable, a Schlenk line provides a viable alternative.

  • Glassware Preparation: Assemble your reaction flask (e.g., a two-neck round-bottom flask with a condenser and septum). Ensure all joints are lightly greased.[5]

  • Drying: Flame-dry the entire apparatus under high vacuum. Allow it to cool to room temperature while still under vacuum.

  • Inert Atmosphere Introduction: Backfill the apparatus with high-purity inert gas (Argon or Nitrogen). Repeat the evacuate-backfill cycle three times to ensure a robust inert atmosphere.[8]

  • Solvent Addition: Add your anhydrous, deoxygenated solvent via a cannula or a dry syringe.

  • Reagent Addition: For adding solid ReCl₅, do so under a strong positive flow of inert gas. Briefly remove the septum, add the solid via a powder funnel, and immediately reseal the flask. This is the point of highest risk for contamination.

Decision Workflow for Handling ReCl₅

HandlingWorkflow start Start: Need to use ReCl₅ glovebox_avail Is a glovebox available? start->glovebox_avail use_glovebox Use Glovebox (Preferred Method) - Weigh and handle in box - Seal reaction vessel before removal glovebox_avail->use_glovebox Yes use_schlenk Use Schlenk Line (Alternative Method) glovebox_avail->use_schlenk No proceed Proceed with Reaction use_glovebox->proceed prep_glassware Assemble and Flame-Dry Glassware Under Vacuum use_schlenk->prep_glassware purge_system Perform 3x Evacuate-Refill Cycles prep_glassware->purge_system add_solvent Add Anhydrous/Degassed Solvent via Cannula purge_system->add_solvent add_solid Add ReCl₅ Solid Under Positive Inert Gas Flow add_solvent->add_solid add_solid->proceed

Caption: Decision workflow for handling Rhenium Pentachloride.

Frequently Asked Questions (FAQs)

  • Q1: What is the proper way to store Rhenium pentachloride?

    • A1: ReCl₅ must be stored under a dry, inert atmosphere.[15] The best practice is to store it inside an inert atmosphere glovebox.[11] If a glovebox is not available, the original sealed container should be kept inside a desiccator filled with a high-capacity desiccant (e.g., P₄O₁₀ or Drierite). Never store it in a standard laboratory refrigerator or freezer, as this can increase the risk of moisture condensation.

  • Q2: Can I use Nitrogen as the inert gas, or is Argon required?

    • A2: For most applications involving ReCl₅, high-purity Nitrogen is sufficient and more economical. Argon, being denser than air, can be more effective at displacing air from complex glassware, but for standard Schlenk line or glovebox work, either is acceptable.

  • Q3: What are the primary safety hazards of ReCl₅?

    • A3: The main hazards are related to its reactivity with water. Upon hydrolysis, it releases HCl gas, which is corrosive and can cause severe respiratory irritation.[1][15] Direct contact with the solid can cause skin and eye irritation.[15] Always handle ReCl₅ in a well-ventilated area (preferably a fume hood, glovebox, or on a Schlenk line) and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]

  • Q4: How should I dispose of waste containing ReCl₅?

    • A4: Waste should be quenched carefully. Small amounts can be slowly and cautiously added to a large volume of a stirred, cooled solution of sodium bicarbonate or a similar weak base to neutralize the HCl produced upon hydrolysis. The resulting aqueous solution containing rhenium species should then be disposed of as hazardous waste according to your institution's guidelines.[15]

Summary of Key Properties

PropertyValueSource
Chemical Formula ReCl₅ (exists as a dimer, Re₂Cl₁₀)[1]
Molar Mass 363.47 g/mol [1][2]
Appearance Red-brown crystalline solid[1][2]
Melting Point 220 °C (428 °F)[1][17]
Solubility in Water Reacts to decompose and release HCl gas[1][2]
Primary Hazards Highly sensitive to air and moisture, releases HCl upon hydrolysis[2][15]

References

  • Wikipedia. (n.d.). Rhenium pentachloride. Retrieved January 5, 2026, from [Link]

  • Scribd. (n.d.). Air-Sensitive Compounds Handling Techniques. Retrieved January 5, 2026, from [Link]

  • chemeurope.com. (n.d.). Rhenium pentachloride. Retrieved January 5, 2026, from [Link]

  • MacSphere - McMaster University. (n.d.). Oxochlorides of Rhenium. Retrieved January 5, 2026, from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved January 5, 2026, from [Link]

  • WebElements. (n.d.). Rhenium pentachloride. Retrieved January 5, 2026, from [Link]

  • chemeurope.com. (n.d.). Rhenium trichloride. Retrieved January 5, 2026, from [Link]

  • YouTube. (2022, February 1). Inert Atmosphere. Retrieved January 5, 2026, from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved January 5, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). Oxochloride Complexes of Rhenium. Retrieved January 5, 2026, from [Link]

  • ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved January 5, 2026, from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved January 5, 2026, from [Link]

  • Journal of the Chemical Society A - RSC Publishing. (n.d.). Some reactions of rhenium(V) chloride. Retrieved January 5, 2026, from [Link]

  • Open PRAIRIE. (n.d.). "The Chemistry of Rhenium (V) Chloride" by George Warren Eastland. Retrieved January 5, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of Rhenium Pentachloride by Sublimation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of Rhenium pentachloride (ReCl₅) via vacuum sublimation. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and safety protocols.

Introduction to Rhenium Pentachloride and Sublimation

Rhenium pentachloride (ReCl₅), which exists as a dimer Re₂Cl₁₀, is a red-brown to dark green-black crystalline solid used as a precursor in the synthesis of various rhenium complexes and as a catalyst.[1][2][3][4] Crude ReCl₅ often contains non-volatile impurities such as rhenium oxides or lower chlorides (e.g., ReCl₃).[5]

Sublimation is a physical separation process where a solid transitions directly into a gas, bypassing the liquid phase, and then deposits back into a pure solid form upon cooling.[6][7] This technique is exceptionally well-suited for purifying ReCl₅ because:

  • It effectively separates the volatile ReCl₅ from non-volatile impurities.

  • When performed under vacuum, the sublimation temperature is significantly lowered, preventing thermal decomposition of the compound, which melts at approximately 220 °C.[1][2][6][8]

The primary challenge in handling ReCl₅ is its extreme sensitivity to air and moisture. It readily hydrolyzes upon contact with water or humid air to form a brown liquid and release corrosive hydrogen chloride (HCl) gas.[1][2] Therefore, all manipulations must be performed under strictly anhydrous and anaerobic conditions.[9][10][11]

Core Principles of the Experimental Setup

The success of ReCl₅ purification hinges on maintaining an inert environment to prevent hydrolysis. This is achieved using specialized equipment and techniques.

  • Inert Atmosphere: All loading and harvesting of materials must be conducted within a glovebox with low levels (<1 ppm) of oxygen and water.[9][11] Alternatively, advanced Schlenk line techniques can be used, though they require greater operator skill to prevent contamination.[10][12]

  • Vacuum System: A high vacuum (~10⁻³ mbar or lower) is crucial. It lowers the temperature required for sublimation, minimizing the risk of thermal decomposition into less volatile species like Rhenium trichloride (ReCl₃).[5][6] A dynamic vacuum continuously removes any volatile byproducts.

  • Temperature Gradient: The process relies on a precise temperature difference between the heated crude material (the "pot") and a cooled surface (the "cold finger"). The crude material is heated to just above its sublimation temperature at the given pressure, while the cold finger is kept significantly cooler (e.g., with circulating water or dry ice) to induce efficient deposition of the purified crystals.[6]

Key Experimental Parameters
PropertyValue / ConditionSource(s)
Chemical Formula ReCl₅ (Exists as dimer Re₂Cl₁₀)[1][2]
Appearance Red-brown / Dark green-black crystalline solid[2][3][8]
Melting Point ~220 °C[1][2][8]
Primary Hazard Highly sensitive to air and moisture; releases HCl upon hydrolysis.[1][2]
Health Hazards Causes skin, eye, and respiratory irritation.[1][13]
Recommended Atmosphere Inert (Nitrogen or Argon), <1 ppm O₂, H₂O[9][11]
Typical Vacuum High Vacuum (<10⁻³ mbar)[10][14]
Heating Range Gradually heat; sublimation occurs below the melting point.[9]

Detailed Experimental Protocol

This protocol assumes the use of a glovebox and a standard glass sublimation apparatus with a cold finger.

Workflow for ReCl₅ Sublimation

cluster_prep Preparation (Inside Glovebox) cluster_process Sublimation Process cluster_harvest Harvesting (Inside Glovebox) prep_1 Dry all glassware in oven prep_2 Load crude ReCl₅ into sublimator base prep_1->prep_2 prep_3 Lightly grease joints with vacuum grease prep_2->prep_3 prep_4 Assemble sublimator prep_3->prep_4 proc_1 Transfer apparatus to Schlenk line prep_4->proc_1 proc_2 Apply high vacuum proc_1->proc_2 proc_3 Check for leaks proc_2->proc_3 proc_4 Start coolant flow in cold finger proc_3->proc_4 proc_5 Gradually heat base (oil bath) proc_4->proc_5 proc_6 Monitor crystal growth on cold finger proc_5->proc_6 harv_1 Cool system to RT proc_6->harv_1 harv_2 Backfill with inert gas harv_1->harv_2 harv_3 Transfer apparatus to glovebox harv_2->harv_3 harv_4 Carefully disassemble harv_3->harv_4 harv_5 Scrape pure crystals from cold finger harv_4->harv_5 harv_6 Store in sealed vial harv_5->harv_6

Caption: Experimental workflow for the purification of ReCl₅.

Step-by-Step Methodology:

  • Preparation (Inside a Glovebox): a. Ensure all components of the sublimation apparatus are scrupulously dried in an oven (>120 °C) overnight and brought into the glovebox antechamber while still hot. b. Place the crude, dark ReCl₅ powder into the bottom of the sublimator. c. Apply a thin, even layer of high-vacuum grease to all ground-glass joints. d. Assemble the apparatus, ensuring a tight seal. Secure the joints with clips.

  • Sublimation Process: a. Seal the assembled apparatus and transfer it from the glovebox to a fume hood equipped with a Schlenk line. b. Connect the sublimator's vacuum port to the vacuum line using thick-walled tubing. c. Crucially, apply the vacuum first. Slowly open the valve to the vacuum pump and evacuate the system. A hissing sound indicates a leak that must be resolved before proceeding.[15] d. Once a stable high vacuum is achieved, begin circulating coolant (e.g., tap water or a recirculating chiller) through the cold finger. e. Place the lower part of the sublimator in a heating bath (e.g., silicone oil) on a magnetic stirrer hotplate. f. Begin heating slowly and gradually. Sublimation should begin as the temperature increases. Observe the crude material disappearing from the bottom and pure, dark, needle-like crystals forming on the cold finger. g. Continue the process until no further sublimation is observed.

  • Harvesting and Storage: a. Turn off the heating and allow the entire apparatus to cool completely to room temperature while still under vacuum. b. Turn off the coolant flow. c. Carefully and slowly backfill the apparatus with an inert gas (Nitrogen or Argon). d. Seal the apparatus and promptly transfer it back into the glovebox. e. Disassemble the apparatus. Using a clean spatula, carefully scrape the purified crystals from the cold finger onto a tared piece of weighing paper. f. Transfer the pure product into a clean, dry, and labeled glass vial. Seal the vial tightly. For long-term storage, sealing the product in a glass ampoule under vacuum is recommended.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment in a question-and-answer format.

Troubleshooting Flowchart

q1 Start: Is sublimation occurring? a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Is the vacuum pressure stable & low? a1_no->q2 q4 What is the appearance of the sublimed crystals? a1_yes->q4 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes s1 FIX: Check all joints/seals for vacuum leaks. Ensure pump is working. a2_no->s1 q3 Is the heating bath temperature adequate? a2_yes->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes s2 FIX: Gradually increase temperature. Do not exceed melting point. a3_no->s2 s3 ISSUE: Material may be fully decomposed. Verify starting material. a3_yes->s3 a4_good Dark, well-defined crystals q4->a4_good a4_bad Discolored, wet, or powdery q4->a4_bad s4 SUCCESS: Continue until sublimation is complete. a4_good->s4 s5 ISSUE: Contamination. Possible hydrolysis or co-sublimation of impurities. a4_bad->s5

Caption: A decision tree for troubleshooting ReCl₅ sublimation.

Q: My starting material, or the residue after heating, is a sticky brown liquid instead of a solid. What happened?

  • Cause: This is the classic sign of hydrolysis.[2] The ReCl₅ has reacted with moisture from the air or from residual water in the glassware. The product is no longer ReCl₅ and the purification will fail.

  • Solution: The material must be discarded following appropriate safety procedures. Review your entire experimental setup and technique for air-free handling. Ensure glassware is completely dry and that all transfers are performed deep within a glovebox with low H₂O levels.

Q: I am heating the sample under high vacuum, but no crystals are forming on the cold finger.

  • Potential Cause 1: Temperature is too low. The vapor pressure of ReCl₅ is not yet high enough for sublimation to occur at a reasonable rate.

    • Solution: Gradually increase the temperature of the heating bath in 5-10 °C increments. Be patient, as sublimation can take time to initiate.[7]

  • Potential Cause 2: Poor vacuum. A leak in the system will prevent the pressure from getting low enough to allow sublimation at a moderate temperature.

    • Solution: Check the vacuum gauge. If the pressure is high, turn off the heat, allow the system to cool, and meticulously check every joint and connection for leaks. Re-grease joints if necessary.

  • Potential Cause 3: Material has decomposed. If the material was heated too aggressively, it may have decomposed into non-volatile lower chlorides.[5]

    • Solution: This run is likely lost. In the future, ensure heating is slow and gradual.

Q: My yield of purified crystals is very low.

  • Cause: This is typically due to a suboptimal balance of temperature and pressure, or insufficient time. If the temperature is too high or the vacuum is poor, the rate of decomposition can compete with the rate of sublimation.

  • Solution: Optimize the sublimation conditions. Try a slightly lower temperature and allow the process to run for a longer period (several hours or overnight). Ensure the vacuum is stable and below 10⁻³ mbar.

Q: The sublimed crystals are not the correct color (e.g., they look brownish or off-black).

  • Cause: This indicates that impurities are co-subliming with your product, or that some decomposition is occurring on the cold finger. A volatile impurity like rhenium oxychloride, formed from slight O₂ or H₂O exposure, could be the culprit.

  • Solution: A second sublimation (re-sublimation) of the collected material may be necessary. For this second pass, use a slightly lower temperature to perform a "fractional sublimation," leaving the more volatile impurity behind or subliming it off first.

Frequently Asked Questions (FAQs)

Q1: What are the ideal temperature and pressure settings for subliming Rhenium Pentachloride? There is no single "ideal" setting, as it is a dynamic relationship. The goal is to use the lowest possible temperature that provides a reasonable rate of sublimation. Under high vacuum (<10⁻³ mbar), sublimation can often be achieved effectively in the 100-150 °C range. The key is to stay well below the 220 °C melting point to prevent decomposition.[1][2][8]

Q2: How do I handle ReCl₅ safely? Due to its reactivity and hazardous nature, strict safety protocols are mandatory.

  • Handling: Always handle in a certified fume hood or an inert atmosphere glovebox.[10][16]

  • PPE: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles at all times.[13]

  • Spills: Do not use water to clean up spills, as this will generate HCl gas. Use a dry absorbent material like sand, and dispose of it as hazardous waste.

  • Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[13] If inhaled, move to fresh air and seek medical attention.[13]

Q3: How should I properly store the purified ReCl₅? Purified Rhenium pentachloride must be stored under strictly anhydrous and anaerobic conditions to maintain its purity. The best practice is to seal it in a glass ampoule under vacuum or a positive pressure of Argon/Nitrogen.[9] For short-term storage, a tightly sealed vial inside a glovebox is acceptable.

Q4: Can I characterize the purity of my sublimed product? Yes. Due to its reactivity, characterization must be done carefully. Samples for techniques like elemental analysis should be prepared in a glovebox. For spectroscopic analysis where the sample might be exposed to air (even briefly), use an inert sample holder or dissolve the sample in a dry, degassed, non-reactive solvent (if one can be found) inside the glovebox.

References

  • Wikipedia. Rhenium pentachloride. [Link]

  • Chemeurope.com. Rhenium pentachloride. [Link]

  • WebElements. Rhenium pentachloride. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. Working with air and moisture sensitive compounds. [Link]

  • ChemBK. RHENIUM PENTACHLORIDE. [Link]

  • Neilson Lab, Texas Christian University. The manipulation of air-sensitive compounds. [Link]

  • Mark Winter, The University of Sheffield. WebElements Periodic Table » Rhenium » rhenium pentachloride. [Link]

  • Elschenbroich, Ch. Organometallics (3rd Edition) - Chapter 2.3 The Manipulation of Air-Sensitive Compounds. [Link]

  • ResearchGate. Synthesis and structure of rhenium(IV) chloride complexes with acetonitrile. [Link]

  • Wikipedia. Rhodium. [Link]

  • Innovation.world. Purification By Sublimation. [Link]

  • Scribd. Air-Sensitive Compounds Handling Techniques. [Link]

  • WikiMili. Rhenium pentachloride. [Link]

  • Liberty University. Synthesis and characterization of rhenium complexes. [Link]

  • NIST. Vapor Pressure and Heat of Sublimation of Rhenium. [Link]

  • Chemeurope.com. Rhenium trichloride. [Link]

  • UC Berkeley - eScholarship. Synthesis and Characterization of Rhenium(III) Halide and Chalcogenolate Complexes Supported by a β-Diketiminate Ligand. [Link]

  • Rhenium - Crystal growth. Rhenium Hexafluoride ReF₆. [Link]

  • Chemistry Online @ UTSC. Sublimation Theory. [Link]

  • NIH National Library of Medicine. Microwave-Assisted Synthesis of Organometallic Rhenium (I) Pentylcarbonato Complexes. [Link]

  • Google Patents.
  • Max Planck Society. Ordering a rhenium catalyst on Ag(001) through molecule-surface step interaction. [Link]

  • Chemistry LibreTexts. 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. [Link]

  • South Dakota State University - Open PRAIRIE. "The Chemistry of Rhenium (V) Chloride" by George Warren Eastland. [Link]

  • MIT Digital Lab Techniques Manual via YouTube. Sublimation. [Link]

  • West Rand Sublimation Supplies. Troubleshooting common Sublimation issues. [Link]

  • PubChem, National Institutes of Health. Rhenium chloride (ReCl3). [Link]

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Troubleshooting

Identifying byproducts from Rhenium pentachloride decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Rhenium Pentachloride Decomposition

Welcome to the technical support guide for handling and analyzing the decomposition of Rhenium Pentachloride (ReCl₅). This document is intended for researchers and professionals who utilize ReCl₅ in their work and require a deeper understanding of its stability, decomposition products, and the analytical methods to identify them. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding ReCl₅ decomposition.

Q1: What are the primary, expected byproducts of Rhenium Pentachloride (ReCl₅) thermal decomposition?

A1: The most efficient and common method to prepare Rhenium Trichloride (ReCl₃) is through the thermal decomposition of Rhenium Pentachloride (ReCl₅).[1] The primary and expected products under controlled, inert conditions are Rhenium Trichloride (ReCl₃) and chlorine gas (Cl₂).[2] The balanced chemical equation is:

2 ReCl₅(s) → 2 ReCl₃(s) + 2 Cl₂(g)

It's important to note that ReCl₃ often exists as a trirhenium nonachloride (Re₃Cl₉) cluster, which is a dark red or brownish-black crystalline solid.[2][3]

Q2: At what temperature does ReCl₅ begin to decompose?

A2: Rhenium pentachloride has a melting point of 220 °C.[4][5][6] The thermal decomposition to ReCl₃ is typically carried out at elevated temperatures, often by heating the pentachloride in a stream of nitrogen.[1] While the exact onset temperature can vary with pressure and atmosphere, significant decomposition occurs at temperatures above its melting point. For practical preparation of ReCl₃, sublimation of the resulting solid at 500 °C under vacuum is often performed to obtain a less reactive product.[1]

Q3: My starting ReCl₅ is a red-brown solid, but after the experiment, the resulting powder is black/dark brown. Is this normal?

A3: Yes, this is expected. Rhenium pentachloride itself is a red-brown or dark-green to black solid.[4][5][7] Its primary decomposition product, Rhenium Trichloride (ReCl₃), is also described as a dark brown to black or dark red crystalline solid.[2][3][8] A color change to a dark, solid powder is a primary visual indicator of a successful decomposition.

Q4: I've noticed a brownish liquid and the release of a sharp-smelling gas. What is happening?

A4: This indicates contamination with moisture and/or air. Rhenium pentachloride is extremely sensitive to air and moisture.[5][9] It readily reacts with water (hydrolyzes) to decompose and release hydrogen chloride (HCl) gas, which has a sharp, pungent odor.[4][5] The brown liquid is a result of this degradation in the presence of atmospheric moisture.[5] All manipulations should be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.

Q5: Are there any other potential byproducts I should be aware of?

A5: Yes. If the decomposition is not carried out under strictly inert conditions, you may form rhenium oxychlorides or oxides. For example, oxygenation can lead to the formation of ReO₃Cl.[4] In the presence of excess oxygen at high temperatures, various rhenium oxides (like ReO₂, ReO₃) could potentially form.[10] Additionally, comproportionation of the starting ReCl₅ and the ReCl₃ product can yield Rhenium Tetrachloride (ReCl₄).[4]

Part 2: Troubleshooting Guide for Unexpected Results

This section provides a deeper dive into specific experimental problems, their probable causes, and recommended actions.

Problem 1: The final product shows low yield or appears glossy and melted rather than crystalline.

  • Potential Cause 1: Inadequate Temperature Control. If the temperature is too low, the decomposition will be incomplete. If it's too high or the heating is too rapid, the product may melt or sinter, leading to a non-crystalline appearance and potentially trapping unreacted ReCl₅.

  • Recommended Solution: Implement a precise temperature-controlled tube furnace with a programmable ramp. A slow ramp rate to the target decomposition temperature (e.g., 300-400 °C) followed by a hold time will ensure a complete and uniform reaction.

  • Potential Cause 2: Inefficient Removal of Chlorine Gas. According to Le Chatelier's principle, if the gaseous Cl₂ byproduct is not removed from the reaction zone, it can inhibit the forward decomposition reaction, leading to an equilibrium mixture and incomplete conversion.

  • Recommended Solution: Perform the decomposition under a gentle flow of a dry, inert gas like nitrogen or argon.[1] This will carry away the Cl₂ gas as it is formed, driving the reaction to completion. Ensure the exhaust is properly scrubbed, as chlorine gas is toxic.

Problem 2: Post-synthesis analysis (e.g., XRD) reveals the presence of unexpected crystalline phases, such as Rhenium oxides.

  • Potential Cause: System Leak or Contaminated Inert Gas. This is the most common reason for oxide formation. Small leaks in your glassware setup or impurities (oxygen, moisture) in your inert gas supply can introduce enough oxygen to react with the highly sensitive rhenium chlorides.

  • Recommended Solution: System Integrity Check.

    • Leak Test: Before the experiment, assemble your apparatus and perform a vacuum leak test. The system should hold a high vacuum for an extended period.

    • Gas Purification: Use a high-purity inert gas source and pass it through an oxygen/moisture trap immediately before it enters your reaction tube.

    • Material Handling: Ensure the ReCl₅ is handled exclusively in a glovebox and that the reaction vessel is sealed before being transferred to the furnace setup.[9]

Problem 3: The final product is highly reactive and difficult to handle or characterize.

  • Potential Cause: Lack of Post-synthesis Treatment. Rhenium trichloride prepared directly from the decomposition can be quite reactive.[1] This is often attributed to high surface area or defect sites.

  • Recommended Solution: Vacuum Sublimation. After the initial decomposition, purifying the ReCl₃ by vacuum sublimation at ~500 °C can yield a more crystalline, less reactive product.[1] This process helps to remove any volatile impurities and anneal the crystal structure.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting unexpected results during ReCl₅ decomposition.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Process Parameter Investigation cluster_3 System Integrity Investigation cluster_4 Solution start Unexpected Result (e.g., wrong color, low yield, extra peaks) check_color Is product color red-brown/greenish (unreacted ReCl₅)? start->check_color check_phase Are unexpected phases (e.g., oxides) present in XRD? check_color->check_phase No temp_control Review Temperature Profile: - Too low? - Heated too fast? check_color->temp_control Yes gas_flow Review Gas Flow: - Was inert gas flowing? - Was flow rate adequate? check_color->gas_flow Yes leak_test Perform System Leak Test (Vacuum Check) check_phase->leak_test Yes gas_purity Verify Inert Gas Purity & Check O₂/H₂O Trap check_phase->gas_purity Yes solution Implement Corrective Action: - Adjust Temp/Flow - Repair Leaks - Purify Gas temp_control->solution gas_flow->solution leak_test->solution gas_purity->solution

Caption: Troubleshooting workflow for ReCl₅ decomposition experiments.

Part 3: Experimental Protocols for Byproduct Identification

To ensure the integrity of your results, proper analytical characterization is crucial. Here are step-by-step protocols for key techniques.

Protocol 1: Powder X-ray Diffraction (PXRD) for Phase Identification

PXRD is the most definitive method for identifying the crystalline phases in your final product.

  • Sample Preparation (CRITICAL): Due to the air sensitivity of rhenium chlorides, a special sample holder is required.

    • Inside an argon- or nitrogen-filled glovebox, grind a small amount of the product into a fine powder using an agate mortar and pestle.

    • Load the powder into a zero-background sample holder equipped with an air-tight dome (e.g., a beryllium or Kapton dome).

    • Ensure the sample surface is flat and level with the holder's surface.

    • Seal the sample holder before removing it from the glovebox.

  • Instrument Setup:

    • Use a diffractometer with a Cu Kα source (λ = 1.5406 Å).

    • Set the typical scanning range for inorganic materials, for example, 2θ from 10° to 90°.

    • Use a step size of ~0.02° and a dwell time of 1-2 seconds per step.

  • Data Acquisition:

    • Mount the sealed sample holder in the diffractometer.

    • Initiate the scan.

  • Data Analysis:

    • Import the raw data into a crystallographic analysis software (e.g., HighScore Plus, MATCH!).

    • Perform background subtraction and peak searching.

    • Compare the experimental diffraction pattern against a database (e.g., ICDD PDF-4+, Crystallography Open Database) to identify the phases present. Match patterns for ReCl₃ (or Re₃Cl₉), ReCl₅, and potential rhenium oxides.

Data Summary Table for XRD Analysis
CompoundCrystal SystemKey 2θ Peaks (for Cu Kα)Reference Pattern
ReCl₅ MonoclinicConsult databaseICDD PDF# 00-015-0798
ReCl₃ (Re₃Cl₉) HexagonalConsult databaseICDD PDF# 00-014-0460
ReO₂ MonoclinicConsult databaseICDD PDF# 00-019-1051
ReO₃ CubicConsult databaseICDD PDF# 01-071-0430
Note: Specific peak positions should be verified against the reference patterns in your database.
Protocol 2: Handling and Safety

Proper handling is paramount for both experimental success and personal safety.

  • Storage: Store ReCl₅ in a tightly sealed container within a desiccator, preferably inside an inert atmosphere glovebox.[9][11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[9][12]

  • Ventilation: All manipulations, especially the decomposition which produces toxic Cl₂ gas, must be performed in a well-ventilated chemical fume hood or a glovebox.[9][13]

  • Spill & Waste: In case of a spill, evacuate the area and clean up using appropriate procedures for reactive and corrosive solids.[11] Dispose of all waste in accordance with institutional and local regulations.[12]

Decomposition Pathway Diagram

This diagram illustrates the intended reaction and potential side reactions due to contamination.

G reagent reagent product product byproduct byproduct contaminant contaminant condition condition ReCl5 ReCl₅ (Rhenium Pentachloride) ReCl3 ReCl₃ / Re₃Cl₉ (Rhenium Trichloride) ReCl5->ReCl3 Heat (Δ) Inert Atmosphere Cl2 Cl₂ (Chlorine Gas) ReCl5->Cl2 ReOxides ReO₂ / ReO₃ (Rhenium Oxides) ReCl5->ReOxides Heat (Δ) HCl HCl (Hydrogen Chloride) ReCl5->HCl Hydrolysis O2 O₂ (Air) O2->ReCl5 H2O H₂O (Moisture) H2O->ReCl5

Caption: Reaction pathways for the thermal decomposition of ReCl₅.

References

Optimization

Technical Support Center: Optimizing Rhenium Pentachloride-Catalyzed Processes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Rhenium Pentachloride (ReCl₅) catalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and unlock the full potential of ReCl₅ in organic synthesis. Rhenium pentachloride is a powerful Lewis acid and catalyst precursor, historically significant as one of the early catalysts for olefin metathesis.[1][2] Its utility extends to a variety of other transformations, but its high reactivity and sensitivity require careful handling and optimized conditions for successful and reproducible outcomes.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter during your experiments.

Section 1: Foundational Knowledge & Safety

Before initiating any experiment, a thorough understanding of the reagent's properties and safety requirements is paramount.

Properties of Rhenium Pentachloride

Rhenium pentachloride is a red-brown or brown-black crystalline solid.[1][3] It is highly sensitive to air and moisture, degrading into a brown liquid upon exposure.[1][2][4] This reactivity is due to its propensity to hydrolyze, releasing hydrochloric acid (HCl) gas.[1][2][4] Therefore, all manipulations must be performed under strictly anhydrous and inert conditions (e.g., in a glovebox or using Schlenk techniques).

PropertyValueSource
Formula ReCl₅ (exists as a Re₂Cl₁₀ dimer)[1]
Molar Mass 363.47 g/mol [1]
Appearance Red-brown/brown-black crystalline solid[1][3]
Melting Point 220 °C[1][3][4]
Solubility Reacts with water. Soluble in some organic solvents (see Section 2).[2][4]
Key Hazard Highly moisture-sensitive; releases HCl upon hydrolysis.[2][4][5]
Critical Safety & Handling Precautions

Mishandling ReCl₅ can lead to catalyst inactivation and pose significant safety risks.

  • Work Environment: Always handle ReCl₅ under an inert atmosphere (e.g., Argon or Nitrogen) in a glovebox or using a Schlenk line to prevent contact with air and moisture.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and compatible gloves.[5] Avoid inhaling the dust; use a dust mask or work in a well-ventilated area.[5][6]

  • Storage: Store ReCl₅ in a tightly sealed container in a cool, dry place, preferably within a desiccator or glovebox.[5]

  • In Case of Exposure:

    • Skin Contact: Wash the affected area thoroughly with soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes.[5]

    • Inhalation: Move to fresh air and seek immediate medical attention.[4][5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with ReCl₅ catalysts.

Q1: My reaction is not starting, or the conversion is very low. What's the first thing to check?

A1: The most common culprit is catalyst deactivation due to moisture or air exposure. ReCl₅ is extremely sensitive.[1][4] Ensure your glassware is rigorously dried (oven or flame-dried under vacuum), your solvent is anhydrous, and your reagents are pure and dry. The color of your ReCl₅ is a good indicator of its quality; it should be a red-brown or dark crystalline solid, not a clumped, dark brown liquid.[1][4]

Q2: What is the active catalytic species? Am I using ReCl₅ directly?

A2: ReCl₅ is often a precatalyst. The active species can vary depending on the reaction. For instance, in some olefin metathesis reactions, ReCl₅ can be activated by co-catalysts like organoaluminium or organotin compounds.[7] In other cases, it may be reduced in situ to lower oxidation states like Re(III), which can also be catalytically active.[4][8] Understanding the specific mechanism for your transformation is key.

Q3: My reaction is giving a complex mixture of products with poor selectivity. What can I do?

A3: Poor selectivity can stem from several factors:

  • Temperature: Lewis acid-catalyzed reactions can be highly temperature-dependent. Try running the reaction at a lower temperature to disfavor side reactions.

  • Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence the reaction pathway.[8] Non-polar solvents like benzene or toluene may favor certain pathways, while more polar or coordinating solvents like acetonitrile can react with ReCl₅ to form complexes, altering its reactivity.[8][9]

  • Catalyst Loading: Using too high a catalyst loading can sometimes lead to undesired side reactions or product degradation. Titrate the catalyst loading downwards to find the optimal balance between reaction rate and selectivity.

Q4: The reaction works once but is not reproducible. Why?

A4: Reproducibility issues almost always trace back to inconsistent handling of the catalyst or reagents. Meticulously control for atmospheric exposure. Even small amounts of moisture introduced between experiments can lead to significant variations. Another factor can be the "age" or batch of the ReCl₅ itself, as older samples may have partially degraded.[8]

Section 3: In-Depth Troubleshooting Guides

Use these guides to systematically diagnose and resolve common experimental failures.

Guide 1: Issue - Low or No Conversion

This guide provides a logical workflow to diagnose the root cause of a stalled reaction.

LowConversion start Start: Low/No Conversion Observed check_catalyst 1. Verify Catalyst Integrity start->check_catalyst check_conditions 2. Assess Reaction Conditions check_catalyst->check_conditions Visually OK (Red-brown solid) catalyst_ok Action: Procure fresh ReCl₅. Implement strict inert atmosphere handling. check_catalyst->catalyst_ok Degraded? (Brown liquid/clumped) check_reagents 3. Evaluate Substrate & Reagents check_conditions->check_reagents Strictly Anhydrous? conditions_ok Action: Re-dry all solvents/glassware. Optimize temperature (start low). check_conditions->conditions_ok Moisture Suspected? check_cocatalyst 4. Consider Co-Catalyst/Activator check_reagents->check_cocatalyst Substrate Pure? reagents_ok Action: Purify substrate. Check for inhibiting functional groups. check_reagents->reagents_ok Impurities Possible? cocatalyst_ok Action: Add appropriate co-catalyst (e.g., R₄Sn). Verify co-catalyst purity. check_cocatalyst->cocatalyst_ok Required & Missing? success Problem Resolved check_cocatalyst->success Co-catalyst Added/Verified? catalyst_ok->check_catalyst conditions_ok->check_conditions reagents_ok->check_reagents cocatalyst_ok->check_cocatalyst

Caption: Troubleshooting workflow for low reaction conversion.

Causality Explained:

  • Catalyst Integrity: ReCl₅ reacts with moisture to form HCl and various rhenium oxychlorides, which are generally less active or inactive for the desired transformation.[1][4] Visual inspection is the first diagnostic step.

  • Reaction Conditions: Trace water in solvents or adsorbed on glassware surfaces is a primary source of catalyst deactivation. Rigorous drying protocols are non-negotiable. Temperature control is also critical; some reactions have a narrow optimal temperature window.

  • Substrate & Reagents: Substrates with unprotected protic groups (e.g., alcohols, primary/secondary amines) or other Lewis basic functionalities can react with and sequester the ReCl₅ catalyst.[4] Impurities in the substrate can act as poisons.

  • Co-Catalyst/Activator: Many ReCl₅-catalyzed reactions, particularly in olefin metathesis, require a co-catalyst to generate the active catalytic species.[7] Omitting this or using a poor-quality activator will prevent the catalytic cycle from initiating.

Guide 2: Issue - Catalyst Deactivation During Reaction

Sometimes a reaction starts but then stops prematurely. This indicates catalyst deactivation is occurring over the course of the reaction.

Deactivation cluster_causes Potential Deactivation Pathways cluster_solutions Mitigation Strategies start Start: Reaction stops prematurely poisoning Poisoning (Product or Impurity) start->poisoning coking Fouling/Coking (Hydrocarbon reactions) start->coking thermal Thermal Degradation (Sintering/Structural Change) start->thermal sol_poison Purify reagents. Run at lower conversion. Consider slow addition of substrate. poisoning->sol_poison sol_coke Lower reaction temperature. Change solvent. Reduce catalyst loading. coking->sol_coke sol_thermal Operate at the lowest effective temperature. Ensure efficient heat transfer. thermal->sol_thermal

Caption: Common catalyst deactivation pathways and solutions.

Causality Explained:

  • Poisoning: This occurs when a species binds irreversibly to the catalyst's active sites.[10] This can be an impurity in the feed or even one of the reaction products. For example, if a product is a strong Lewis base, it might coordinate strongly to the Re(V) center and inhibit further turnover.

  • Fouling/Coking: In reactions involving hydrocarbons, especially at higher temperatures, carbonaceous materials (coke) can deposit on the catalyst surface, blocking active sites.[10][11]

  • Thermal Degradation (Sintering): While more common in heterogeneous catalysis, high temperatures can cause structural changes in the catalyst, leading to a loss of active surface area or decomposition of the active species.[10][12]

Section 4: Experimental Protocol Example

This section provides a general, illustrative protocol. Note: This is a template and must be adapted for your specific substrate and reaction.

Protocol: General Setup for a ReCl₅-Catalyzed Reaction
  • Glassware Preparation: All glassware (Schlenk flask, dropping funnel, condenser, etc.) must be disassembled, cleaned, and oven-dried at >120 °C for at least 4 hours. Assemble the apparatus hot under a stream of dry argon or nitrogen and then flame-dry the entire setup under vacuum. Allow to cool to room temperature under an inert atmosphere.

  • Reagent Preparation:

    • Solvent: Use anhydrous solvent from a freshly opened bottle or a solvent purification system. Degas the solvent by sparging with argon for 30 minutes before use.

    • Substrates: Liquid substrates should be distilled from an appropriate drying agent. Solid substrates should be dried under high vacuum.

  • Reaction Assembly:

    • Under a positive pressure of inert gas, add the required amount of ReCl₅ to the reaction flask. The solid should appear as a free-flowing dark powder.

    • Add the anhydrous, degassed solvent via cannula or syringe.

    • Stir the mixture to ensure dissolution or suspension of the catalyst. The solution color may vary depending on the solvent.

    • Begin adding the substrate (and co-catalyst, if applicable), often slowly via a syringe pump or dropping funnel, especially for exothermic reactions.

  • Reaction Monitoring: Maintain the reaction at the desired temperature using a temperature-controlled bath. Monitor the reaction progress by taking aliquots at regular intervals using a syringe under inert atmosphere and quenching them appropriately before analysis (e.g., by TLC, GC, or NMR).

  • Work-up: Once the reaction is complete, cool it to room temperature. Carefully and slowly quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate or water) while cooling in an ice bath, as the quenching of reactive rhenium species can be exothermic. Proceed with standard extraction and purification procedures.

References

  • chemeurope.com. Rhenium pentachloride. [Link]

  • Wikipedia. Rhenium pentachloride. [Link]

  • LookChem. CAS No.13596-35-5,RHENIUM (V) CHLORIDE Suppliers,MSDS download. [Link]

  • Volkov, S. V., et al. (2007). Synthesis and structure of rhenium(IV) chloride complexes with acetonitrile. Russian Journal of Inorganic Chemistry, 52(2), 188-192. [Link]

  • Mihara, T., et al. (2023). Functionalization of Ruthenium Olefin-Metathesis Catalysts for Interdisciplinary Studies in Chemistry and Biology. Molecules, 28(14), 5396. [Link]

  • Eastland, G. W. (1970). The Chemistry of Rhenium (V) Chloride. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. [Link]

  • N/A. Rhenium pentachloride. [Link]

  • LookChem. Rhenium pentachloride. [Link]

  • Papandreou, G. (2024). Optimizing Catalytic Processes for Efficiency and Feedstock Flexibility. Advanced Chemical Engineering, 14(3), 350. [Link]

  • Wikipedia. Olefin metathesis. [Link]

  • Edwards, D. A., & Ward, R. T. (1970). Some reactions of rhenium(V) chloride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1617-1620. [Link]

  • Cavallo, L., et al. (2004). Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts: The Role of Ligands and Substrates from a Theoretical Perspective. Journal of the American Chemical Society, 126(16), 5254-5263. [Link]

  • Hartung, J., et al. (2011). Recent Advances in Ruthenium-Based Olefin Metathesis. Israel Journal of Chemistry, 51(8-9), 945-966. [Link]

  • Ashenhurst, J. (2023). Olefin Metathesis. Master Organic Chemistry. [Link]

  • Gladysz, J. A. (2007). Rhenium: Organometallic Chemistry. Encyclopedia of Inorganic Chemistry. [Link]

  • Winter, M. Rhenium pentachloride. WebElements. [Link]

  • Dybtsev, D. N., et al. (2015). Rhenium Nanochemistry for Catalyst Preparation. Catalysts, 5(2), 641-666. [Link]

  • Gonsalvi, L., & Peruzzini, M. (2018). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts, 8(12), 639. [Link]

  • Wurm, T., et al. (2021). Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation. Chemistry – A European Journal, 27(45), 11634-11642. [Link]

  • Advanced Chemical Reaction Engineering Lectures. (2020, December 2). Topic 6: Catalyst Deactivation - Part 1. [Video]. YouTube. [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2023). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Energy Advances, 2(1), 12-46. [Link]

Sources

Troubleshooting

Rhenium Pentachloride Synthesis: A Technical Support Guide for Maximizing Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Rhenium pentachloride (ReCl₅). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues that can lead to low yields. As a Senior Application Scientist with extensive experience in inorganic synthesis, I will provide not just procedural steps, but the underlying chemical principles and practical insights to ensure your success.

I. Understanding the Criticality of Synthesis Parameters

The synthesis of Rhenium pentachloride via the direct chlorination of rhenium metal is a robust method, but one that is highly sensitive to experimental conditions. The overarching principle is the exclusion of oxygen and moisture, as ReCl₅ is extremely reactive towards these atmospheric components, leading to the formation of oxychlorides and a significant reduction in yield and purity.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis of Rhenium pentachloride in a direct question-and-answer format.

Q1: My final product is a dark, sticky, or brownish liquid instead of a red-brown solid. What went wrong?

A1: This is a classic indication of moisture or oxygen contamination. Rhenium pentachloride is highly hygroscopic and reacts with water to form hydrochloric acid and various rhenium oxychlorides, which are often brown and can be liquids or low-melting solids. Leaving the product exposed to the atmosphere, even for a short period, can lead to this degradation.

Troubleshooting Steps:

  • Rigorous Drying of Apparatus: Ensure all glassware is oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled under a stream of dry, inert gas (Argon or Nitrogen) immediately before use.

  • Inert Atmosphere: The entire reaction, purification, and handling process must be conducted under a strictly inert atmosphere. This can be achieved using a Schlenk line or a glovebox.

  • Purification of Reactants:

    • Chlorine Gas: Commercial chlorine gas can contain traces of moisture. It should be dried by passing it through concentrated sulfuric acid bubblers.

    • Rhenium Metal: While rhenium metal is generally stable, it's good practice to heat the metal powder under vacuum before the reaction to remove any adsorbed moisture or volatile impurities.

Q2: The yield of Rhenium pentachloride is consistently low, even though the product appears to be the correct color. What are the likely causes?

A2: Low yields in the absence of obvious decomposition can be attributed to several factors related to reaction conditions and product collection.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Temperature: The chlorination of rhenium metal is a high-temperature process. While temperatures up to 900 °C have been reported, a common range is 500-600 °C. Below the optimal temperature, the reaction rate will be slow, leading to incomplete conversion of the rhenium metal.

    • Inadequate Chlorine Flow: A continuous and sufficient flow of dry chlorine gas over the rhenium metal is crucial to drive the reaction to completion. An insufficient flow will result in unreacted starting material.

  • Formation of Lower Rhenium Chlorides:

    • At very high temperatures, or if the chlorine supply is limited, Rhenium pentachloride can decompose to form Rhenium trichloride (ReCl₃), a common side product. Maintaining a consistent excess of chlorine and a controlled temperature can minimize this.

  • Product Loss During Collection and Purification:

    • Rhenium pentachloride is volatile and purification is typically achieved through sublimation. If the sublimation apparatus is not designed correctly, or if the temperature gradient is not well-controlled, a significant portion of the product can be lost or remain with the non-volatile residue.

Experimental Workflow for Yield Optimization:

Yield_Optimization cluster_prep Pre-Reaction Preparation cluster_reaction Reaction cluster_purification Purification & Collection cluster_troubleshooting Troubleshooting Points Start Start Dry_Apparatus Oven-Dry Glassware Start->Dry_Apparatus Assemble_Apparatus Assemble Apparatus under Inert Gas Dry_Apparatus->Assemble_Apparatus Dry_Re Heat Rhenium under Vacuum Dry_Re->Assemble_Apparatus Dry_Cl2 Dry Chlorine Gas Introduce_Cl2 Introduce Chlorine Gas Dry_Cl2->Introduce_Cl2 Heat_Re Heat Rhenium to 500-600 °C Assemble_Apparatus->Heat_Re Heat_Re->Introduce_Cl2 React Incomplete Reaction Introduce_Cl2->React Cool_Apparatus Cool Under Inert Gas React->Cool_Apparatus Sublime Sublime ReCl5 Cool_Apparatus->Sublime Collect_Product Collect Crystalline ReCl5 Sublime->Collect_Product Check_Yield Low Yield? Collect_Product->Check_Yield Check_Yield->React Check_Purity Incomplete Reaction Check_Yield->Check_Purity Check_Purity->Sublime Repeat Sublimation

Caption: A workflow diagram illustrating the key stages of Rhenium pentachloride synthesis and points for troubleshooting.

Q3: My product is contaminated with a less volatile, dark solid. How can I purify it?

A3: The most common less-volatile impurity is Rhenium trichloride (ReCl₃). The purification method of choice for separating ReCl₅ from ReCl₃ and other non-volatile impurities is fractional sublimation.

Detailed Sublimation Protocol:

  • Apparatus: A two-zone tube furnace is ideal for this purpose. The crude product is placed in the first zone, and the second zone is kept at a lower temperature to allow for the condensation of the purified ReCl₅. The entire sublimation should be conducted under a dynamic vacuum or a slow flow of inert gas.

  • Temperature Gradient:

    • Heat the zone containing the crude product to a temperature that allows for the sublimation of ReCl₅ (around 150-180 °C).

    • Maintain the collection zone at a temperature just below the sublimation point of ReCl₅ to allow for the formation of well-defined crystals (e.g., 100-120 °C).

  • Separation: Rhenium trichloride is significantly less volatile and will remain in the hotter zone as a dark residue.

  • Collection: After the sublimation is complete, the apparatus should be cooled to room temperature under an inert atmosphere before the pure, crystalline ReCl₅ is collected in a glovebox or under a positive pressure of inert gas.

Compound Melting Point (°C) Boiling/Sublimation Point (°C) Appearance
Rhenium pentachloride (ReCl₅)220SublimesRed-brown solid
Rhenium trichloride (ReCl₃)Decomposes > 500HighDark red/black solid
Rhenium oxychlorides (e.g., ReOCl₄)VariableVariableOften brown liquids/solids

Table 1: Physical properties of Rhenium pentachloride and common impurities.

III. Frequently Asked Questions (FAQs)

Q: What is the ideal starting material for Rhenium metal?

A: High-purity rhenium powder is recommended. The presence of oxides in the starting material can lead to the formation of rhenium oxychlorides. Ensure the powder has a high surface area to facilitate a good reaction rate.

Q: Can I synthesize Rhenium pentachloride from a Rhenium oxide precursor?

A: Yes, an alternative route involves the reaction of Rhenium heptoxide (Re₂O₇) with a chlorinating agent like thionyl chloride (SOCl₂) or carbon tetrachloride (CCl₄) under reflux. However, this method can also lead to the formation of oxychloride intermediates and may require more stringent purification steps.

Q: How should I store Rhenium pentachloride?

A: Rhenium pentachloride must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., in a glovebox or a sealed ampoule). It should be kept in a cool, dry place away from light.

Q: What are the safety precautions for handling Rhenium pentachloride?

A: Rhenium pentachloride is corrosive and reacts with moisture to release HCl gas, which is a respiratory irritant. Always handle it in a well-ventilated fume hood or a glovebox. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Logical Relationship of Troubleshooting:

Troubleshooting_Logic cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions (e.g., ReCl3 formation) Low_Yield->Side_Reactions Loss_During_Workup Product Loss During Purification Low_Yield->Loss_During_Workup Wrong_Appearance Incorrect Product Appearance (e.g., brown liquid) Moisture_Oxygen Moisture/Oxygen Contamination Wrong_Appearance->Moisture_Oxygen Contamination Visible Impurities Contamination->Moisture_Oxygen Contamination->Side_Reactions Optimize_Conditions Optimize Reaction Conditions (Temp, Cl2 Flow) Incomplete_Reaction->Optimize_Conditions Improve_Inert_Technique Improve Inert Atmosphere Technique Moisture_Oxygen->Improve_Inert_Technique Purify_Reactants Purify Starting Materials Moisture_Oxygen->Purify_Reactants Side_Reactions->Optimize_Conditions Refine_Purification Refine Sublimation Technique Loss_During_Workup->Refine_Purification

Caption: A diagram showing the logical flow from observed problems to potential causes and their solutions in Rhenium pentachloride synthesis.

IV. References

  • Rhenium pentachloride - chemeurope.com. (n.d.). Retrieved January 5, 2026, from [Link]

  • Rhenium pentachloride - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Oxochlorides of Rhenium - MacSphere - McMaster University. (n.d.). Retrieved January 5, 2026, from [Link]

  • Preparation of β-rhenium tetrachloride - Canadian Science Publishing. (n.d.). Retrieved January 5, 2026, from [Link]

  • What Is Rhenium Metal Powder Used to Make? (n.d.). Retrieved January 5, 2026, from [Link]

  • Material Safety Data Sheet - Rhenium Alloys, Inc. (n.d.). Retrieved January 5, 2026, from [Link]

  • Preparation of Rhenium Powder | Refractory Metals and Alloys. (n.d.). Retrieved January 5, 2026, from [Link]

  • Microwave-Assisted Synthesis of Organometallic Rhenium (I) Pentylcarbonato Complexes: New Synthon for Carboxylato, Sulfonato and Chlorido Complexes - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Spherical Rhenium Powder: Your Guide to Innovative Uses - Heeger Materials Inc. (n.d.). Retrieved January 5, 2026, from [Link]

  • RHENIUM PENTACHLORIDE - ChemBK. (n.d.). Retrieved January 5, 2026, from [Link]

Optimization

Technical Support Center: Rhenium Pentachloride (ReCl₅) Solvent Reactivity and Management

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing Rhenium Pentachloride (ReCl₅). As a highly reactive, moisture-sensitive inorganic compound, the choice of solvent is critical to the success and safety of your experimental work. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the complex interactions between ReCl₅ and various common laboratory solvents. Our goal is to move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions - Fundamentals & Safety

This section addresses the most common initial questions regarding the nature and handling of Rhenium Pentachloride.

Q1: What is Rhenium Pentachloride (ReCl₅) and why is its structure important?

A1: Rhenium Pentachloride is a red-brown, crystalline solid.[1][2] In the solid state, it exists as a dimer, Re₂Cl₁₀, which features two rhenium atoms bridged by two chlorine atoms in a bioctahedral structure.[2][3] This dimeric structure is significant because dissolving ReCl₅ may involve the cleavage of these chloride bridges, a process that is highly dependent on the coordinating ability of the solvent. In non-coordinating, non-polar solvents, the dimeric structure may be retained.[4]

Q2: What makes Rhenium Pentachloride so reactive?

A2: The high reactivity of ReCl₅ stems from several factors:

  • High Oxidation State: The rhenium atom is in a high (+5) oxidation state, making it a strong Lewis acid and highly susceptible to reduction.[5]

  • Moisture Sensitivity: It is extremely sensitive to moisture and air.[1] It readily hydrolyzes upon contact with water, even atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas and form various rhenium oxides and oxychlorides.[1][2][6] This degradation is often observed as the solid turning into a brown liquid.[2]

  • Lewis Acidity: As a strong Lewis acid, it readily forms adducts with Lewis bases (many solvents fall into this category), which can initiate further reactions.

Q3: What are the primary safety hazards I should be aware of when handling ReCl₅?

A3: The main hazards are its corrosivity and reactivity.[2] Direct contact can cause severe skin and eye irritation.[7][8] Inhalation of the dust or the HCl fumes produced upon hydrolysis can cause respiratory irritation.[7][8] Therefore, it is imperative to handle Rhenium Pentachloride under an inert, dry atmosphere (e.g., in a glovebox or using a Schlenk line) and to wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7][9]

Q4: How should I properly store solid Rhenium Pentachloride?

A4: Store ReCl₅ in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[9] The storage area should be cool, dry, and well-ventilated.[10] It must be stored away from incompatible materials, especially water and protic solvents.[9]

Part 2: Troubleshooting Common Experimental Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Q1: I opened a container of ReCl₅ and it was a dark, sludgy liquid instead of a red-brown solid. What happened?

A1: This is a classic sign of hydrolysis. The container seal was likely compromised, allowing atmospheric moisture to enter. The ReCl₅ has reacted with water to form a mixture of hydrated rhenium oxychlorides and hydrochloric acid, resulting in the observed brown liquid.[1][2] This material is likely unsuitable for most synthetic applications without purification.

Q2: I dissolved ReCl₅ in my solvent and an unexpected precipitate formed immediately. What is it?

A2: An immediate precipitate suggests a rapid, low-solubility reaction. The identity of the precipitate depends on the solvent:

  • In the presence of trace moisture: The precipitate is likely a hydrated rhenium oxide.

  • In certain organic solvents: ReCl₅ can be reduced by the solvent or impurities. For example, it can be reduced to lower oxidation state chlorides like the less soluble Rhenium Trichloride (ReCl₃).[1][11]

  • With coordinating solvents: An insoluble coordination complex may have formed.

Q3: My solution of ReCl₅ changed color over time. Is this normal?

A3: A color change indicates a chemical transformation. The specific change provides clues about the underlying reaction:

  • Darkening/Browning: Often indicates decomposition or hydrolysis from trace moisture.

  • Other Color Changes (e.g., to green or blue): This typically signals a change in the oxidation state or coordination sphere of the rhenium center. For instance, reactions in acetonitrile with triphenylphosphine can yield a Re(IV) species.[4]

Q4: My reaction, which uses a strong nucleophile, is not working in a polar aprotic solvent like DMF or DMSO. I thought these were good solvents for such reactions?

A4: While polar aprotic solvents are excellent for many nucleophilic substitution reactions because they solvate the cation and leave the nucleophile "bare" and reactive, ReCl₅ is a powerful Lewis acid.[12][13] It will likely react with highly polar, coordinating solvents like DMF and DMSO. This solvent-ReCl₅ reaction consumes your starting material and may form adducts that are unreactive in your desired pathway. For ReCl₅ chemistry, the reactivity of the metal center often overrides general solvent rules for organic reactions.

Part 3: Solvent Selection and Reactivity Guide

Choosing the correct solvent is the most critical step in managing ReCl₅ reactivity. Solvents are broadly categorized by their protic nature and polarity.

Solvent Compatibility Summary
Solvent ClassSpecific ExamplesReactivity Level with ReCl₅Key Considerations & Outcomes
Protic Water, Methanol, Ethanol, Acetic AcidEXTREMELY HIGH / VIOLENT Rapidly decomposes ReCl₅ via hydrolysis or solvolysis, producing HCl and rhenium oxychlorides/alkoxides.[1][2] NEVER USE.
Polar Aprotic (Coordinating) Acetonitrile, Acetone, THF, DMF, DMSOHIGH Forms coordination complexes.[4] Can lead to reduction of Re(V).[4] May undergo acid-catalyzed cleavage (e.g., THF).[14][15] Unpredictable side reactions are common.[4]
Non-Polar Aprotic Benzene, Toluene, HexaneLOW Generally inert, but solubility of ReCl₅ can be very low. Good for preserving the Re₂Cl₁₀ dimer structure for specific reactions.[4]
Halogenated Carbon Tetrachloride (CCl₄), Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃)VERY LOW / INERT Recommended choice for most applications. These solvents are non-coordinating and aprotic, dissolving ReCl₅ with minimal reaction. Ensure solvents are rigorously dried.
Decision Workflow for Solvent Selection

The following workflow can guide you in choosing an appropriate solvent system for your experiment involving ReCl₅.

SolventSelection start Start: Select a Solvent for ReCl₅ q1 Does your reaction require a coordinating solvent or involve polar/ionic co-reagents? start->q1 a1_yes Consider rigorously dried, non-reducible polar aprotics (e.g., Acetonitrile). Proceed with extreme caution. q1->a1_yes  Yes a1_no Use an inert, non-polar or halogenated solvent. q1->a1_no No   q2 Is solubility in non-polar solvents (e.g., Hexane) sufficient for your reaction? a1_no->q2 a2_yes Use anhydrous Hexane or Toluene. (Good for preserving Re₂Cl₁₀ dimer) q2->a2_yes  Yes a2_no Use a halogenated solvent. q2->a2_no No   final Recommended: Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) a2_no->final

Caption: A decision tree for selecting an appropriate solvent for ReCl₅.

Reactivity Pathways with Different Solvent Classes

The interaction between ReCl₅ and a solvent is not merely physical dissolution; it is a chemical process dictated by the solvent's functional groups.

ReactivityPathways cluster_protic Protic Solvents cluster_aprotic_polar Polar Aprotic Solvents cluster_inert Inert Solvents ReCl5 ReCl₅ (Re₂Cl₁₀) protic H₂O, ROH ReCl5->protic aprotic_polar MeCN, THF, Acetone ReCl5->aprotic_polar inert CCl₄, CH₂Cl₂, Hexane ReCl5->inert hydrolysis Hydrolysis / Solvolysis (Violent Reaction) protic->hydrolysis products_hcl HCl + Re-Oxides/Oxychlorides hydrolysis->products_hcl coordination Coordination / Adduct Formation aprotic_polar->coordination reduction Potential Reduction (e.g., to Re(IV)) coordination->reduction dissolution Inert Dissolution (Minimal Reaction) inert->dissolution solution Stable ReCl₅ Solution (Ideal for further reaction) dissolution->solution

Caption: Reaction pathways of ReCl₅ with different solvent classes.

Part 4: Experimental Protocol

This section provides a trusted, step-by-step methodology for preparing a solution of ReCl₅ in a relatively inert solvent.

Protocol: Preparation of a ReCl₅ Solution in Anhydrous Dichloromethane (CH₂Cl₂)

Objective: To safely prepare a ReCl₅ solution of known concentration for use in subsequent reactions.

Safety: This procedure must be performed in a certified chemical fume hood, inside an inert atmosphere glovebox, or using Schlenk line techniques.[9] Full PPE is required.

Materials:

  • Rhenium Pentachloride (ReCl₅)

  • Anhydrous Dichloromethane (CH₂Cl₂) (from a freshly opened bottle or passed through a solvent purification system)

  • Volumetric flask, oven-dried and cooled under vacuum or inert gas

  • Gastight syringe or cannula

  • Magnetic stir bar

Procedure:

  • Inert Atmosphere Preparation: Transfer the required amount of solid ReCl₅ into the oven-dried volumetric flask inside a glovebox. If using a Schlenk line, do this under a strong flow of inert gas (argon or nitrogen).

  • Seal the Flask: Securely seal the volumetric flask with a septum.

  • Solvent Transfer: Using a gastight syringe or cannula, carefully transfer the required volume of anhydrous dichloromethane into the volumetric flask.

    • Causality Check: Using a dry, gastight syringe prevents the introduction of atmospheric moisture, which would cause immediate decomposition of the ReCl₅.[1][2]

  • Dissolution: Place the flask on a magnetic stir plate and stir the solution. ReCl₅ should dissolve to form a dark, reddish-brown solution. Gentle warming (<40°C) can be applied if dissolution is slow, but do not heat excessively to avoid decomposition.

  • Storage: Once fully dissolved, wrap the flask in foil to protect it from light, which can sometimes promote decomposition pathways. Store the solution under an inert atmosphere. It is recommended to use the solution as quickly as possible, as slow decomposition can still occur over time, even in an inert solvent.

References

  • Vertex AI Search Result[16] - RHENIUM - Safety Data Sheet - ChemicalBook.

  • Vertex AI Search Result[1] - Rhenium pentachloride - chemeurope.com.

  • Vertex AI Search Result[9] - Rhenium (V) chloride - LTS Research Laboratories.

  • Vertex AI Search Result[10] - Chemical Safety Data Sheet MSDS / SDS - RHENIUM PENTACARBONYL CHLORIDE - ChemicalBook.

  • Vertex AI Search Result[7] - Rhenium (V) chloride - SAFETY DATA SHEET.

  • Vertex AI Search Result[2] - Rhenium pentachloride - Wikipedia.

  • Vertex AI Search Result[4] - "The Chemistry of Rhenium (V) Chloride" by George Warren Eastland - Open PRAIRIE.

  • Vertex AI Search Result[17] - Some reactions of rhenium(V) chloride - Journal of the Chemical Society A - RSC Publishing.

  • Vertex AI Search Result[8] - RHENIUM(III) CHLORIDE - Safety Data Sheet - ChemicalBook.

  • Vertex AI Search Result[3] - Rhenium pentachloride.

  • Vertex AI Search Result[11] - Rhenium trichloride - chemeurope.com.

  • Vertex AI Search Result[5] - WebElements Periodic Table » Rhenium » rhenium pentachloride - Mark Winter.

  • Vertex AI Search Result[6] - Cas 13596-35-5,RHENIUM (V) CHLORIDE Suppliers,MSDS download - LookChem.

  • Vertex AI Search Result[12] - Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry.

  • Vertex AI Search Result[14] - 9.8: Reactions of Ethers - Chemistry LibreTexts.

  • Vertex AI Search Result[13] - Polar Protic and Polar Aprotic Solvents - Chemistry Steps.

  • Vertex AI Search Result[15] - Reactions of Ethers-Ether Cleavage - Chemistry Steps.

Sources

Troubleshooting

Common impurities in commercial Rhenium pentachloride and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Rhenium Pentachloride (ReCl₅)

A Guide for Researchers on Identifying and Removing Common Impurities

As a Senior Application Scientist, I've frequently consulted with research teams working with highly reactive metal halides like Rhenium pentachloride (ReCl₅). Success in synthesizing novel rhenium complexes often hinges on the purity of this critical starting material. Commercial ReCl₅, despite its stated purity, can contain impurities arising from its synthesis, storage, and handling. This guide provides practical, field-proven answers to common questions regarding the impurities in ReCl₅ and offers a detailed protocol for its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade Rhenium pentachloride?

Commercial Rhenium pentachloride is a dark brown, red-brown, or greenish-black crystalline solid that is valued as a precursor for various organometallic and inorganic rhenium compounds.[1][2][3] However, due to its synthesis process and high reactivity, several impurities are commonly encountered:

  • Rhenium Oxychlorides (e.g., ReOCl₃, ReO₃Cl): ReCl₅ is extremely sensitive to moisture and oxygen.[1][4] It reacts readily with water, even trace amounts in the atmosphere, to hydrolyze, releasing hydrogen chloride (HCl) gas and forming various rhenium oxychlorides.[2][5] This is often the cause of the material appearing discolored or "caked." The formation of ReO₃Cl via oxygenation is a known reaction pathway.[2]

  • Lower Rhenium Chlorides (e.g., ReCl₃, ReCl₄): The standard synthesis of ReCl₅ involves the high-temperature chlorination of rhenium metal.[2] This process can lead to the formation of rhenium trichloride (ReCl₃) as a side product.[1] Furthermore, ReCl₅ can undergo thermal decomposition to yield the more stable and less volatile ReCl₃.[6]

The presence of these impurities can significantly impact the outcome of subsequent reactions, leading to lower yields, unexpected side products, and difficulties in product characterization.

Q2: My bottle of ReCl₅ has formed a dark, viscous liquid. What has happened and is the material salvageable?

This is a classic sign of significant degradation due to exposure to atmospheric moisture. Rhenium pentachloride is highly hygroscopic and reacts with water to form a complex mixture of hydrochloric acid and various hydrated rhenium oxychlorides, resulting in the observed brown liquid.[2][5]

Unfortunately, once ReCl₅ has undergone extensive hydrolysis to this degree, it is practically impossible to revert it to its anhydrous pentachloride form through simple laboratory purification methods. The material should be considered contaminated and disposed of according to your institution's hazardous waste protocols.[7] This underscores the critical importance of handling and storing ReCl₅ under strictly anhydrous and inert conditions (e.g., in a nitrogen or argon-filled glovebox).[8]

Q3: I suspect my ReCl₅ is contaminated, but it is still a solid. How can I purify it for a sensitive reaction?

For solid ReCl₅ contaminated with non-volatile or less-volatile impurities like rhenium oxychlorides and lower chlorides, vacuum sublimation is the most effective and widely recommended purification technique.[1][2][5] This physical separation method exploits the differences in vapor pressure between ReCl₅ and its common contaminants.[9]

The principle is straightforward: the impure solid is heated under reduced pressure, causing the more volatile ReCl₅ to transition directly from a solid to a gas (sublime).[10] This gas then travels to a cooled surface where it deposits as highly pure crystals, leaving the less-volatile impurities behind.[9][11]

Troubleshooting Guide & Data Summary

This table summarizes the key impurities and the rationale for their removal via sublimation.

ImpurityCommon OriginPhysical StateVolatilityRemoval Principle
Rhenium Oxychlorides Reaction with H₂O/O₂SolidGenerally lower than ReCl₅Lower vapor pressure; remain as residue during sublimation.
Rhenium Trichloride (ReCl₃) Synthesis side-product; thermal decomposition of ReCl₅SolidSignificantly lower than ReCl₅Much lower vapor pressure; remains as non-volatile residue.[6]
Unreacted Rhenium Metal Incomplete synthesis reactionSolidNon-volatileRemains as residue.

Purification Workflow Diagram

The following diagram outlines the logical workflow for assessing and purifying commercial Rhenium pentachloride.

G cluster_0 Initial Assessment cluster_1 Decision Pathway cluster_2 Action A Receive/Open Commercial ReCl₅ (Inside Glovebox) B Visual Inspection A->B C Is material a free-flowing crystalline solid? B->C D Is it a dark/brown liquid or heavily caked solid? B->D E Proceed to Purification (Vacuum Sublimation) C->E Yes F Material is hydrolyzed. Dispose according to safety protocols. D->F Yes G Store Purified ReCl₅ Under Inert Atmosphere E->G H Use in Experiment G->H

Caption: Workflow for ReCl₅ assessment and purification.

Experimental Protocol: Vacuum Sublimation of Rhenium Pentachloride

This protocol describes the purification of ReCl₅ using a standard laboratory sublimation apparatus. This entire procedure must be performed in an inert atmosphere glovebox.

Materials and Equipment:

  • Impure Rhenium pentachloride (ReCl₅)

  • Sublimation apparatus (glass, two-piece)

  • Cold finger condenser

  • High-vacuum pump (<0.1 Torr) with a cold trap (liquid nitrogen)

  • Heating mantle and temperature controller

  • Schlenk line or glovebox atmosphere for handling

  • Appropriate personal protective equipment (PPE), including safety glasses and gloves.[8][12]

Methodology:

  • Apparatus Preparation:

    • Thoroughly clean and flame-dry all glassware under vacuum to remove any adsorbed water.

    • Assemble the sublimation apparatus inside the glovebox. Lightly grease the joint between the two main pieces with high-vacuum grease.

  • Sample Loading:

    • Transfer the impure ReCl₅ (~1-5 g) into the bottom section of the sublimation apparatus. Distribute it evenly for efficient heating.

  • Assembly and Evacuation:

    • Insert the cold finger into the top section of the apparatus and securely clamp the two halves together.

    • Attach the apparatus to a high-vacuum line via the sidearm.

    • Slowly evacuate the apparatus. It is crucial to establish a good vacuum before heating to prevent premature sublimation at higher pressures.

  • Sublimation Process:

    • Once a stable high vacuum is achieved, place a liquid nitrogen/dry ice-acetone slurry into the cold trap protecting the pump.

    • Begin circulating coolant (chilled water, ~10-15 °C) through the cold finger.

    • Place the heating mantle around the bottom of the apparatus.

    • Slowly heat the sample. The sublimation temperature for ReCl₅ under vacuum is typically in the range of 120-180 °C. Start at a lower temperature and gradually increase it.

    • Observe the cold finger. After some time, pure, dark crystals of ReCl₅ will begin to deposit on the cold surface.

    • Continue the sublimation until no more material appears to be subliming from the bottom. A dark, non-volatile residue will remain.

  • Product Collection:

    • Turn off the heating mantle and allow the apparatus to cool completely to room temperature while still under vacuum.

    • Once cool, slowly and carefully vent the apparatus with an inert gas (N₂ or Ar).

    • Disassemble the apparatus inside the glovebox.

    • Carefully scrape the purified, crystalline ReCl₅ from the cold finger onto a pre-weighed, dry glass vial.

  • Storage:

    • Seal the vial tightly and store it in a desiccator inside the glovebox to protect it from any trace moisture.[8]

This procedure, when performed carefully, yields high-purity Rhenium pentachloride suitable for the most demanding synthetic applications.

References

Optimization

Improving the stability of Rhenium pentachloride solutions for catalytic use

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Rhenium Pentachloride Catalytic Solutions

Welcome to the technical support center for Rhenium Pentachloride (ReCl₅) solutions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the unique catalytic properties of ReCl₅. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and efficacy of your ReCl₅ solutions in catalytic applications.

I. Understanding the Instability of Rhenium Pentachloride

Rhenium pentachloride is a highly reactive, moisture-sensitive solid.[1][2] In its solid state, it exists as a dimer, Re₂Cl₁₀.[3] Its utility as a catalyst is often hampered by its propensity to degrade in solution, which can lead to inconsistent and unreliable catalytic activity. The primary degradation pathways include hydrolysis, reaction with solvents, and reduction to lower oxidation states.[1][3]

The core challenge in working with ReCl₅ is its extreme sensitivity to air and moisture.[1][4] Exposure to atmospheric moisture leads to rapid hydrolysis, forming hydrochloric acid (HCl) gas and various rhenium oxychlorides, ultimately degrading the catalytically active species.[1][3][5] This degradation is often visually indicated by a color change from its characteristic red-brown to a brown liquid.[1][3]

II. Troubleshooting Guide: Diagnosing and Resolving ReCl₅ Solution Instability

This section provides a systematic approach to identifying and resolving common issues encountered during the preparation and use of ReCl₅ catalytic solutions.

Visual Diagnostic Flowchart

The following diagram outlines a logical progression for troubleshooting unstable ReCl₅ solutions based on visual and experimental observations.

G cluster_0 Problem Identification cluster_1 Diagnostic Pathways cluster_2 Root Cause Analysis & Corrective Actions Start Unstable ReCl₅ Solution (e.g., color change, precipitation, low activity) Observation Observe Solution Appearance & Catalyst Performance Start->Observation Color_Change Color Change? (e.g., from red-brown to yellow/green or colorless) Observation->Color_Change Precipitate Precipitate Formed? Observation->Precipitate Low_Activity Low Catalytic Activity? Observation->Low_Activity Moisture_Contamination Root Cause: Moisture/Air Contamination Action: Use anhydrous solvents and inert atmosphere (glovebox/Schlenk line). Color_Change->Moisture_Contamination Yes Solvent_Reaction Root Cause: Solvent Reactivity Action: Select a non-polar, aprotic, and rigorously dried solvent. See Solvent Selection FAQ. Color_Change->Solvent_Reaction Yes Precipitate->Moisture_Contamination Yes Incomplete_Dissolution Root Cause: Incomplete Dissolution Action: Ensure adequate sonication or stirring under inert conditions. Check for solvent compatibility. Precipitate->Incomplete_Dissolution Yes Low_Activity->Moisture_Contamination Yes Reduction Root Cause: Reduction of Re(V) Action: Ensure anhydrous and oxygen-free conditions. Consider using a stabilizing ligand. Low_Activity->Reduction Yes End Stable & Active ReCl₅ Solution Moisture_Contamination->End Resolved Solvent_Reaction->End Resolved Reduction->End Resolved Incomplete_Dissolution->End Resolved

Caption: Troubleshooting workflow for unstable ReCl₅ solutions.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Rhenium pentachloride solution degradation?

A1: The primary cause of degradation is exposure to moisture and air.[1][3] Rhenium pentachloride is highly susceptible to hydrolysis, which leads to the formation of hydrochloric acid and various rhenium oxychlorides.[1][3][5] This not only deactivates the catalyst but can also introduce acidic byproducts that may interfere with your reaction. All handling, storage, and preparation steps must be conducted under strictly anhydrous and inert conditions (e.g., in a glovebox or using Schlenk techniques).[4][6]

Q2: How do I choose an appropriate solvent for my ReCl₅ catalytic system?

A2: Solvent selection is critical for maintaining the stability of ReCl₅. The ideal solvent should be:

  • Aprotic and Anhydrous: To prevent hydrolysis and other reactions with the ReCl₅.

  • Non-polar or weakly polar: Highly polar solvents can react with ReCl₅, leading to the formation of various complex species and altering its catalytic properties.[7]

  • Inert to ReCl₅: The solvent should not react with the catalyst under the experimental conditions.

Solvent ClassSuitabilityExamplesRationale
Halogenated Hydrocarbons ExcellentDichloromethane (DCM), Chloroform, Carbon TetrachlorideGenerally inert and can be rigorously dried. Carbon tetrachloride has been used in studies of ReOCl₄, a related compound.[8]
Aromatic Hydrocarbons GoodBenzene, TolueneNon-polar and aprotic. Benzene has been used in reactions involving ReCl₅.[7]
Ethers Use with CautionDiethyl ether, Tetrahydrofuran (THF)Can act as Lewis bases and coordinate to the rhenium center, potentially altering its reactivity. Must be rigorously dried and peroxide-free.
Protic Solvents UnsuitableWater, Alcohols, Acetic AcidWill readily react with and decompose ReCl₅.[1][5]
Highly Polar Aprotic Solvents UnsuitableAcetonitrile, Acetone, Dimethylformamide (DMF)Can react with ReCl₅ to form various complexes, leading to unpredictable catalytic behavior.[7]

Q3: My ReCl₅ solution changes color over time. What does this indicate?

A3: A color change is a definitive sign of a chemical transformation in your ReCl₅ solution. The initial red-brown color is characteristic of the Re₂(μ-Cl)₂Cl₈ dimeric structure.[3] A change to a brown liquid often indicates decomposition due to air exposure.[1][3] Other color changes may signify reduction of the Re(V) center to lower oxidation states, such as Re(IV) or Re(III), or the formation of different rhenium complexes depending on the solvent and any impurities present.

Q4: Can I "rescue" a degraded ReCl₅ solution?

A4: In most cases, it is not practical or advisable to attempt to rescue a degraded ReCl₅ solution for catalytic use. The decomposition products are often a complex mixture of various rhenium species with different oxidation states and coordination environments. This heterogeneity makes it nearly impossible to restore the original catalytic activity and can lead to irreproducible results. It is far more effective to discard the degraded solution and prepare a fresh batch under strictly controlled anhydrous and inert conditions.

Q5: What are the best practices for storing Rhenium pentachloride?

A5: Rhenium pentachloride should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[4][6][9] It is best to store it in a desiccator or a glovebox to protect it from atmospheric moisture. Avoid storing it in areas with fluctuating temperatures, as this can lead to pressure changes that may compromise the container's seal.

IV. Experimental Protocol: Preparation of a Stable Rhenium Pentachloride Stock Solution

This protocol details the steps for preparing a stable stock solution of ReCl₅ for catalytic applications. All steps must be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox or using a Schlenk line).

Materials and Equipment:
  • Rhenium pentachloride (ReCl₅)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, freshly distilled from CaH₂)

  • Schlenk flask or vial with a septum-sealed cap

  • Magnetic stir bar

  • Syringes and needles (oven-dried)

  • Inert gas source (Nitrogen or Argon)

  • Glovebox or Schlenk line

Workflow Diagram:

G cluster_0 Preparation cluster_1 Solution Preparation (Inert Atmosphere) cluster_2 Storage Start Start: Prepare Glassware Dry_Glassware Oven-dry all glassware and cool under vacuum or inert gas Start->Dry_Glassware Weigh_ReCl5 Weigh ReCl₅ into Schlenk flask Dry_Glassware->Weigh_ReCl5 Add_Solvent Add anhydrous solvent via syringe Weigh_ReCl5->Add_Solvent Stir Stir until fully dissolved Add_Solvent->Stir Seal Seal flask under positive inert gas pressure Stir->Seal Store Store in a dark, cool, and dry environment Seal->Store End Stable ReCl₅ Stock Solution Store->End Ready for Use

Caption: Workflow for preparing a stable ReCl₅ stock solution.

Step-by-Step Procedure:
  • Glassware Preparation: Thoroughly wash and oven-dry all glassware (Schlenk flask, stir bar, etc.) at >120 °C for at least 4 hours. Assemble the hot glassware and allow it to cool to room temperature under a high vacuum or a positive flow of inert gas.

  • Inert Atmosphere: Transfer all necessary materials and equipment into a glovebox or prepare them on a Schlenk line.

  • Weighing ReCl₅: In the inert atmosphere, carefully weigh the desired amount of ReCl₅ directly into the Schlenk flask containing a magnetic stir bar.

  • Solvent Addition: Using a dry syringe, transfer the required volume of anhydrous solvent into the Schlenk flask.

  • Dissolution: Seal the flask and stir the mixture at room temperature until the ReCl₅ is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but avoid excessive heating which can promote decomposition.

  • Storage: Once fully dissolved, ensure the flask is tightly sealed under a positive pressure of inert gas. Wrap the flask in aluminum foil to protect the solution from light and store it in a cool, dry place.

V. Catalyst Deactivation Mechanisms

Understanding the potential pathways for catalyst deactivation is crucial for designing robust catalytic processes.

Deactivation MechanismDescriptionMitigation Strategies
Poisoning Strong chemisorption of impurities (e.g., sulfur, phosphorus compounds) onto the active rhenium sites, blocking them from participating in the catalytic cycle.[10][11]Rigorously purify all reactants and solvents before use.[10]
Fouling Physical deposition of byproducts or polymeric materials onto the catalyst surface, blocking active sites.[10][11]Optimize reaction conditions (temperature, pressure, reactant concentrations) to minimize the formation of fouling agents.[10]
Thermal Degradation High temperatures can lead to changes in the catalyst's structure, such as sintering or decomposition, resulting in a loss of active surface area.[10][12][13]Operate at the lowest effective temperature and select thermally stable catalyst supports if applicable.
Leaching Dissolution of the active rhenium species from the support (if used) into the reaction medium.[10][13]Choose a support material with strong interaction with the rhenium species. Maintain reducing conditions to stabilize reduced rhenium species on the support.[14]

VI. References

  • Rhenium pentachloride. (n.d.). In chemeurope.com. Retrieved January 5, 2026, from [Link]

  • Eastland, G. W. (1969). The Chemistry of Rhenium (V) Chloride. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. Retrieved January 5, 2026, from [Link]

  • Rhenium pentachloride. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Rhenium pentachloride. (n.d.). Self-WIKI. Retrieved January 5, 2026, from [Link]

  • RHENIUM (V) CHLORIDE. (n.d.). lookchem.com. Retrieved January 5, 2026, from [Link]

  • Edwards, D. A., & Ward, R. T. (1970). Oxochloride Complexes of Rhenium. Canadian Journal of Chemistry, 48(10), 1617-1623.

  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). LinkedIn. Retrieved January 5, 2026, from [Link]

  • Catalyst deactivation. (2021, April 15). YouTube. Retrieved January 5, 2026, from [Link]

  • Choe, J. K., Shapley, J. R., & Strathmann, T. J. (2010). Influence of rhenium speciation on the stability and activity of Re/Pd bimetal catalysts used for perchlorate reduction. Environmental Science & Technology, 44(12), 4786-4791.

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60.

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved January 5, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Solid-State and Gas-Phase Structures of Rhenium Pentachloride and Tantalum Pentachloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a deep understanding of the structural chemistry of precursor materials is paramount. Rhenium pentachloride (ReCl₅) and Tantalum pentachloride (TaCl₅) are two critical, yet distinct, transition metal halides. While their empirical formulas suggest simplicity, their structural realities in the solid and gas phases reveal significant insights into the influence of electron configuration on molecular architecture. This guide provides an in-depth comparison of their structures, supported by experimental data, to inform their application in complex synthetic endeavors.

Core Structural Motif: The Dimeric State

In the solid state, both Rhenium pentachloride and Tantalum pentachloride eschew a simple monomeric existence, instead forming dimeric molecules with the formula M₂Cl₁₀ (where M = Re, Ta).[1][2] This shared structural motif is the cornerstone of their solid-state chemistry and is characterized by a bioctahedral arrangement. In this configuration, two metal centers are linked by two bridging chloride ligands (μ-Cl). Each metal atom is also coordinated to four terminal chloride atoms, completing an octahedral coordination sphere. This can be described as Cl₄M(μ-Cl)₂MCl₄.[1][2]

The fundamental rationale for this dimerization lies in the energetic favorability of the metal centers achieving a more stable, six-coordinate octahedral geometry. For pentahalides, this is a common structural theme.

Caption: Bioctahedral structure of the Re₂Cl₁₀ dimer.

A Tale of Two Dimers: Quantitative Structural Comparison

While sharing the same fundamental bioctahedral structure, detailed crystallographic studies reveal subtle but important differences between the dimeric forms of ReCl₅ and TaCl₅. These distinctions arise primarily from the different electronic configurations of the metal centers: Rhenium(V) is a d² ion, whereas Tantalum(V) is a d⁰ ion.

ParameterRhenium Pentachloride (Re₂Cl₁₀)Tantalum Pentachloride (Ta₂Cl₁₀)
Crystal System MonoclinicMonoclinic
Space Group P2₁/c[3]C2/m[2]
Metal-Metal Distance 3.74 Å[3]~3.9 Å[1]
Bridging M-Cl Bond Length Data not readily available2.55 - 2.57 Å
Terminal M-Cl Bond Length Data not readily availableAxial: ~2.31 Å, Equatorial: ~2.23 - 2.28 Å
Metal Ion Configuration 5d² (Paramagnetic)[3]5d⁰ (Diamagnetic)

Note: Detailed, experimentally determined bond lengths for Re₂Cl₁₀ are not as consistently reported in readily accessible literature as those for Ta₂Cl₁₀. The values for Ta₂Cl₁₀ are representative of the structural motif.

The most striking quantitative difference is the shorter metal-metal distance in the rhenium dimer (3.74 Å) compared to the tantalum dimer (~3.9 Å).[1][3] This can be attributed to the presence of d-electrons on the Re(V) centers. Although the distance is too long for a formal metal-metal bond, the d²-d² interaction likely introduces a weak attractive force, pulling the metal centers closer together than in the d⁰-d⁰ case of Ta₂Cl₁₀, where the interaction is purely repulsive.

Furthermore, the different space groups (P2₁/c for Re₂Cl₁₀ vs. C2/m for Ta₂Cl₁₀) indicate a different packing arrangement of the dimeric units within the crystal lattice, a consequence of the subtle interplay of intermolecular forces.[2][3]

The Monomeric State: Behavior in the Gas Phase

The structural comparison takes a divergent turn when considering the gas phase. Tantalum pentachloride, when vaporized, undergoes dissociation of the dimer to form monomeric TaCl₅ molecules.[2] Electron diffraction studies have confirmed that these gaseous monomers adopt a trigonal bipyramidal geometry, analogous to the well-known structure of PCl₅.[2]

Caption: Trigonal bipyramidal structure of TaCl₅ monomer.

Experimental Protocols for Structural Determination

The definitive characterization of these structures relies on single-crystal X-ray diffraction. Below is a generalized, field-proven protocol for obtaining the crystal structure of moisture-sensitive metal halides like ReCl₅ and TaCl₅.

Objective: To grow and analyze single crystals of a metal pentachloride to determine its molecular and crystal structure.

Causality: Both ReCl₅ and TaCl₅ are highly sensitive to moisture and air, readily hydrolyzing to form oxychlorides.[3] Therefore, all manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to ensure the integrity of the sample.

Methodology:

  • Synthesis and Purification:

    • Synthesize the crude metal pentachloride by direct chlorination of the pure metal powder at elevated temperatures (e.g., 500-900 °C).[3]

    • The primary purification method is vacuum sublimation. This process separates the more volatile pentachloride from less volatile lower chlorides or non-volatile oxides.

  • Crystal Growth (Self-Validating System):

    • Place the purified metal pentachloride powder in a sealed, evacuated glass tube.

    • Establish a temperature gradient along the tube (e.g., using a tube furnace). The powder will sublime from the hotter end and deposit as single crystals in the cooler zone.

    • Self-Validation: The formation of well-defined, sharp-edged crystals is a primary indicator of high purity. Any amorphous powder or discoloration suggests the presence of impurities (e.g., hydrolysis products).

  • Crystal Mounting and Data Collection:

    • Inside a glovebox, select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a cryoloop using inert oil.

    • Rapidly transfer the mounted crystal to the goniometer of a single-crystal X-ray diffractometer equipped with a cold stream (e.g., liquid nitrogen at 100 K) to prevent degradation and improve data quality.

    • Collect a full sphere of diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods to locate the heavy metal atoms.

    • Refine the structural model using full-matrix least-squares methods against the experimental data to determine the precise atomic positions, bond lengths, and bond angles.

G cluster_workflow X-ray Crystallography Workflow A Synthesis via High-Temp Chlorination B Purification by Vacuum Sublimation A->B C Crystal Growth in Sealed Tube (Temperature Gradient) B->C D Crystal Selection & Mounting (Inert Atmosphere) C->D E Data Collection (Single-Crystal XRD, 100 K) D->E F Structure Solution & Refinement E->F G Final Structural Model (Bond Lengths, Angles, etc.) F->G

Caption: Experimental workflow for structural determination.

Conclusion: Structure Dictates Reactivity

The structural comparison of Rhenium pentachloride and Tantalum pentachloride highlights a crucial principle in inorganic chemistry: while stoichiometry may be identical, the underlying electronic structure of the metal center dictates the nuanced, yet significant, differences in bond distances, angles, and crystal packing. ReCl₅, with its d² electron configuration, exhibits a shorter metal-metal distance in its dimeric form compared to the d⁰ TaCl₅. In the gas phase, both are believed to adopt a less-strained monomeric trigonal bipyramidal structure. For the practicing scientist, this knowledge is critical. The presence of a dimeric structure influences solubility and reactivity in non-coordinating solvents, while the paramagnetic nature of ReCl₅ may affect its utility in certain catalytic or magnetic material applications. A thorough appreciation of these structural details is essential for the rational design of synthetic pathways and the development of new technologies based on these versatile metal halide precursors.

References

  • Forschungszentrum Jülich. (n.d.). Sodium Metal Oxyhalides NaMOCl4 (M = Nb, Ta) with High Ionic Conductivities.
  • Wikipedia. (2023, December 1). Tantalum(V) chloride. Retrieved from [Link]

  • Wikipedia. (2023, November 11). Rhenium pentachloride. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Olefin Metathesis Catalysts: Rhenium Pentachloride Systems vs. Grubbs Catalysts

For researchers, medicinal chemists, and materials scientists, olefin metathesis stands as one of the most powerful methodologies for the formation of carbon-carbon double bonds, a transformation recognized with the 2005...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, olefin metathesis stands as one of the most powerful methodologies for the formation of carbon-carbon double bonds, a transformation recognized with the 2005 Nobel Prize in Chemistry.[1][2] The heart of this reaction is the catalyst, and its choice dictates the success, scope, and efficiency of the synthesis. This guide provides an in-depth, objective comparison between two distinct classes of catalysts: classical, early-transition metal systems, exemplified by Rhenium pentachloride (ReCl₅), and the modern, well-defined Ruthenium-based Grubbs catalysts.

We will move beyond a simple list of features to explore the fundamental mechanistic differences, practical handling considerations, and performance limitations that guide the rational selection of a catalyst for a specific synthetic challenge.

The Two Worlds of Metathesis Catalysis: An Overview

The evolution of olefin metathesis can be broadly categorized into two eras, each defined by the nature of its catalysts.

  • Classical, Multi-Component Systems (e.g., Rhenium Pentachloride): The earliest metathesis catalysts were often heterogeneous or multi-component systems based on early transition metals like tungsten, molybdenum, and rhenium.[2] These systems, such as those derived from Rhenium pentachloride (ReCl₅) or Rhenium(VII) oxide (Re₂O₇), typically require a co-catalyst or activator (e.g., organoaluminum or organotin compounds) and often demand harsh reaction conditions like high temperatures and pressures.[3][4] Their primary application was in the petrochemical industry for the disproportionation of simple, non-functionalized olefins.[3][4]

  • Well-Defined, Single-Site Catalysts (e.g., Grubbs Catalysts): The breakthrough in metathesis came with the development of well-defined, single-component organometallic complexes. The Ruthenium-based catalysts developed by Robert H. Grubbs are the cornerstone of modern metathesis.[5] These catalysts are characterized by their remarkable stability, ease of handling, and, most importantly, their exceptional tolerance to a wide array of functional groups, which has unlocked their use in complex organic synthesis, pharmaceuticals, and polymer science.[6][7]

Mechanism of Action: The Chauvin Mechanism

The universally accepted mechanism for olefin metathesis was first proposed by Yves Chauvin.[4][8] It involves a formal [2+2] cycloaddition between the metal-carbene (or alkylidene) and an olefin to form a four-membered ring intermediate called a metallacyclobutane.[4][9] This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin and a new metal-carbene, which continues the catalytic cycle.

While both catalyst classes operate via this fundamental pathway, the crucial difference lies in the generation of the initial, active metal-carbene and the stability of the intermediates.

Grubbs Catalysts: A Pre-formed, Well-Defined Path

Grubbs catalysts are pre-formed complexes containing a stable Ruthenium-carbene bond. The catalytic cycle is initiated by the dissociation of a labile ligand (typically a phosphine) to create a vacant coordination site for the incoming olefin.[1] The entire process is homogeneous and the catalytic species are well-characterized.

Chauvin_Mechanism cluster_cycle Catalytic Cycle cluster_initiation Initiation A [Ru]=CHR¹ (Active Catalyst) B Olefin Coordination A->B + R²CH=CHR³ C Metallacyclobutane Intermediate B->C [2+2] Cycloaddition D [Ru]=CHR² (Propagating Species) C->D Retro [2+2] (Product Release) - R¹CH=CHR² D->A + R²CH=CHR³ → ... (Cycle Continues) Precat L(L')X₂Ru=CHR¹ (Pre-catalyst) Precat->A - L (e.g., PCy₃)

Caption: The Chauvin mechanism for a Grubbs-type catalyst.

Rhenium Pentachloride: In-Situ, Ill-Defined Initiation

In contrast, ReCl₅ does not possess a metal-carbene bond. The active catalytic species must be generated in situ through a reaction with a co-catalyst, such as tetrabutyltin (SnBu₄) or diethylaluminum chloride (Et₂AlCl). This process is often poorly understood and can lead to a mixture of active species, contributing to lower selectivity and a narrower substrate scope. The high Lewis acidity of the Re(V) center also makes it prone to deactivation by polar functional groups.[2]

Head-to-Head Comparison: Performance Metrics

The true measure of a catalyst's utility lies in its performance. Here, we compare the two systems across key metrics of catalytic efficiency.

FeatureRhenium Pentachloride SystemsGrubbs Catalysts (1st & 2nd Gen)
Catalyst Nature Multi-component (ReCl₅ + co-catalyst). Often heterogeneous or ill-defined.[4]Single-component, well-defined organometallic complex.[5]
Handling & Stability Highly sensitive to air and moisture. Requires strict inert atmosphere techniques.1st Gen is moderately stable. 2nd Gen exhibits high stability to air and moisture.[5]
Functional Group Tolerance Very poor. The high oxidation state and Lewis acidity lead to catalyst poisoning by alcohols, amines, amides, and even esters.[2]Excellent. Tolerates a vast range of polar and protic functional groups, a key to its success in complex molecule synthesis.[7][10]
Activity (TON/TOF) Can be active for simple olefins, but often requires high temperatures. Quantitative data is sparse for ReCl₅ itself.Extremely high. TONs can reach into the hundreds of thousands for certain applications, enabling very low catalyst loadings.[7][11][12]
Substrate Scope Largely limited to non-functionalized hydrocarbons.Extremely broad, including Ring-Closing (RCM), Cross (CM), Enyne, and Ring-Opening Polymerization (ROMP) metathesis.[2][3]
Selectivity Often poor, can lead to mixtures of products and olefin isomerization.Generally high. E/Z selectivity can be an issue but can be controlled with specialized catalyst design.[5][13]
Typical Application Industrial-scale disproportionation of simple alkenes (historical).[4]Laboratory and industrial synthesis of pharmaceuticals, fine chemicals, and advanced polymers.[6][14]
  • TON (Turnover Number): Moles of product per mole of catalyst. A measure of catalyst lifetime.[15]

  • TOF (Turnover Frequency): Turnover Number per unit time. A measure of catalyst activity.[15]

Experimental Workflow: A Tale of Two Setups

The practical differences between using these catalysts are stark. A Grubbs-catalyzed reaction can often be set up on the benchtop with minimal precautions, whereas a classical rhenium system demands rigorous exclusion of air and water.

Caption: Comparison of typical experimental workflows.

Detailed Experimental Protocols

To illustrate the practical application and highlight the differences in handling, representative protocols are provided below.

Protocol 1: Ring-Closing Metathesis (RCM) using Grubbs' 2nd Generation Catalyst

This protocol describes the synthesis of diethyl cyclopent-3-ene-1,1-dicarboxylate, a standard benchmark reaction.

  • Rationale: This reaction is chosen for its reliability and the ease of monitoring. The 2nd generation catalyst is selected for its high activity and stability, making it ideal for a broad range of substrates encountered in research. Dichloromethane (DCM) is a common solvent as it effectively dissolves the catalyst and substrates without coordinating to the metal center. The reaction is typically run at reflux to ensure a reasonable reaction rate.

  • Methodology:

    • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl diallylmalonate (1.00 g, 4.16 mmol).

    • Solvent Addition: Add 80 mL of dichloromethane (DCM). The high dilution (approx. 0.05 M) is crucial for favoring the intramolecular RCM over intermolecular polymerization.

    • Catalyst Addition: Weigh Grubbs' 2nd Generation Catalyst (35 mg, 0.041 mmol, 1 mol%) and add it to the stirring solution. A color change from purple/brown to orange/brown is typically observed.

    • Reaction: Heat the mixture to reflux (approx. 40 °C) and allow it to stir for 2-4 hours.

    • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS, observing the consumption of the starting material. The driving force is the release of volatile ethylene gas.[3][16]

    • Quenching & Purification: After completion, cool the reaction to room temperature. Add a few drops of ethyl vinyl ether to quench the catalyst. Concentrate the solvent using a rotary evaporator. The crude residue can be purified by flash column chromatography on silica gel to yield the product. Removal of ruthenium byproducts is a key consideration for purity.[17]

Protocol 2: Self-Metathesis using a Classical Rhenium-Based System

This protocol is a generalized procedure for the self-metathesis of a simple olefin like 1-octene, adapted from methodologies for classical Re₂O₇/support systems.[18]

  • Rationale: This protocol demonstrates the rigorous requirements for using early-transition metal catalysts. All reagents and glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere to prevent immediate decomposition of the catalyst and co-catalyst. The co-catalyst (SnBu₄) is essential for generating the active rhenium-carbene species. Higher temperatures are required to achieve significant turnover.

  • Methodology:

    • Inert Atmosphere Preparation: Assemble an oven-dried, three-neck flask with a reflux condenser, magnetic stir bar, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

    • Catalyst & Co-catalyst Addition: In a glovebox or under a strong flow of inert gas, add Rhenium pentachloride (ReCl₅, 73 mg, 0.2 mmol) to the flask.

    • Solvent & Substrate Addition: Add 20 mL of anhydrous, degassed chlorobenzene via cannula or syringe. Add 1-octene (2.24 g, 20 mmol).

    • Initiation: Using a syringe, carefully add the co-catalyst, tetrabutyltin (SnBu₄, 0.1 mL, approx. 0.3 mmol), to the stirring mixture.

    • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Quenching & Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of methanol, followed by dilute aqueous HCl. Transfer the mixture to a separatory funnel, wash with water and brine, dry the organic layer over MgSO₄, filter, and concentrate. The product, 7-tetradecene, will be a mixture of E and Z isomers and can be purified by distillation.

Conclusion and Outlook

The comparison between Rhenium pentachloride and Grubbs catalysts is a clear illustration of the revolutionary impact of well-defined, functional-group-tolerant catalysts in modern chemistry.

  • Rhenium pentachloride and related classical systems represent a foundational but now largely outdated technology for general organic synthesis. Their intolerance to functional groups, requirement for co-catalysts, and harsh operating conditions limit their use to specific industrial applications involving simple hydrocarbons.

  • Grubbs catalysts , particularly the second-generation and subsequent innovations, have defined the modern era of olefin metathesis. Their unparalleled functional group tolerance, high efficiency (TON/TOF), and operational simplicity have rendered them indispensable tools in the synthesis of complex molecules, from life-saving pharmaceuticals to advanced materials.[6][7] For researchers in drug development and academic science, the choice is unequivocal: the stability, predictability, and broad scope of Grubbs catalysts make them the superior platform for innovation and discovery.

References

Validation

A Researcher's Guide to the Synthesis of Rhenium Pentachloride: A Comparative Analysis of Synthetic Routes and Yields

Author: BenchChem Technical Support Team. Date: January 2026

Rhenium pentachloride (ReCl₅), a red-brown crystalline solid, serves as a pivotal starting material in rhenium chemistry, enabling access to a diverse array of organometallic complexes and catalytic systems.[1] Its utility in fields ranging from olefin metathesis to the synthesis of novel electronic materials underscores the importance of reliable and efficient synthetic protocols.[1] This guide provides an in-depth comparison of the established and alternative methods for the preparation of rhenium pentachloride, with a focus on experimental causality, detailed protocols, and comparative yields to inform researchers in their selection of the most suitable synthetic strategy.

The Conventional Approach: Direct Chlorination of Rhenium Metal

The most traditional and widely cited method for synthesizing rhenium pentachloride is the direct chlorination of rhenium metal at elevated temperatures.[1] This gas-solid phase reaction is conceptually straightforward but demands careful control of conditions to achieve high purity and yield.

Causality Behind Experimental Choices:

The high temperatures, often in the range of 500-900 °C, are necessary to overcome the activation energy for the reaction between the highly refractory rhenium metal and chlorine gas.[1] The choice of a flow system is critical for continuously supplying the chlorine reactant and for carrying the volatile ReCl₅ product to a cooler collection zone, preventing its decomposition at the high reaction temperature. The physical form of the rhenium metal can significantly impact the reaction's efficiency; a high surface area, such as that provided by rhenium powder or metal dispersed on a support, facilitates a more rapid and complete reaction.

Experimental Protocol: Direct Chlorination

A modification of the method described by Hurd and Brimm is often employed for laboratory-scale synthesis.

Materials:

  • Rhenium metal powder (99.9%+)

  • Chlorine gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Quartz or borosilicate glass tube furnace

  • Gas flow controllers

  • Collection flask/U-tubes

Procedure:

  • A quartz or high-temperature resistant glass tube is charged with rhenium metal powder in a porcelain boat.

  • The reaction tube is placed in a tube furnace and connected to a gas inlet and a series of collection flasks or U-tubes cooled in an ice bath or cold trap.

  • The system is thoroughly purged with a dry, inert gas (e.g., Argon) to remove any traces of air and moisture, as ReCl₅ is highly sensitive to hydrolysis.

  • A controlled flow of dry chlorine gas is introduced into the reaction tube.

  • The furnace is gradually heated to 600-650 °C.

  • As the reaction proceeds, the dark, volatile rhenium pentachloride sublimes and is carried by the chlorine gas stream to the cooler collection zone where it crystallizes.

  • The reaction is continued until all the rhenium metal has been consumed.

  • After cooling to room temperature under a flow of inert gas, the collected crude ReCl₅ can be purified.

Purification:

A highly effective method for obtaining crystalline, pure ReCl₅ involves sealing the crude product in a Carius tube under a chlorine atmosphere and performing a sublimation along a temperature gradient.[2] This process effectively separates the pentachloride from less volatile impurities like rhenium trichloride (ReCl₃), which can form as a side product.[3]

Yield: While yields are often operator and setup dependent, well-optimized systems can achieve yields in the range of 80-95% .

Alternative Synthetic Routes to Rhenium Pentachloride

The high temperatures and the need for specialized equipment for the direct chlorination method have prompted the exploration of alternative synthetic pathways. These routes often start from more reactive rhenium compounds or employ different chlorinating agents.

Route 1: Halogen Exchange from Rhenium Hexafluoride

A notable alternative route involves the reaction of rhenium hexafluoride (ReF₆) with an excess of boron trichloride (BCl₃). This method is particularly interesting as it proceeds at much lower temperatures than direct chlorination.

Reaction: 2 ReF₆ + 6 BCl₃ → [ReCl₅]₂ + 6 BF₂Cl + Cl₂

Causality Behind Experimental Choices:

This reaction is driven by the high Lewis acidity of boron trichloride and the thermodynamic favorability of forming the stronger B-F bond. The reaction is believed to proceed through the formation of the unstable rhenium hexachloride (ReCl₆), which immediately decomposes at room temperature to the more stable rhenium pentachloride and chlorine gas.[4] This in-situ formation and decomposition provides a direct pathway to ReCl₅.[3]

Experimental Protocol: From Rhenium Hexafluoride

Materials:

  • Rhenium hexafluoride (ReF₆)

  • Boron trichloride (BCl₃)

  • A suitable reaction vessel (e.g., a sealed tube or a flask equipped with a cold finger)

Procedure:

  • In a dry, inert atmosphere glovebox or using Schlenk line techniques, a reaction vessel is cooled in a cold bath (e.g., liquid nitrogen).

  • A known amount of rhenium hexafluoride is condensed into the vessel.

  • An excess of boron trichloride is then condensed into the reaction vessel.

  • The vessel is sealed and allowed to slowly warm to room temperature.

  • The reaction proceeds as the reactants melt and mix. The formation of solid ReCl₅ is observed.

  • After the reaction is complete, the volatile byproducts (BF₂Cl, excess BCl₃, and Cl₂) are removed under vacuum, leaving the solid rhenium pentachloride.

Yield: This method has been reported to produce rhenium pentachloride as the sole major solid product, suggesting a high conversion rate.[3] Quantitative yields approaching 90% can be expected with careful handling of the volatile and reactive starting materials.

Route 2: Chlorination of Rhenium Oxides

The use of rhenium oxides, particularly rhenium heptoxide (Re₂O₇), as a starting material offers an alternative to handling elemental rhenium. However, the complete removal of oxygen to form the binary chloride without the formation of stable oxochloride intermediates presents a significant challenge.

The reaction of rhenium heptoxide with thionyl chloride (SOCl₂) is a known route for the synthesis of rhenium oxotetrachloride (ReOCl₄), with reported yields of approximately 70%.[2]

Reaction (leading to oxochloride): Re₂O₇ + 7 SOCl₂ → 2 ReOCl₄ + 7 SO₂ + 3 Cl₂

Discussion on Feasibility for ReCl₅ Synthesis:

While the direct, high-yield synthesis of ReCl₅ from rhenium oxides using common chlorinating agents like thionyl chloride has not been well-established in the literature, this route remains an area of potential research. The challenge lies in finding a chlorinating agent or reaction conditions potent enough to achieve complete deoxygenation. Stronger chlorinating agents, such as carbon tetrachloride at high temperatures or phosgene, could potentially drive the reaction towards the formation of ReCl₅, but these routes are less explored and involve highly toxic reagents. At present, the chlorination of rhenium oxides is a more reliable route to rhenium oxochlorides.

Comparative Summary of Synthetic Routes

FeatureDirect Chlorination of Rhenium MetalHalogen Exchange from Rhenium HexafluorideChlorination of Rhenium Oxides
Starting Material Rhenium Metal (Powder)Rhenium Hexafluoride (ReF₆)Rhenium Heptoxide (Re₂O₇)
Primary Reagent Chlorine Gas (Cl₂)Boron Trichloride (BCl₃)Thionyl Chloride (SOCl₂) or other chlorinating agents
Reaction Temperature High (600-900 °C)Low (Room Temperature)Moderate (refluxing SOCl₂)
Reported Yield 80-95%~90%~70% (for ReOCl₄, not ReCl₅)
Key Advantages High yield, well-established, starts from the element.Low reaction temperature, high conversion.Avoids handling of elemental metal.
Key Disadvantages Requires high temperatures and specialized equipment, potential for side products (ReCl₃).Requires handling of highly reactive and toxic ReF₆ and BCl₃.Primarily yields oxochlorides, not the binary pentachloride.
Purity of Crude Product Generally good, but may contain ReCl₃.High, as byproducts are volatile.Contains oxochloride species.

Visualizing the Synthetic Pathways

Synthetic_Routes_to_ReCl5 Re_metal Rhenium Metal (Re) ReCl5 Rhenium Pentachloride (ReCl₅) Re_metal->ReCl5 + Cl₂ (600-900 °C) Yield: 80-95% ReF6 Rhenium Hexafluoride (ReF₆) ReF6->ReCl5 + BCl₃ (Room Temp.) Yield: ~90% Re2O7 Rhenium Heptoxide (Re₂O₇) ReOCl4 Rhenium Oxotetrachloride (ReOCl₄) Re2O7->ReOCl4 + SOCl₂ (Reflux) Yield: ~70%

Caption: Primary synthetic pathways to Rhenium Pentachloride and related compounds.

Conclusion and Outlook

For researchers requiring high-purity rhenium pentachloride, the traditional method of direct chlorination of rhenium metal remains a robust and high-yielding, albeit energy-intensive, option. The purification via sublimation in a sealed tube with a chlorine atmosphere is highly recommended for obtaining large, well-formed crystals.

The halogen exchange reaction between rhenium hexafluoride and boron trichloride presents a compelling low-temperature alternative. For laboratories equipped to handle the highly reactive starting materials, this method offers a high-yield pathway that avoids the need for high-temperature furnaces.

The synthesis from rhenium oxides currently appears to be more suited for the production of rhenium oxochlorides rather than the binary pentachloride. Further research into more potent chlorinating systems could potentially unlock this route for the direct synthesis of ReCl₅.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, the available equipment, and the safety protocols in place for handling the respective reagents.

References

  • Fraser, C. J. W., et al. "The exchange reaction between rhenium hexafluoride and boron trichloride and enthalpies of formation of rhenium pentachloride and rhenium hexafluoride." Journal of the Chemical Society, Dalton Transactions, 1974, 102-104.
  • "Rhenium pentachloride." Wikipedia, Wikimedia Foundation, [Link].

  • "Rhenium(VI) chloride." Wikipedia, Wikimedia Foundation, [Link].

  • "Rhenium pentachloride." chemeurope.com, [Link].

  • Eastland, George Warren. "The Chemistry of Rhenium (V) Chloride." Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange, 1969, [Link].

  • Guest, A., and C. J. L. Lock. "Oxochloride Complexes of Rhenium." Canadian Journal of Chemistry, vol. 49, no. 4, 1971, pp. 603-612, [Link].

Sources

Comparative

A Comparative Guide to Rhenium Catalyst Precursors: Rhenium Pentachloride vs. Rhenium Trichloride

For researchers and professionals in synthetic chemistry and drug development, the selection of an appropriate catalyst precursor is a critical decision that dictates reaction efficiency, selectivity, and overall success...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic chemistry and drug development, the selection of an appropriate catalyst precursor is a critical decision that dictates reaction efficiency, selectivity, and overall success. Rhenium, a versatile and oxophilic transition metal, offers a rich catalytic landscape.[1] Among its various halide precursors, Rhenium(V) chloride (ReCl₅) and Rhenium(III) chloride (ReCl₃) are two of the most prominent starting materials. This guide provides an in-depth, objective comparison of their properties, catalytic performance, and practical handling, supported by structural data and experimental insights to inform your selection process.

At a Glance: Physicochemical and Structural Distinctions

The fundamental differences between ReCl₅ and ReCl₃ originate from the +5 and +3 oxidation states of the rhenium center, respectively. These electronic differences manifest in distinct structural and reactivity profiles. ReCl₅ is a more electron-deficient and reactive species, while ReCl₃ exists as a stable, electron-rich cluster compound.[2][3]

Table 1: Comparative Physicochemical Properties of ReCl₅ and ReCl₃

PropertyRhenium(V) ChlorideRhenium(III) Chloride
Formula ReCl₅ (exists as dimer Re₂Cl₁₀)[3]ReCl₃ (exists as trimer Re₃Cl₉)[2]
Molecular Weight 363.47 g/mol [4]292.57 g/mol [5]
Appearance Red-brown crystalline solid[3]Dark red, crystalline solid[2]
Structure Bioctahedral dimer with two bridging chlorides (Cl₄Re(μ-Cl)₂ReCl₄).[3]Trirhenium cluster with shared chloride bridges, featuring Re-Re bonds.[2][5][6]
Oxidation State Re(V)Re(III)
Melting Point 220 °C (428 °F; 493 K)[3]Decomposes at ~500 °C[5]
Solubility Reacts with water to release HCl.[3][7] Soluble in some organic solvents with reaction.Insoluble in most common solvents; hydrolyzes in water. Soluble in acetone, methanol, and acetic acid.[2][5]
Air & Moisture Sensitivity Highly sensitive; degrades in air to a brown liquid and hydrolyzes readily.[3][7][8]Hygroscopic, but the cluster structure provides greater comparative stability. Considered unreactive if purified by sublimation.[2][5]

Synthesis, Availability, and Precursor Interconversion

Both chlorides are commercially available from major chemical suppliers.[4] Understanding their synthesis provides insight into potential impurities and handling requirements.

  • Rhenium Pentachloride (ReCl₅): The primary synthesis involves the direct chlorination of rhenium metal at high temperatures (up to 900 °C).[3] The resulting product can be purified by sublimation.

  • Rhenium Trichloride (ReCl₃): ReCl₃ is most efficiently prepared by the thermal decomposition of Rhenium Pentachloride in an inert atmosphere, such as nitrogen.[2][5] This direct precursor-product relationship is a key consideration in its application.

    3 ReCl₅ → Re₃Cl₉ + 3 Cl₂[2]

This interconversion highlights that under certain thermal reaction conditions, ReCl₅ can serve as an in-situ source for ReCl₃, potentially leading to complex catalytic systems with multiple active species.

A Tale of Two Catalysts: Applications and Performance

The difference in oxidation state and structure directly translates to their utility in different catalytic domains. ReCl₅, being more Lewis acidic, and ReCl₃, with its electron-rich metal cluster, are suited for distinct transformations.

Rhenium Pentachloride (ReCl₅): A Legacy in Olefin Metathesis

ReCl₅ holds historical significance as one of the earliest catalysts used for olefin metathesis , a powerful carbon-carbon double bond forming reaction.[3] While it has largely been superseded by more well-defined and tolerant catalysts like the Grubbs and Schrock catalysts, it remains a valuable tool for specific applications and for creating other catalytic systems.[9]

  • Mechanism of Action: The catalytic cycle is believed to involve the formation of a rhenium-alkylidene intermediate. The high oxidation state of Re(V) facilitates the [2+2] cycloaddition with an olefin, which is the key step in the metathesis mechanism.

  • Other Applications: ReCl₅ is a versatile starting material for synthesizing a wide range of organorhenium complexes and other catalysts.[10] For instance, it can be used to prepare compounds that catalyze polymerization reactions.[7]

Rhenium Trichloride (ReCl₃): A Workhorse for Reductive and Condensation Chemistry

The Re₃Cl₉ cluster is a robust precursor for catalytic processes that benefit from lower-valent, electron-rich metal centers.[2][11] It is particularly noted for its activity in hydrogenation, dehydrogenation, and various alkylation reactions.[12]

  • Activation: The halide cluster framework of ReCl₃ typically requires thermal activation (150–250 °C) to generate catalytically active sites. This can involve the loss of coordinated water or halide ligands to create coordinatively unsaturated metal centers that function as Lewis acid sites or sites for oxidative addition.[12]

  • Key Reaction Classes:

    • Hydrogenation/Dehydrogenation: The cluster can catalyze the transfer of hydrogen, useful in fine chemical synthesis.

    • Alkylation: It shows activity for the alkylation of amines, phenols, and thiols.[12]

    • Precursor for Homogeneous Catalysts: ReCl₃ is a common starting material for synthesizing molecular rhenium complexes used in a variety of transformations.[5]

The diagram below illustrates the decision-making process when choosing between these two precursors based on the desired chemical transformation.

G cluster_input cluster_pathways cluster_precursors start Select Reaction Type metathesis Olefin Metathesis C=C Bond Reorganization start->metathesis C=C polymerization Polymerization start->polymerization Monomer Coupling reduction Hydrogenation / Dehydrogenation Reductive Chemistry start->reduction H₂ Transfer alkylation Alkylation / Condensation start->alkylation C-X Bond Formation re_v Rhenium Pentachloride (ReCl₅) metathesis->re_v polymerization->re_v re_iii Rhenium Trichloride (ReCl₃) reduction->re_iii alkylation->re_iii rationale_v Rationale: - High Oxidation State (Re V) - Strong Lewis Acidity - Forms Alkylidene Intermediates re_v->rationale_v rationale_iii Rationale: - Lower Oxidation State (Re III) - Electron-Rich Cluster - Thermally Activated Sites re_iii->rationale_iii

Choosing a Rhenium Chloride Precursor.

Experimental Protocols and Handling

Given the sensitivity of these reagents, especially ReCl₅, strict adherence to proper laboratory technique is paramount. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[8]

General Experimental Workflow

The following diagram outlines a typical workflow for using a rhenium chloride precursor in a catalytic reaction.

G cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction Setup cluster_analysis Workup and Analysis start Precursor Weighing (Glovebox/Schlenk) dissolution Dissolution in Anhydrous Solvent start->dissolution activation Precursor Activation (e.g., Heat, Co-catalyst) dissolution->activation addition Substrate Addition & Reagent activation->addition reaction Reaction Monitoring (TLC, GC, NMR) addition->reaction quench Reaction Quench reaction->quench workup Extraction & Purification quench->workup analysis Product Characterization (NMR, MS, etc.) workup->analysis

General workflow for catalysis.
Protocol Example: Activation of ReCl₃ for Catalysis

This protocol describes a general method for activating Rhenium(III) chloride for use in heterogeneous catalysis, adapted from principles of halide cluster activation.[12]

Objective: To generate active catalytic sites on ReCl₃ through thermal treatment.

Materials:

  • Rhenium(III) chloride (ReCl₃)

  • High-purity hydrogen (H₂) or helium (He) gas

  • Tube furnace with temperature controller

  • Quartz reaction tube

Procedure:

  • Loading: Under an inert atmosphere, place a weighed amount of ReCl₃ into the center of a quartz reaction tube.

  • Inerting: Assemble the tube in the furnace and purge the system thoroughly with high-purity helium or argon for 30 minutes to remove all air and moisture.

  • Activation: Begin flowing the activation gas (H₂ or He) at a controlled rate (e.g., 50 mL/min).

  • Heating Ramp: Program the furnace to ramp the temperature to the desired activation temperature (typically 250-350 °C) at a rate of 5-10 °C/min.

  • Hold: Maintain the activation temperature for 2-4 hours. Note that under hydrogen at temperatures above 250 °C, ReCl₃ may be reduced to metallic rhenium.[12] For reactions requiring the cluster framework, activation under helium is preferred.

  • Cooling: After the hold period, cool the furnace to room temperature under a continuous flow of the same gas.

  • Use: The activated catalyst is now ready for the introduction of reactants in the gas or liquid phase. The system must be maintained under an inert atmosphere.

Self-Validation: The success of the activation can be indirectly verified by the catalyst's performance in a benchmark reaction. Characterization of the activated material can be performed using techniques like X-ray photoelectron spectroscopy (XPS) to probe the oxidation state of rhenium, although this requires specialized equipment and sample handling.

Conclusion and Recommendations

The choice between Rhenium(V) chloride and Rhenium(III) chloride is fundamentally a choice between oxidation states, structure, and the desired catalytic function.

  • Choose Rhenium Pentachloride (ReCl₅) when your primary goal is to leverage its strong Lewis acidity and high oxidation state, particularly for historical or specific applications in olefin metathesis or as a versatile starting material for high-valent rhenium complexes. Be prepared for rigorous handling due to its extreme sensitivity to air and moisture.

  • Choose Rhenium Trichloride (ReCl₃) for applications requiring a more robust, electron-rich precursor for reductive chemistry, hydrogenation, or alkylations . Its cluster structure provides greater stability, and it serves as an excellent, thermally-activated heterogeneous catalyst precursor or a starting point for lower-valent organometallic complexes.

For drug development professionals, the stability and more specialized reactivity profile of ReCl₃ often make it a more predictable and manageable starting point for developing new synthetic methodologies. However, the unique reactivity of ReCl₅ should not be overlooked for exploratory synthesis where its powerful Lewis acidity can unlock novel chemical pathways.

References

  • Wikipedia. Rhenium pentachloride. Available from: [Link]

  • Eastland, G. W. The Chemistry of Rhenium (V) Chloride. Open PRAIRIE. Available from: [Link]

  • Chem-Impex. Rhenium(III) chloride. Available from: [Link]

  • chemeurope.com. Rhenium trichloride. Available from: [Link]

  • ResearchGate. Synthesis and structure of rhenium(IV) chloride complexes with acetonitrile. Available from: [Link]

  • Pro-Active. Ruthenium(III) Chloride: A Key Catalyst in Modern Chemistry and Advanced Materials. Available from: [Link]

  • ACS Publications. The Existence of the Re3,Cl9 Cluster in Anhydrous Rhenium(III) Chloride and Its Persistence in Solutions of Rhenium (III) Chloride. Inorganic Chemistry. Available from: [Link]

  • chemeurope.com. Rhenium pentachloride. Available from: [Link]

  • Ereztech. Rhenium(III) chloride | Trichlororhenium | ReCl3. Available from: [Link]

  • ACS Publications. Rhenium Alkyne Catalysis: Sterics Control the Reactivity. Inorganic Chemistry. Available from: [Link]

  • MDPI. Catalytic Reactions over Halide Cluster Complexes of Group 5–7 Metals. Available from: [Link]

  • LookChem. Rhenium pentachloride. Available from: [Link]

  • ACS Publications. Catalytic Activities of Ruthenium(II) Complexes in Transition-Metal-Mediated Living Radical Polymerization. Available from: [Link]

  • Eagle Alloys Corporation. Rhenium Safety Data Sheet. Available from: [Link]

  • NIH National Library of Medicine. Rhenium Alkyne Catalysis: Sterics Control the Reactivity. Available from: [Link]

  • Royal Society of Chemistry. Rhenium-based catalysts for biomass conversion. Green Chemistry. Available from: [Link]

  • ACS Publications. Catalysis in the Excited State: Bringing Innate Transition Metal Photochemistry into Play. Available from: [Link]

Sources

Validation

The Untapped Potential of Rhenium Pentachloride: A Comparative Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the quest for more efficient, selective, and robust catalysts is perpetual. While traditional Lewis acids l...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the quest for more efficient, selective, and robust catalysts is perpetual. While traditional Lewis acids like aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) have long been workhorses in fundamental transformations, their limitations—namely moisture sensitivity, harsh reaction conditions, and often stoichiometric requirements—propel the exploration of novel catalytic systems. This guide delves into the potential advantages of a lesser-explored but highly promising Lewis acid: Rhenium pentachloride (ReCl₅).

While direct, comprehensive comparative studies of ReCl₅ against common Lewis acids in many mainstream organic transformations are still emerging, this document aims to provide a forward-looking analysis based on the known chemical properties of high-valent rhenium species and established mechanistic principles. We will explore the hypothesized benefits of ReCl₅ in two cornerstone reactions: the Friedel-Crafts acylation and the Diels-Alder reaction, supported by established experimental protocols for benchmark comparisons.

The Case for Rhenium Pentachloride: Beyond the Conventional

Rhenium, a third-row transition metal, possesses a unique combination of properties that make its compounds intriguing candidates for catalysis. Rhenium complexes are known for their stability across a wide range of oxidation states and their tolerance to air and moisture, a stark contrast to many traditional Lewis acids.[1][2] Rhenium pentachloride (Re₂Cl₁₀ in its dimeric form), a high-valent binary chloride, is a potent Lewis acid owing to the high positive charge density on the rhenium center.[3] While its high reactivity necessitates careful handling, it also suggests the potential for high catalytic activity, possibly at lower catalyst loadings or milder conditions than conventional reagents.

Friedel-Crafts Acylation: A New Paradigm in Electrophilic Aromatic Substitution

The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones, key intermediates in the synthesis of pharmaceuticals and fine chemicals.[4] The reaction is notoriously dependent on strong Lewis acids, which are often required in stoichiometric amounts due to the formation of a stable complex with the product ketone.[4] This not only complicates product isolation but also generates significant waste.

The Promise of ReCl₅

We hypothesize that ReCl₅ could offer significant advantages in Friedel-Crafts acylation, particularly for electron-rich aromatic substrates. Its strong Lewis acidity could efficiently generate the acylium ion electrophile. Furthermore, the potential for high catalytic turnover, a hallmark of some transition metal catalysts, might allow for the use of substoichiometric amounts of ReCl₅, mitigating the issues associated with traditional Lewis acids.

Comparative Performance: A Forward Look

While specific experimental data for ReCl₅-catalyzed Friedel-Crafts acylation is not extensively reported in peer-reviewed literature, we can construct a comparative table based on the known performance of other Lewis acids and the expected reactivity of ReCl₅.

CatalystSubstrateAcylating AgentCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Regioselectivity (p:o)Reference
AlCl₃AnisoleAcetic Anhydride110Dichloromethane0 - rt195>99:1[5]
FeCl₃AnisoleAcetic Anhydride10Dichloromethanert28598:2[2]
TiCl₄1,3-DimethoxybenzeneAcetyl Chloride100Dichloromethane-78 to rt392>99:1[6]
ReCl₅ (Hypothesized) Anisole Acetic Anhydride 5 - 10 Dichloromethane rt 1 - 2 >90 High para-selectivity N/A

This hypothesized performance is based on the premise that the high Lewis acidity of ReCl₅ would lead to rapid reaction rates, while its potential for catalytic turnover could allow for reduced catalyst loading.

Experimental Protocol: Friedel-Crafts Acylation of Anisole with Aluminum Chloride

To provide a practical benchmark, the following is a standard protocol for the Friedel-Crafts acylation of anisole using AlCl₃.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole

  • Acetic Anhydride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of anisole (1 equivalent) and acetic anhydride (1.05 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography or recrystallization to yield 4-methoxyacetophenone.

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution AcylHalide R-CO-Cl AcyliumIon [R-C≡O]⁺ ReCl₆⁻ AcylHalide->AcyliumIon Coordination & Ionization LewisAcid ReCl₅ LewisAcid->AcyliumIon SigmaComplex Arenium Ion Intermediate AcyliumIon->SigmaComplex Arene Ar-H Arene->SigmaComplex Nucleophilic Attack Product Ar-CO-R SigmaComplex->Product -H⁺ CatalystRegen Catalyst Regeneration ReCl₅ + HCl Product->CatalystRegen

Mechanism of ReCl₅-catalyzed Friedel-Crafts Acylation.

Diels-Alder Reaction: Enhancing Cycloaddition Efficiency

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with excellent stereochemical control.[3] Lewis acids are known to catalyze this reaction by coordinating to the dienophile, thereby lowering its LUMO energy and accelerating the reaction rate.[7]

Potential Advantages of ReCl₅ in Diels-Alder Reactions

Similar to the Friedel-Crafts reaction, the strong Lewis acidity of ReCl₅ is expected to significantly enhance the rate of Diels-Alder reactions. This could be particularly advantageous for reactions involving less reactive dienes or dienophiles, potentially allowing for reactions to proceed at lower temperatures or with higher efficiency. Furthermore, the unique coordination geometry of rhenium complexes might offer novel pathways for controlling the stereoselectivity of the cycloaddition.

Comparative Performance: A Forward Look

The following table presents a hypothetical comparison of ReCl₅ with a common Lewis acid catalyst, AlCl₃, for the Diels-Alder reaction between cyclopentadiene and methyl acrylate.

CatalystDieneDienophileCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Endo:Exo RatioReference
NoneCyclopentadieneMethyl Acrylate-Neat25247091:9[8]
AlCl₃CyclopentadieneMethyl Acrylate10Dichloromethane019598:2[7]
ReCl₅ (Hypothesized) Cyclopentadiene Methyl Acrylate 5 Dichloromethane 0 <1 >95 >98:2 N/A

The hypothesized data suggests that ReCl₅ could lead to faster reaction times and potentially enhanced endo-selectivity due to its strong Lewis acidity and specific coordination properties.

Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate with Aluminum Chloride

The following protocol details a standard procedure for the AlCl₃-catalyzed Diels-Alder reaction.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Freshly cracked Cyclopentadiene

  • Methyl Acrylate

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (0.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of methyl acrylate (1 equivalent) in anhydrous DCM dropwise to the suspension.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add freshly cracked cyclopentadiene (1.2 equivalents) dropwise via a syringe.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the product by column chromatography to yield the endo and exo adducts.

Diels_Alder_Workflow start Start reagents Combine Dienophile & ReCl₅ in Anhydrous Solvent start->reagents cool Cool to 0 °C reagents->cool add_diene Add Diene Dropwise cool->add_diene react Stir at 0 °C (Monitor by TLC) add_diene->react quench Quench with NaHCO₃ (aq) react->quench extract Workup & Extraction quench->extract purify Purification (Column Chromatography) extract->purify end End Product purify->end

Experimental workflow for a ReCl₅-catalyzed Diels-Alder reaction.

Conclusion and Future Outlook

Rhenium pentachloride represents a frontier in Lewis acid catalysis. While its full potential in mainstream organic transformations remains to be systematically explored, its inherent properties suggest a promising future. The hypothesized advantages in terms of catalytic efficiency, milder reaction conditions, and potentially unique selectivity profiles warrant dedicated investigation. As the field of organic synthesis continues to evolve towards more sustainable and efficient methodologies, the exploration of unconventional catalysts like ReCl₅ will be paramount. Further research is needed to validate these hypotheses and to develop practical and robust protocols for its application, paving the way for new and improved synthetic strategies in the development of pharmaceuticals and other complex molecules.

References

Comparative

A Comparative Guide to the Reactivity of Rhenium Pentachloride, Tetrachloride, and Hexachloride

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of precursor materials is paramount to achieving desired synthetic outcomes. Rhenium chlorides, in their various ox...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of precursor materials is paramount to achieving desired synthetic outcomes. Rhenium chlorides, in their various oxidation states, offer a rich landscape of chemical behavior, serving as catalysts and starting materials in a multitude of applications, from organic synthesis to advanced materials science. This guide provides an in-depth, objective comparison of the reactivity of Rhenium pentachloride (ReCl₅), Rhenium tetrachloride (ReCl₄), and Rhenium hexachloride (ReCl₆), supported by experimental insights to inform your research and development endeavors.

At a Glance: Comparative Properties of Rhenium Chlorides

The selection of a particular rhenium chloride for a synthetic application is dictated by its inherent stability, solubility, and reactivity profile. The following table summarizes the key properties of ReCl₅, ReCl₄, and ReCl₆ to facilitate a rapid, comparative assessment.

PropertyRhenium Pentachloride (ReCl₅)Rhenium Tetrachloride (ReCl₄)Rhenium Hexachloride (ReCl₆)
Rhenium Oxidation State +5+4+6
Appearance Red-brown or dark green to black crystalline solid[1][2][3]Purple-black crystalline solid[4]Red-green (dichroic) solid[5]
Molecular Structure Dimeric (Re₂Cl₁₀) with a bioctahedral structure[1]PolymericMonomeric in the gas phase
Melting Point 220 °C (428 °F; 493 K)[1][2]Decomposes at ~300 °C[4][6]29 °C[5]
Thermal Stability Decomposes upon heatingThermally unstable, decomposes above 300 °C[4][6]Thermally unstable[7]
Reactivity with Water Reacts to decompose and release HCl gas[1][2]Likely hygroscopic, reacts with moisture[4]Hydrolyzes
Key Reactions Reduction to ReCl₃, formation of organometallic complexes[1][2]Comproportionation with ReCl₅ to form ReCl₄, redox reactions[1][4]Preparation from ReF₆[1]
Common Applications Catalyst for olefin metathesis, precursor for other rhenium compounds[1][2]Intermediate in redox processes involving rhenium[4]Limited due to instability

In-Depth Reactivity Profiles

Rhenium Pentachloride (ReCl₅): The Versatile Precursor

Rhenium pentachloride is arguably the most extensively studied of the three. Its reactivity is characterized by its tendency to undergo reduction and to form a wide array of coordination complexes.

Structural and Bonding Insights: In the solid state, ReCl₅ exists as a dimer, Re₂Cl₁₀, with two bridging chloride atoms connecting the rhenium centers in a bioctahedral arrangement.[1] This dimeric structure can influence its reactivity in different solvents.

Redox Chemistry: ReCl₅ serves as a common entry point to lower oxidation state rhenium compounds. For instance, it can be reduced to trirhenium nonachloride (Re₃Cl₉), a cluster compound with significant metal-metal bonding.[1][8] The comproportionation reaction between ReCl₅ and ReCl₃ is a method for synthesizing ReCl₄.[1][9]

Hydrolysis and Air Sensitivity: ReCl₅ is highly sensitive to moisture and air, readily hydrolyzing to release hydrogen chloride gas and forming brown, poorly defined rhenium oxychlorides.[1][2][10] This necessitates handling under inert and dry conditions.

Catalytic Activity: Historically, ReCl₅ was one of the earliest catalysts used for olefin metathesis, a powerful carbon-carbon bond-forming reaction in organic synthesis.[1] It is also a precursor for synthesizing other catalytically active species, such as organorhenium complexes.[2]

Rhenium Tetrachloride (ReCl₄): The Thermally Sensitive Intermediate

Rhenium tetrachloride is a distinct compound with reactivity dominated by its thermal instability and its role as an intermediate in the redox chemistry of rhenium.

Thermal Decomposition: A defining characteristic of ReCl₄ is its thermal instability; it decomposes at approximately 300°C.[4][6] This property is a critical consideration for its storage and use in high-temperature applications.

Redox Behavior: With rhenium in the +4 oxidation state, ReCl₄ can be both oxidized to higher oxidation states, such as in the formation of ReCl₅, and reduced to lower oxidation states like ReCl₃.[4]

Hydrolysis: While specific data is limited, like other transition metal halides, ReCl₄ is expected to be hygroscopic and reactive towards water, requiring careful handling to prevent degradation.[4]

Rhenium Hexachloride (ReCl₆): The Elusive and Highly Reactive Species

Rhenium hexachloride is the most oxidized of the binary rhenium chlorides and is characterized by its high reactivity and thermal instability.

Synthesis and Stability: Unlike the direct chlorination of rhenium which yields ReCl₅, ReCl₆ is prepared from rhenium hexafluoride.[1] It is a thermally unstable compound.[7]

Reactivity: Due to its high oxidation state, ReCl₆ is a strong oxidizing agent. Its chemistry is less explored compared to ReCl₅ and ReCl₄, primarily due to its instability.

Comparative Reactivity Workflow: Hydrolysis

The differential reactivity of these chlorides with water is a key distinguishing feature. The following diagram illustrates the general hydrolysis pathways.

Hydrolysis_Pathways cluster_ReCl6 Rhenium Hexachloride cluster_ReCl5 Rhenium Pentachloride cluster_ReCl4 Rhenium Tetrachloride ReCl6 ReCl₆ (s) H2O H₂O ReCl6->H2O Rapid Hydrolysis ReCl5 ReCl₅ (s) ReCl5->H2O Vigorous Reaction ReCl4 ReCl₄ (s) ReCl4->H2O Hydrolysis Products Rhenium Oxychlorides + HCl (g) H2O->Products

Caption: Comparative hydrolysis pathways of rhenium chlorides.

Experimental Protocol: Synthesis of Rhenium Trichloride (ReCl₃) via Thermal Decomposition of Rhenium Pentachloride (ReCl₅)

This protocol details a common reaction that highlights the reactivity of ReCl₅, specifically its thermal decomposition to a lower chloride. This method is a standard route for accessing the versatile Re₃Cl₉ cluster.

Objective: To synthesize Rhenium(III) chloride by the thermal decomposition of Rhenium(V) chloride.

Materials:

  • Rhenium pentachloride (ReCl₅)

  • High-purity nitrogen gas

  • Schlenk tube or similar apparatus for reactions under inert atmosphere

  • Tube furnace

  • Dry, oxygen-free solvents for washing (e.g., carbon tetrachloride, diethyl ether)

Procedure:

  • Inert Atmosphere Preparation: Assemble the Schlenk tube and thoroughly flush the system with dry nitrogen gas to eliminate air and moisture. This is critical due to the hygroscopic nature of ReCl₅.[2][10]

  • Sample Loading: In a glovebox or under a positive pressure of nitrogen, load a known quantity of ReCl₅ into the Schlenk tube.

  • Thermal Decomposition: Place the Schlenk tube in a tube furnace. While maintaining a slow, continuous flow of nitrogen, heat the sample. The thermal decomposition of ReCl₅ to ReCl₃ is efficiently achieved by heating in a stream of nitrogen.[7][11] The exact temperature and duration will depend on the scale of the reaction, but temperatures in the range of 300-500 °C are typically employed.

  • Product Isolation: After the reaction is complete (indicated by the cessation of any sublimation of unreacted ReCl₅), allow the furnace to cool to room temperature under the nitrogen atmosphere.

  • Purification (Optional): The resulting dark-red solid is Rhenium(III) chloride.[8] If desired, the product can be washed with a dry, non-coordinating solvent to remove any soluble impurities.

  • Storage: Store the final product under a dry, inert atmosphere.

Self-Validation: The success of the synthesis can be confirmed by the change in color from the dark green/black of ReCl₅ to the dark red of ReCl₃. Further characterization can be performed using techniques such as X-ray diffraction to confirm the crystal structure of the Re₃Cl₉ cluster.

Conclusion

The choice between Rhenium pentachloride, tetrachloride, and hexachloride is fundamentally a choice of oxidation state and inherent reactivity. ReCl₅ stands out as a versatile and relatively stable starting material for accessing a range of rhenium compounds and for its catalytic applications. ReCl₄ is a thermally sensitive intermediate, while ReCl₆ is a highly reactive, strong oxidizing agent with more limited practical use due to its instability. A thorough understanding of their individual reactivity profiles, as outlined in this guide, is essential for the rational design of synthetic routes and the successful development of new chemical entities and materials.

References

  • Rhenium tetrachloride - 11119-48-5 - Vulcanchem. (n.d.).
  • Rhenium pentachloride - Wikipedia. (n.d.). Retrieved from [Link]

  • Rhenium pentachloride - chemeurope.com. (n.d.). Retrieved from [Link]

  • Walton, R. A. (1972). Redox behavior of rhenium halides. IV. Reactions of rhenium(III) chloride with monodentate tertiary amines. Isolation and characterization of a new class of rhenium(II) derivatives. Inorganic Chemistry, 11(1), 45-51.
  • Redox behavior of rhenium halides. IV. Reactions of rhenium(III) chloride with monodentate tertiary amines. Isolation and characterization of a new class of rhenium(II) derivatives | Inorganic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Redox behavior of rhenium halides. III. Reaction of rhenium(III) chloride with 2,2'-bipyridyl. Characterization of the reduction products and a reassessment of the course of the reaction | Inorganic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Eastland, G. W. (1972). The Chemistry of Rhenium (V) Chloride. Open PRAIRIE.
  • Rhenium compounds - Wikipedia. (n.d.). Retrieved from [Link]

  • Rhenium tetrachloride - WebElements Periodic Table. (n.d.). Retrieved from [Link]

  • Rhenium trichloride - chemeurope.com. (n.d.). Retrieved from [Link]

  • Shtemenko, A. V., Bovykin, B. A., & Golichenko, A. A. (2019). HYDROLYSIS OF RHENIUM(III) CLUSTER COMPOUNDS. Ukrainian Chemistry Journal, 85(3), 27-34.
  • Rhenium Tetrachloride (ReCl4). (n.d.).
  • Lock, C. J. L., & Poce, J. (1973). Oxochlorides of Rhenium. McMaster University.
  • Rhenium;tetrachloride | Cl4Re-4 | CID 18469522 - PubChem. (n.d.). Retrieved from [Link]

  • Rhenium pentachloride - LookChem. (n.d.). Retrieved from [Link]

  • Rhenium hexachloride - WebElements Periodic Table. (n.d.). Retrieved from [Link]

  • Rhenium hexachloride - WebElements Periodic Table. (n.d.). Retrieved from [Link]

  • Potassium hexachlororhenate - Wikipedia. (n.d.). Retrieved from [Link]

  • Danilov, D. A., et al. (2007). Speciation of Rhenium in Chloride Melts: Spectroscopic and Electrochemical Study.
  • Colton, R. (1962). Oxochloride Complexes of Rhenium.
  • Rhenium chloride (ReCl5) | Cl5Re | CID 83602 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Re2O7: Rhenium heptoxide. Chemical reactions - YouTube. (2019, April 2). Retrieved from [Link]

  • Asabina, E. A., et al. (2010). Thermolysis of salts of [ReCl6]2− and [ReBr6]2− anions. Russian Journal of Inorganic Chemistry, 55(10), 1589-1595.
  • Gorbachuk, E., et al. (2025). Trinuclear rhenium bromide cluster Re3Br9 as a product of thermal decomposition of Re3I3Br6 and a precursor for Re(CO)5Br.

Sources

Validation

Benchmarking the performance of Rhenium pentachloride against other transition metal halide catalysts

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the choice of a catalyst is pivotal to the success of a reaction, influencing yield, selectivity, and overall...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of a catalyst is pivotal to the success of a reaction, influencing yield, selectivity, and overall efficiency. Among the pantheon of catalysts, transition metal halides have carved out a significant niche as potent Lewis acids, capable of activating a wide array of substrates. This guide provides an in-depth comparison of the catalytic performance of Rhenium pentachloride (ReCl₅) against other notable transition metal halides, namely Molybdenum pentachloride (MoCl₅), Niobium pentachloride (NbCl₅), and Tungsten hexachloride (WCl₆). By examining their relative Lewis acidity and performance in key organic transformations, we aim to provide a valuable resource for researchers selecting the optimal catalyst for their synthetic challenges.

The Crucial Role of Lewis Acidity in Catalysis

The catalytic prowess of these metal halides is intrinsically linked to their Lewis acidity – the ability to accept an electron pair. This property allows them to coordinate to and activate electrophiles, thereby facilitating a host of chemical reactions. The strength and nature of this Lewis acidity can vary significantly between different metal centers and even with different halide ligands, leading to distinct catalytic behaviors.[1] A seminal study by Kobayashi and coworkers provides a valuable framework for understanding these differences by classifying various metal chlorides based on their activity and selectivity in the addition reaction of a silyl enol ether to aldehydes and aldimines.[2]

This classification reveals a key distinction among the catalysts discussed in this guide:

  • Rhenium pentachloride (ReCl₅) is categorized as A-1 , indicating it is a highly active and aldehyde-selective Lewis acid.[2]

  • Niobium pentachloride (NbCl₅), Molybdenum pentachloride (MoCl₅), and Tungsten hexachloride (WCl₆) are classified as A-3 , signifying they are active but exhibit neutral selectivity between aldehydes and aldimines.[2]

This fundamental difference in selectivity forms the cornerstone of our comparative analysis.

Visualizing the Landscape of Lewis Acid Catalysts

The following diagram illustrates the classification of the discussed transition metal halides based on the work of Kobayashi et al., providing a clear visual representation of their relative catalytic profiles.

Lewis_Acid_Classification cluster_A1 A-1: Active & Aldehyde-Selective cluster_A3 A-3: Active & Neutral Selectivity ReCl5 Rhenium pentachloride (ReCl₅) NbCl5 Niobium pentachloride (NbCl₅) MoCl5 Molybdenum pentachloride (MoCl₅) WCl6 Tungsten hexachloride (WCl₆)

Caption: Classification of Transition Metal Halide Lewis Acids.

Performance in Action: A Focus on Friedel-Crafts Alkylation

The Friedel-Crafts reaction, a cornerstone of C-C bond formation on aromatic rings, serves as an excellent platform for benchmarking the performance of these Lewis acid catalysts.[3][4][5] The reaction typically involves the alkylation or acylation of an aromatic compound in the presence of a Lewis acid.[4] The choice of catalyst can significantly impact the reaction's efficiency, regioselectivity, and the potential for side reactions.

Rhenium Pentachloride (ReCl₅): The Highly Active Catalyst

As an A-1 type Lewis acid, ReCl₅ is expected to exhibit high catalytic activity.[2] In Friedel-Crafts type reactions, this translates to the ability to catalyze the reaction under mild conditions and with low catalyst loadings. Its strong Lewis acidity effectively activates the electrophile, leading to efficient aromatic substitution. Rhenium carbonyl complexes, which can be derived from rhenium halides, have also shown good catalytic activity in Friedel-Crafts reactions.[6]

Niobium Pentachloride (NbCl₅), Molybdenum Pentachloride (MoCl₅), and Tungsten Hexachloride (WCl₆): The Active and Robust Alternatives

These A-3 type Lewis acids are also effective catalysts for Friedel-Crafts reactions.[2] Their robust nature and ready availability make them attractive alternatives.

  • Niobium Pentachloride (NbCl₅): This catalyst has been shown to be effective in various organic transformations, including Friedel-Crafts reactions, due to its strong Lewis acidity.[7]

  • Molybdenum Pentachloride (MoCl₅): MoCl₅ is a versatile Lewis acid catalyst used in a range of C-C bond-forming reactions.[7]

  • Tungsten Hexachloride (WCl₆): WCl₆ is a highly efficient and chemoselective catalyst for various organic transformations, including Friedel-Crafts type reactions.[8]

While all three are active, the subtle differences in their Lewis acidity and steric bulk can lead to variations in performance depending on the specific substrates and reaction conditions.

Comparative Performance Data

To provide a quantitative comparison, let's consider a hypothetical Friedel-Crafts alkylation of toluene with benzyl chloride. The following table summarizes expected performance characteristics based on the established Lewis acid classification and general literature observations.

CatalystClassificationExpected ActivityExpected Selectivity (ortho/para)Typical Catalyst LoadingComments
ReCl₅ A-1Very HighModerate to GoodLow (0.1 - 1 mol%)Prone to over-alkylation due to high activity. Requires careful control of reaction conditions.
NbCl₅ A-3HighGoodLow to Moderate (1 - 5 mol%)A reliable and active catalyst for general Friedel-Crafts reactions.
MoCl₅ A-3HighGoodLow to Moderate (1 - 5 mol%)Similar in performance to NbCl₅, offering a good balance of activity and selectivity.
WCl₆ A-3HighGoodLow to Moderate (1 - 5 mol%)A robust catalyst that can tolerate a range of functional groups.

Experimental Protocol: Benchmarking Lewis Acid Catalysts in Friedel-Crafts Alkylation

The following is a generalized, step-by-step methodology for comparing the performance of ReCl₅, NbCl₅, MoCl₅, and WCl₆ in the Friedel-Crafts alkylation of toluene with benzyl chloride.

Materials:
  • Toluene (anhydrous)

  • Benzyl chloride

  • Rhenium pentachloride (ReCl₅)

  • Niobium pentachloride (NbCl₅)

  • Molybdenum pentachloride (MoCl₅)

  • Tungsten hexachloride (WCl₆)

  • Anhydrous dichloromethane (DCM) as solvent

  • Internal standard (e.g., dodecane) for GC analysis

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk flasks and standard glassware for inert atmosphere techniques

Experimental Workflow:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis setup 1. Dry glassware under vacuum and backfill with Argon. reagents 2. Add anhydrous toluene, benzyl chloride, and internal standard to the flask. setup->reagents solvent 3. Add anhydrous DCM. reagents->solvent catalyst 4. Add the transition metal halide catalyst (e.g., ReCl₅) under a positive pressure of Argon. solvent->catalyst stir 5. Stir the reaction mixture at room temperature. catalyst->stir monitor 6. Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC. stir->monitor quench 7. Quench the reaction with saturated NaHCO₃ solution. monitor->quench extract 8. Extract the aqueous layer with DCM. quench->extract wash 9. Wash the combined organic layers with brine. extract->wash dry 10. Dry the organic layer over anhydrous MgSO₄. wash->dry analyze 11. Analyze the final product mixture by GC to determine yield and isomer distribution. dry->analyze

Caption: Generalized workflow for Friedel-Crafts alkylation.

Detailed Steps:
  • Reaction Setup: Under an inert atmosphere of argon, a Schlenk flask is charged with anhydrous toluene (10 mmol), benzyl chloride (1 mmol), and an internal standard (e.g., dodecane, 0.5 mmol).

  • Solvent Addition: Anhydrous dichloromethane (10 mL) is added to the flask.

  • Catalyst Addition: The respective transition metal halide catalyst (0.05 mmol, 5 mol%) is added to the reaction mixture under a positive flow of argon.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature, and its progress is monitored by gas chromatography (GC) by taking aliquots at specified time intervals.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Analysis: The yield of the product and the ratio of ortho and para isomers are determined by GC analysis using the internal standard.

By running parallel reactions with each catalyst under identical conditions, a direct and reliable comparison of their performance can be achieved.

Beyond Friedel-Crafts: Other Catalytic Applications

While Friedel-Crafts reactions provide a good basis for comparison, it is important to note the diverse catalytic applications of these metal halides.

  • Olefin Metathesis: Rhenium and tungsten compounds have been historically significant in the development of olefin metathesis catalysts.[9]

  • Deoxydehydration: Rhenium-catalyzed deoxydehydration of diols and polyols is a promising route for converting biomass into valuable chemicals.[10][11][12][13]

  • Pinacol Rearrangement: The strong Lewis acidity of these halides makes them potential catalysts for acid-catalyzed rearrangements like the pinacol rearrangement.[14][15][16][17][18]

  • Polymerization: Several of these metal halides are used as catalysts or pre-catalysts in polymerization reactions.[19]

Conclusion: Selecting the Right Tool for the Job

The choice between Rhenium pentachloride and other transition metal halides like NbCl₅, MoCl₅, and WCl₆ is not a matter of one being universally superior. Instead, the optimal catalyst depends on the specific requirements of the chemical transformation.

  • For reactions requiring very high activity and where aldehyde selectivity is paramount, Rhenium pentachloride is an excellent choice. Its A-1 classification underscores its potency, though this may necessitate careful control to avoid side reactions.

  • For general-purpose Lewis acid catalysis where robust performance and neutral selectivity are desired, Niobium pentachloride, Molybdenum pentachloride, and Tungsten hexachloride offer a compelling balance of activity, stability, and cost-effectiveness.

By understanding the fundamental differences in their Lewis acidity and catalytic behavior, researchers can make more informed decisions, leading to the development of more efficient and selective synthetic methodologies. This guide serves as a starting point for this critical decision-making process, empowering scientists to unlock new possibilities in chemical synthesis.

References

Comparative

A Comparative Guide to Early Transition Metal Catalysts for Olefin Metathesis: Molybdenum, Tungsten, and Rhenium

For decades, the catalytic olefin metathesis reaction has stood as a titan in chemical synthesis, enabling the efficient and selective formation of carbon-carbon double bonds. Its impact is profoundly felt in pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the catalytic olefin metathesis reaction has stood as a titan in chemical synthesis, enabling the efficient and selective formation of carbon-carbon double bonds. Its impact is profoundly felt in pharmaceuticals, polymer science, and specialty chemicals. The catalysts driving this transformation have evolved significantly, with early transition metals—molybdenum (Mo), tungsten (W), and rhenium (Re)—forming the bedrock of high-activity systems. This guide provides a comparative analysis of these seminal catalysts, offering insights into their performance, mechanistic nuances, and practical applications for researchers, scientists, and drug development professionals.

Introduction: The Dawn of High-Oxidation-State Metathesis Catalysts

The advent of well-defined, high-oxidation-state alkylidene complexes of molybdenum, tungsten, and later rhenium, pioneered by Richard R. Schrock, marked a paradigm shift in olefin metathesis.[1] Unlike their ill-defined predecessors, these catalysts offered unprecedented control over reactivity and selectivity. Their efficacy stems from a common mechanistic pathway, the Chauvin mechanism, which proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metal-alkylidene and a metallacyclobutane intermediate.[1]

The choice of metal and its ligand sphere profoundly influences the catalyst's performance, dictating its activity, stability, and functional group tolerance. This guide will dissect the key attributes of Mo, W, and Re-based catalysts to inform rational catalyst selection in complex synthetic endeavors.

Molybdenum Catalysts: The Workhorse of High-Activity Metathesis

Molybdenum-based catalysts, often referred to as Schrock catalysts, are renowned for their exceptional reactivity. These complexes, typically featuring a molybdenum(VI) center, an imido ligand, an alkylidene, and two supporting alkoxide or aryloxide ligands, are capable of metathesizing even the most sterically hindered and electron-deficient olefins.[2]

Key Features of Molybdenum Catalysts:
  • High Reactivity: Mo catalysts exhibit very high turnover frequencies (TOFs), enabling rapid conversions at low catalyst loadings.

  • Broad Substrate Scope: They are effective for a wide range of metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).

  • Sensitivity: A significant drawback is their high sensitivity to air, moisture, and protic functional groups, necessitating the use of stringent anaerobic and anhydrous techniques.[1]

Tungsten Catalysts: Enhanced Stability and Selectivity

Tungsten-based analogues of the Schrock catalyst offer a compelling alternative to their molybdenum counterparts. While generally exhibiting slightly lower reactivity than Mo catalysts, they often provide enhanced thermal stability and, in certain cases, improved stereoselectivity.[2][3] The ligand sphere around the tungsten center can be finely tuned to modulate the catalyst's activity and selectivity.[3]

Key Features of Tungsten Catalysts:
  • Good Activity: While often surpassed by Mo in terms of sheer speed, W catalysts are highly active for a broad range of olefin metathesis reactions.

  • Improved Stability: Tungsten alkylidene complexes can exhibit greater thermal stability compared to their molybdenum congeners.

  • Stereoselectivity: Judicious ligand design has led to the development of tungsten catalysts capable of high Z-selectivity in olefin metathesis.[4]

  • Sensitivity: Similar to molybdenum catalysts, tungsten-based systems are sensitive to air and moisture, requiring handling under inert conditions.[5]

Rhenium Catalysts: A Niche Player with Unique Properties

Rhenium-based catalysts represent a smaller but significant class of early transition metal catalysts for olefin metathesis. Historically, heterogeneous rhenium oxides on alumina (Re₂O₇/Al₂O₃) were among the first industrial catalysts for this transformation.[6] The development of well-defined, homogeneous rhenium(VII) alkylidene and alkylidyne complexes has provided valuable mechanistic insights and catalysts with unique reactivity profiles.[7]

Key Features of Rhenium Catalysts:
  • High Activity in Specific Applications: Well-defined rhenium catalysts have demonstrated very high activity, particularly in the metathesis of terminal olefins and in alkyne metathesis.[6]

  • Functional Group Tolerance: Some rhenium systems exhibit a degree of tolerance to functional groups not always well-accommodated by Mo or W catalysts.

  • Less Common: Compared to the extensive development of Mo and W catalysts, well-defined homogeneous Re catalysts are less common and their applications are not as broadly explored.

Comparative Performance Analysis

Direct, side-by-side comparisons of Mo, W, and Re catalysts under identical conditions are scarce in the literature. However, by collating data from various studies on benchmark reactions, a general performance trend can be established. The ring-closing metathesis (RCM) of diethyl diallylmalonate and the cross-metathesis (CM) of a terminal olefin with an acrylate are common testbeds for catalyst efficacy.

Table 1: Comparative Performance in the Ring-Closing Metathesis of Diethyl Diallylmalonate

Catalyst TypeMetalRepresentative CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Conversion/Yield (%)TONTOF (h⁻¹)Reference
SchrockMoMo(NAr)(CHCMe₂Ph)(OCMe(CF₃)₂)₂0.5 - 2Toluene25< 1> 95up to 200> 200[8]
Schrock-typeWW(NAr)(CHCMe₂Ph)(OCMe(CF₃)₂)₂1 - 5Toluene25 - 501 - 4> 90up to 100~25-90[9]
Grubbs 2nd Gen.Ru(H₂IMes)(PCy₃)Cl₂RuCHPh1CH₂Cl₂251> 98~98~98[10][11]

Note: Data is compiled from various sources and reaction conditions may vary slightly. TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.

Table 2: Comparative Performance in Cross-Metathesis of 1-Octene with Methyl Acrylate

Catalyst TypeMetalRepresentative CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Conversion/Yield (%)TONTOF (h⁻¹)Reference
SchrockMoMo(NAr)(CHCMe₂Ph)(OCMe(CF₃)₂)₂1 - 2Toluene501 - 2High--[12]
Schrock-typeWW(NAr)(CHCMe₂Ph)(OCMe(CF₃)₂)₂2 - 5Toluene604 - 8Moderate to High--[3]
Grubbs 2nd Gen.Ru(H₂IMes)(PCy₃)Cl₂RuCHPh1 - 5CH₂Cl₂4012> 95 (for similar substrates)up to 95~8[13][14]

Note: Direct comparative data for this specific reaction across all three early transition metals is limited. Performance is inferred from studies on similar substrates.

From the available data, a general hierarchy of reactivity emerges: Mo > W > Re for many common olefin metathesis reactions. However, this is a simplification, and the choice of ligands can dramatically alter this trend. For instance, the development of Z-selective tungsten catalysts has positioned them as the preferred choice for specific synthetic targets where stereochemistry is paramount.[4]

Mechanistic Overview and Experimental Workflows

The catalytic cycle for olefin metathesis with early transition metal catalysts is depicted below. The cycle is initiated by the reaction of the metal alkylidene with an olefin to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin and a new metal alkylidene, which continues the catalytic cycle.

Olefin Metathesis Cycle M_CHR1 [M]=CHR¹ Metallacycle1 Metallacyclobutane M_CHR1->Metallacycle1 + R²CH=CHR³ M_CHR2 [M]=CHR² Metallacycle1->M_CHR2 - R¹CH=CHR³ Metallacycle2 Metallacyclobutane M_CHR2->Metallacycle2 + R⁴CH=CHR⁵ Metallacycle2->M_CHR1 - R²CH=CHR⁵ M_CHR_new [M]=CHR⁴ Metallacycle2->M_CHR_new - R²CH=CHR⁴ RCM Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Solvent Dry & Degas Solvent Dissolve_Substrate Dissolve Substrate in Solvent Solvent->Dissolve_Substrate Substrate Purify & Dry Substrate Substrate->Dissolve_Substrate Add_Catalyst Add Catalyst Solution Dissolve_Substrate->Add_Catalyst Stir Stir at RT or Heat Add_Catalyst->Stir Quench Quench Reaction (e.g., with ethyl vinyl ether) Stir->Quench Filter Filter through Silica Gel Quench->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: General experimental workflow for a ring-closing metathesis reaction.

Detailed Experimental Protocols

Synthesis of a Schrock-type Molybdenum Catalyst: Mo(NAr)(CHCMe₂Ph)(OCMe(CF₃)₂)₂

This protocol is adapted from the literature and describes the synthesis of a highly active molybdenum metathesis catalyst.

Materials:

  • Mo(NAr)₂(CH₂CMe₂Ph)₂

  • Anhydrous triflic acid (TfOH)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Anhydrous pentane

  • Lithium hexafluoro-tert-butoxide (LiOCMe(CF₃)₂)

  • Anhydrous diethyl ether

Procedure:

  • Synthesis of the Triflate Precursor:

    • In a glovebox, dissolve Mo(NAr)₂(CH₂CMe₂Ph)₂ in anhydrous pentane.

    • Cool the solution to -30 °C.

    • Slowly add a solution of anhydrous triflic acid in pentane. A precipitate will form.

    • Stir the mixture at -30 °C for 1 hour.

    • Isolate the solid by filtration, wash with cold pentane, and dry under vacuum.

    • Recrystallize the solid from a mixture of DME and pentane to yield Mo(NAr)(CHCMe₂Ph)(OTf)₂(DME) as a crystalline solid.

  • Synthesis of the Final Catalyst:

    • Suspend the triflate precursor in anhydrous diethyl ether and cool to -30 °C.

    • Slowly add a solution of LiOCMe(CF₃)₂ in diethyl ether.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Remove the solvent under vacuum.

    • Extract the product with pentane and filter to remove lithium triflate.

    • Concentrate the pentane solution and cool to -30 °C to induce crystallization of Mo(NAr)(CHCMe₂Ph)(OCMe(CF₃)₂)₂.

Synthesis of a Tungsten Imido Alkylidene Catalyst

The synthesis of tungsten imido alkylidene complexes often follows a similar strategy to their molybdenum counterparts, starting from a suitable tungsten precursor such as W(NAr)₂Cl₂(dme). [9][15] General Strategy:

  • Alkylation: The dichloride precursor is reacted with a Grignard or organolithium reagent (e.g., neopentylmagnesium chloride) to form the dialkyl complex, W(NAr)₂(CH₂R)₂.

  • α-Hydrogen Abstraction: Treatment of the dialkyl complex with triflic acid induces α-hydrogen abstraction and elimination of an imido ligand to form the alkylidene triflate complex, W(NAr)(CHR)(OTf)₂(dme).

  • Ligand Exchange: The triflate ligands are then exchanged by reaction with a lithium alkoxide or aryloxide to yield the final catalyst, W(NAr)(CHR)(OR')₂. [9]

Conclusion

Early transition metal catalysts based on molybdenum, tungsten, and rhenium have been instrumental in the development of olefin metathesis. Molybdenum catalysts remain the benchmark for high reactivity, while tungsten catalysts offer a valuable combination of high activity, stability, and access to stereoselective transformations. Rhenium catalysts, though less developed in homogeneous catalysis, possess unique properties that make them highly effective in specific applications. The choice of catalyst is ultimately dictated by the specific requirements of the synthetic target, including the steric and electronic nature of the substrate, desired stereochemistry, and functional group compatibility. A thorough understanding of the relative merits and limitations of each of these catalyst systems is crucial for any researcher seeking to harness the power of olefin metathesis.

References

  • Chabanas, M., Baudouin, A., Copéret, C., & Basset, J. M. (2001). A Highly Active Well-Defined Rhenium Heterogeneous Catalyst for Olefin Metathesis Prepared via Surface Organometallic Chemistry. Journal of the American Chemical Society, 123(9), 2062–2063. [Link]

  • Chauvin, Y., & Commereuc, D. (1992). Rhenium-based catalysts for the metathesis of functionalised and non-functionalised olefins.
  • Schrock, R. R., Murdzek, J. S., Bazan, G. C., Robbins, J., DiMare, M., & O'Regan, M. (1990). Further studies of imido alkylidene complexes of tungsten, well-characterized olefin metathesis catalysts with controllable activity. Journal of the American Chemical Society, 112(10), 3875–3886. [Link]

  • Fürstner, A., & Langemann, K. (1997).
  • Oskam, J. H., Schrock, R. R., & Hoveyda, A. H. (1993). Molybdenum and tungsten imido alkylidene complexes as catalysts for the metathesis of olefins. Journal of Organometallic Chemistry, 459(1-2), 185-205.
  • Singh, R., Czekelius, C., Schrock, R. R., Müller, P., & Hoveyda, A. H. (2007). Synthesis of Tungsten Imido Alkylidene Complexes that Contain an Electron-Withdrawing Imido Ligand. Organometallics, 26(10), 2528–2539. [Link]

  • Toreki, R., & Schrock, R. R. (1992). A well-defined rhenium(VII) olefin metathesis catalyst. Journal of the American Chemical Society, 114(8), 3167–3168. [Link]

  • Schrock, R. R., & Hoveyda, A. H. (2003). Molybdenum and tungsten imido alkylidene complexes as efficient olefin-metathesis catalysts. Angewandte Chemie International Edition, 42(38), 4592-4633. [Link]

  • Fürstner, A. (2018). Molybdenum Imido, Tungsten Imido and Tungsten Oxo Alkylidene N‐Heterocyclic Carbene Olefin Metathesis Catalysts. Chemistry–A European Journal, 24(54), 14295-14301.
  • Enhancing the activity of a supported rhenium catalyst for cross-metathesis of ethene and 2-butene via promotion of boron. Catalysis Science & Technology. [Link]

  • Schrock, R. R. (2015). Metathesis by Molybdenum and Tungsten Catalysts. CHIMIA International Journal for Chemistry, 69(7-8), 388-392.
  • Williams, I. D., & Jia, G. (2022). Rhenium Alkyne Catalysis: Sterics Control the Reactivity. Inorganic Chemistry, 61(33), 12941-12953.
  • Fogg, D. E., & dos Santos, E. N. (2004). Ethylene-Triggered Formation of Ruthenium Alkylidene from Decomposed Catalyst.
  • Lee, C. W., & Grubbs, R. H. (2000). Nonproductive Events in Ring-Closing Metathesis using Ruthenium Catalysts. Journal of the American Chemical Society, 122(31), 7604–7605.
  • Israel E. Wachs. (2014). Olefin Metathesis by Supported Metal Oxide Catalysts.
  • Cowell, J. (n.d.). Olefin Metathesis Reaction Schrock Catalyst Grubbs Catalyst Chauvin Mechanism. Apex Molecular. [Link]

  • Wipf, P. (n.d.).
  • Grela, K., & Michalak, M. (2023). Synthesis of Phenol-Tagged Ruthenium Alkylidene Olefin Metathesis Catalysts for Robust Immobilisation Inside Metal–Organic Framework Support.
  • Jiao, Y. (2022, April 9).
  • Keitz, B. K., & Grubbs, R. H. (2010). Nonproductive Events in Ring-Closing Metathesis Using Ruthenium Catalysts. Scilit. [Link]

  • Ajdaman, L. S., & Taylor, R. J. K. (2011). Toward a Simulation Approach for Alkene Ring-closing Metathesis: Scope and Limitations of a Model for RCM. The Journal of Organic Chemistry, 76(17), 7039-7050.
  • Goumans, T. P. M., Ehlers, A. W., & Lammertsma, K. (2005). The asymmetric Schrock olefin metathesis catalysts. A computational study. Organometallics, 24(13), 3200-3206.
  • A Guided-Inquiry Approach to Ring-Closing Metathesis Supplementary M
  • Schrock, R. R. (2023). Industrial scale olefin metathesis with schrock catalysts.
  • Grela, K., & Sytniczuk, A. (2023). Schrock molybdenum alkylidene catalyst enables selective formation of macrocyclic unsaturated lactones by ring-closing metathesis at high-concentration. Green Chemistry, 25(6), 2354-2361.
  • Dounay, A. B., & Anderson, K. R. (2003). Cross metathesis of 1 with methyl acrylate.
  • Salameh, A., & Copéret, C. (2021).
  • Schrock, R., & Conley, M. (n.d.). Tungsten and Molybdenum Alkylidene Catalysts for Olefin Metathesis. University of California, Riverside.
  • Meier, M. A. R., & Rybak, A. (2008). Cross-metathesis of fatty acid derivatives with methyl acrylate: Renewable raw materials for the chemical industry. Green Chemistry, 9(12), 1356-1361.
  • Rybak, A., & Meier, M. A. R. (2007). Cross-metathesis of fatty acid derivatives with methyl acrylate: renewable raw materials for the chemical industry. Green Chemistry, 9(12), 1356-1361. [Link]

  • Grubbs, R. H. (2018). Recent Advances in Ruthenium-Based Olefin Metathesis. Chemical Society Reviews, 47(10), 3484-3500.
  • Oishi, T., & Ohtake, Y. (2021). Synthesis and Reactivity of an Olefin Metathesis- Catalyzing Ruthenium Complex with a Selenoether Moiety in the Benzylidene Liga. ChemRxiv.
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Validation

Differences in catalytic activity between Rhenium(V) chloride and Rhenium(III) chloride

An In-Depth Comparative Guide to the Catalytic Activities of Rhenium(V) Chloride and Rhenium(III) Chloride Introduction: The Tale of Two Oxidation States in Rhenium Catalysis Rhenium, a third-row transition metal, posses...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Catalytic Activities of Rhenium(V) Chloride and Rhenium(III) Chloride

Introduction: The Tale of Two Oxidation States in Rhenium Catalysis

Rhenium, a third-row transition metal, possesses a rich and versatile coordination chemistry, largely attributable to its wide range of accessible oxidation states (from -3 to +7). This versatility makes rhenium compounds, particularly its simple chlorides, compelling candidates for catalysis. Rhenium(V) chloride (ReCl₅) and Rhenium(III) chloride (ReCl₃) are two of the most common starting materials in rhenium chemistry. While structurally related, the two-electron difference in their oxidation states imparts profoundly different electronic properties, leading to distinct catalytic behaviors.

This guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth comparison of the catalytic activities of ReCl₅ and ReCl₃. We will move beyond a simple list of applications to explore the mechanistic underpinnings of their reactivity, supported by experimental data and detailed protocols. Understanding the fundamental differences between the electron-deficient Re(V) center and the more electron-rich Re(III) center is paramount to selecting the appropriate catalyst for a given chemical transformation.

Structural and Electronic Divergence: The Root of Catalytic Specificity

The catalytic function of a metal complex is intrinsically linked to its structure and electronic properties. For Rhenium(V) and Rhenium(III) chlorides, these differences are stark and dictate their roles in chemical reactions.

  • Rhenium(V) Chloride (ReCl₅): This compound exists as a dimer, Re₂Cl₁₀, featuring two edge-sharing octahedra with bridging chloride ligands.[1] The high +5 oxidation state makes the rhenium center highly electron-deficient and a potent Lewis acid. This electrophilicity is key to its ability to activate unsaturated substrates like alkenes and alkynes.[2][3] However, ReCl₅ is sensitive to moisture and air, readily hydrolyzing to release HCl, a property that necessitates handling under inert conditions.[1]

  • Rhenium(III) Chloride (ReCl₃): In contrast, Rhenium(III) chloride adopts a trimeric cluster structure, Re₃Cl₉, with strong rhenium-rhenium bonds.[4] The lower +3 oxidation state results in a more electron-rich metal center compared to Re(V). This characteristic makes ReCl₃ suitable for catalytic processes that require electron-rich metal centers, such as certain organic transformations and complex formations.[4] It exhibits greater thermal stability and can facilitate reactions under harsh conditions.[5]

These fundamental differences in Lewis acidity, electron density, and structure are the primary drivers for their divergent catalytic applications.

Comparative Analysis of Catalytic Applications

The distinct electronic natures of Re(V) and Re(III) chlorides define their respective catalytic strengths. While both are used in organic synthesis, their domains of application rarely overlap.[6][7]

Olefin Metathesis: A Historical Domain of Rhenium(V)

Olefin metathesis, a Nobel Prize-winning reaction that reshuffles carbon-carbon double bonds, is one of the most significant applications of rhenium catalysis.[8]

  • Rhenium(V) Chloride: ReCl₅, often in combination with a co-catalyst like an organoaluminum or organotin compound, was one of the earliest catalysts discovered for olefin metathesis.[1][9] Its strong Lewis acidity allows it to activate the olefin and initiate the catalytic cycle. Although largely superseded by more stable and functional-group-tolerant ruthenium (Grubbs) and molybdenum (Schrock) catalysts, its historical significance is undeniable and it remains a subject of academic interest.[1][8] The generally accepted Chauvin mechanism, involving a metallacyclobutane intermediate, is believed to be operative.[10][11]

  • Rhenium(III) Chloride: There is little direct evidence for the use of ReCl₃ as a primary catalyst for olefin metathesis. Its more electron-rich nature and different structural form do not favor the mechanism typically associated with high-valent metathesis catalysts.

Reduction Reactions: Precursors to Active Species

Rhenium complexes are known to catalyze various reduction reactions, including the important conversion of carbon dioxide (CO₂) to useful chemicals.[12][13]

  • Role as Precursors: Both ReCl₅ and ReCl₃ often serve as precursors to more complex, catalytically active species rather than acting as direct catalysts in their simple chloride forms for reactions like CO₂ reduction.[2][3][5][14] For instance, Re(I) carbonyl complexes, which are highly effective for the photocatalytic or electrocatalytic reduction of CO₂ to CO, are frequently synthesized from higher-valent rhenium chloride precursors.[15][16] Similarly, rhenium complexes used for perchlorate reduction are sophisticated molecular systems for which the chlorides could serve as a starting point.[17]

Organic Synthesis: Cyclizations and Bond Formations

Both chlorides serve as versatile catalysts in broader organic synthesis, particularly in the formation of heterocyclic compounds, which are core structures in many pharmaceuticals.[6][7]

  • Rhenium(V) Chloride: Its strong Lewis acidity can be harnessed to activate substrates for cyclization and addition reactions. It is often used as a starting material for preparing other Re(V) catalysts, such as Re(V) alkyne complexes, which have shown promise in alkyne metathesis.[2][3][18][19]

  • Rhenium(III) Chloride: The electron-rich nature of ReCl₃ makes it suitable for catalyzing reactions involving nucleophilic attack or where a lower oxidation state is beneficial. It is a known catalyst for the synthesis of nitrogen-containing complexes and organorhenium compounds, which can then be used in further catalytic transformations.[4][5]

Data Summary: Rhenium(V) Chloride vs. Rhenium(III) Chloride
FeatureRhenium(V) Chloride (ReCl₅)Rhenium(III) Chloride (ReCl₃)
Oxidation State +5+3
Structure Dimeric (Re₂Cl₁₀), bioctahedral[1]Trimeric (Re₃Cl₉), cluster[4]
Electronic Nature Electron-deficient, strong Lewis acidElectron-rich metal center
Key Catalytic Role Olefin metathesis, Lewis acid catalysis[1]Precursor for organometallic complexes, catalysis requiring electron-rich centers[4][5]
Stability Moisture sensitive, degrades in air[1]High thermal stability[5]
Primary Use Historically significant olefin metathesis catalyst, precursor for Re(V) complexes[1][2][3]Precursor for organorhenium complexes and other catalysts[5][14]

Visualization of Experimental Workflows

Proper experimental design is crucial when comparing catalysts. The following diagram illustrates a typical workflow for screening ReCl₅ and ReCl₃ in a model organic reaction.

G cluster_0 Catalyst Preparation & Handling (Inert Atmosphere) cluster_1 Reaction Setup cluster_2 Reaction & Analysis ReCl5_prep Weigh ReCl₅ in Glovebox Solvent_prep Prepare Anhydrous Solvent (e.g., Toluene, Dioxane) Add_Catalyst_ReCl5 Add ReCl₅ Solution ReCl5_prep->Add_Catalyst_ReCl5 ReCl3_prep Weigh ReCl₃ in Glovebox Add_Catalyst_ReCl3 Add ReCl₃ Solution ReCl3_prep->Add_Catalyst_ReCl3 Reaction_Vessel Oven-Dried Schlenk Flask (under Argon/Nitrogen) Solvent_prep->Reaction_Vessel Add_Substrates Add Substrates (e.g., Diene, Amine) Reaction_Vessel->Add_Substrates Heating Heat to Reaction Temp (e.g., 80-110 °C) Add_Catalyst_ReCl5->Heating Add_Catalyst_ReCl3->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Workup Quench & Workup Monitoring->Workup Purification Purify Product (Column Chromatography) Workup->Purification Analysis Characterize & Calculate Yield Purification->Analysis

Caption: Workflow for comparing ReCl₅ and ReCl₃ catalytic activity.

The following diagram illustrates the simplified Chauvin mechanism for olefin metathesis, a key reaction catalyzed by high-valent rhenium species like those derived from ReCl₅.

G Catalyst [Re]=CHR¹ (Active Catalyst) Metallocycle Rhenacyclobutane Intermediate Catalyst->Metallocycle [2+2] Cycloaddition Olefin1 R²CH=CHR³ (Substrate) Olefin1->Metallocycle New_Olefin R¹CH=CHR² (Product 1) Metallocycle->New_Olefin Retro [2+2] Cycloreversion New_Carbene [Re]=CHR³ (Propagating Species) Metallocycle->New_Carbene New_Carbene->Catalyst Regeneration with another olefin molecule Olefin2 R²CH=CHR³ (Substrate)

Caption: Simplified Chauvin mechanism for olefin metathesis.

Experimental Protocols: A Practical Guide

The following protocols are representative examples designed to highlight the distinct applications of ReCl₅ and ReCl₃. Safety Note: Rhenium chlorides are moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Always consult the Safety Data Sheet (SDS) before use.

Protocol 1: ReCl₅-Catalyzed Ring-Closing Metathesis (RCM) of a Diene (Illustrative)

This protocol is based on the principles of early olefin metathesis catalysis, demonstrating the role of ReCl₅.

  • Catalyst System Preparation:

    • In a glovebox, prepare a stock solution of ReCl₅ (e.g., 0.1 M in anhydrous, degassed toluene).

    • Prepare a stock solution of a co-catalyst, such as tetraethyltin (Et₄Sn) or diethylaluminum chloride (Et₂AlCl), under the same conditions. The molar ratio of Re:co-catalyst is critical and often requires optimization (e.g., 1:5).

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the diene substrate (e.g., 1,7-octadiene) (1.0 mmol) dissolved in anhydrous, degassed toluene (10 mL) under an argon atmosphere.

  • Initiation and Reaction:

    • Add the co-catalyst solution to the stirring substrate solution at room temperature.

    • Slowly add the ReCl₅ solution to initiate the reaction. The mixture may change color.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

  • Monitoring and Workup:

    • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS to observe the formation of cyclohexene and ethylene.

    • Upon completion, cool the reaction to room temperature and quench it by carefully adding a few drops of methanol.

    • Filter the mixture through a short plug of silica gel to remove the catalyst residues.

    • Concentrate the filtrate under reduced pressure and purify the product by distillation or column chromatography.

Causality: The use of an inert atmosphere and anhydrous solvents is critical as ReCl₅ reacts with water.[1] The co-catalyst is necessary to alkylate the rhenium center, forming the active carbene species that initiates the metathesis cycle.

Protocol 2: ReCl₃ as a Precursor for a Rhenium(III) Complex Synthesis

This protocol demonstrates the use of ReCl₃ as a starting material for coordination complexes, which can then be used in catalysis.[4]

  • Reaction Setup:

    • To a Schlenk flask under argon, add Rhenium(III) chloride (Re₃Cl₉) (1.0 mmol) and a bidentate ligand such as 2,2'-bipyridyl (3.3 mmol).

    • Add anhydrous, degassed acetonitrile (20 mL) via syringe.

  • Reaction Conditions:

    • Stir the suspension at reflux (approx. 82 °C) for 12-24 hours. The color of the reaction mixture will typically change as the complex forms.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature. A precipitate of the product may form.

    • If a precipitate has formed, collect it by filtration under inert conditions, wash with cold acetonitrile and then diethyl ether, and dry under vacuum.

    • If no precipitate forms, reduce the solvent volume under vacuum to induce crystallization.

  • Characterization:

    • Characterize the resulting coordination complex using techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis to confirm its structure. The complex can then be tested for catalytic activity in a target reaction.

Causality: The trimeric Re₃Cl₉ cluster must be broken up to form the monomeric coordination complex. Refluxing in a coordinating solvent like acetonitrile facilitates this process, allowing the bidentate ligand to coordinate to the rhenium centers.

Conclusion and Future Outlook

The catalytic activities of Rhenium(V) chloride and Rhenium(III) chloride are fundamentally dictated by their respective oxidation states and structures. ReCl₅, a strong Lewis acid, historically played a key role in the development of olefin metathesis. In contrast, the more electron-rich ReCl₃ serves as a valuable precursor for a wide range of organometallic and coordination complexes.

For the modern researcher, these simple chlorides are best viewed as gateways to a vast landscape of rhenium catalysis. While rarely the optimal catalyst in their pure form for complex organic transformations, they are indispensable starting materials. Future research will likely continue to focus on using these foundational compounds to develop well-defined, single-site rhenium catalysts with enhanced stability, activity, and selectivity for challenging reactions in pharmaceutical synthesis and materials science.

References

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  • ACS Publications. Rhenium Alkyne Catalysis: Sterics Control the Reactivity. Inorganic Chemistry. [Online] Available at: [Link]

  • ResearchGate. Rhenium-catalysed reactions in chemical synthesis: selected case studies. [Online] Available at: [Link]

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  • National Institutes of Health. Rhenium Alkyne Catalysis: Sterics Control the Reactivity. Inorganic Chemistry. [Online] Available at: [Link]

  • Amanote Research. Reactions and Mechanistic Studies of Rhenium-Catalyzed Insertion of Α,β-Unsaturated Carbonyl Compounds Into a C–H Bond. [Online] Available at: [Link]

  • ACS Publications. Organic Reactions Catalyzed by Rhenium Carbonyl Complexes. Chemical Reviews. [Online] Available at: [Link]

  • ACS Publications. Olefin metathesis by rhenium carbonyl halide-alkylaluminum halide catalysts. Direct evidence for a coordinated carbene initiated process. Inorganic Chemistry. [Online] Available at: [Link]

  • ACS Publications. A New Bioinspired Perchlorate Reduction Catalyst with Significantly Enhanced Stability via Rational Tuning of Rhenium Coordination Chemistry and Heterogeneous Reaction Pathway. Environmental Science & Technology. [Online] Available at: [Link]

  • MIT Libraries. Graphite-Conjugated Rhenium Catalysts for Carbon Dioxide Reduction. [Online] Available at: [Link]

  • National Institutes of Health. Two-Electron Carbon Dioxide Reduction Catalyzed by Rhenium(I) Bis(imino)acenaphthene Carbonyl Complexes. ChemSusChem. [Online] Available at: [Link]

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  • E3S Web of Conferences. Photocatalytic CO2 reduction of Rhenium tricarbonyl complexes with high CO selectivity under visible light. [Online] Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Rhenium Pentachloride

As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with high-purity materials but also with the critical knowledge to handle them safely from acquisition to disposal. Rhenium pen...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with high-purity materials but also with the critical knowledge to handle them safely from acquisition to disposal. Rhenium pentachloride (ReCl₅) is a valuable precursor in catalysis and inorganic synthesis, yet its reactivity demands a rigorous and well-understood disposal protocol.[1][2] This guide moves beyond mere checklists to provide a deep, mechanistically-grounded framework for the safe management and disposal of this compound, ensuring the protection of personnel, equipment, and the environment.

The Chemistry Dictating the Hazard: Understanding Rhenium Pentachloride's Reactivity

Rhenium pentachloride is a dark green to red-brown crystalline solid.[1][3] Its primary hazard, and the central consideration for its disposal, is its extreme sensitivity to moisture.[1][4] When exposed to water, even ambient humidity, it undergoes a vigorous hydrolysis reaction to release hydrogen chloride (HCl) gas.[1][2][5] This reaction is the root cause of its corrosive and irritant properties. Leaving the solid exposed to the atmosphere will result in its degradation into a brown liquid, a testament to its reactivity.[1][2]

ReCl₅ + 4H₂O → HReO₄ (Perrhenic Acid) + 5HCl(g)

This reaction informs every step of our disposal procedure. The goal is not to simply discard the solid but to safely and controllably carry out this hydrolysis and subsequent neutralization before it enters the waste stream.

Hazard Profile and Essential Personal Protective Equipment (PPE)

Before handling Rhenium pentachloride for any purpose, including disposal, a thorough understanding of its hazard profile is mandatory. All waste management procedures must be conducted within a certified chemical fume hood.

Table 1: Hazard Identification for Rhenium Pentachloride

Hazard Class GHS Statement Prevention and Response
Skin Irritation (Category 2) H315: Causes skin irritation.[3][6] P280: Wear protective gloves/protective clothing.[3][6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][6]
Eye Irritation (Category 2) H319: Causes serious eye irritation.[3][6] P280: Wear eye protection/face protection.[3][6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]
Respiratory Irritation H335: May cause respiratory irritation.[3][6] P261: Avoid breathing dust.[3][6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][6]

| Water Reactivity | Releases HCl upon hydrolysis.[2][5] | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3][6] Handle under dry, inert gas.[6] |

Your personal protective equipment is your primary line of defense. The following table outlines the minimum required PPE for handling ReCl₅ waste.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Chemical splash goggles and a face shield.[7] Protects against splashes of the corrosive solid and the resulting acidic solution. A face shield provides a necessary secondary layer of protection.[7]
Hand Chemical-resistant gloves (e.g., nitrile or neoprene).[8] Prevents skin contact with the corrosive solid. Always inspect gloves for integrity before use.
Body Flame-retardant laboratory coat. Protects against incidental contact and spills.

| Respiratory | Not typically required if all work is performed in a certified fume hood. | In the event of a large spill or ventilation failure, a respirator with an appropriate acid gas cartridge may be necessary.[8][9] |

Disposal Workflow: A Step-by-Step Guide

The core principle of ReCl₅ disposal is controlled quenching and neutralization . This process intentionally reacts the hazardous material in a safe, contained manner to produce a less hazardous, manageable waste stream.

Mandatory Visualization: Rhenium Pentachloride Disposal Workflow

G cluster_prep Preparation Phase cluster_procedure Disposal Procedure cluster_final Final Waste Management cluster_spill Spill Response A Don Required PPE (Goggles, Face Shield, Gloves, Lab Coat) B Work Inside a Certified Chemical Fume Hood A->B C Prepare a Stirring Solution of Sodium Bicarbonate in Water B->C D Slowly Add Small Portions of ReCl₅ Waste to the Solution C->D E Observe for Cessation of Gas (CO₂) Evolution D->E F Verify Final Solution pH is Neutral (pH 6-8) E->F G Transfer Neutralized Solution to a Labeled Hazardous Waste Container F->G H Container Label: 'Aqueous Waste Containing Rhenium' G->H I Arrange for Pickup by Institutional Environmental Health & Safety H->I S1 SPILL DETECTED S2 DO NOT USE WATER S1->S2 S3 Cover Spill with Dry, Inert Absorbent (e.g., Sand, Vermiculite) S2->S3 S4 Collect Material into a SEALED, Labeled Container S3->S4 S5 Dispose as Reactive Hazardous Waste via EHS S4->S5

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Handling

Mastering the Protocol: A Guide to the Safe Handling of Rhenium Pentachloride

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, pushing the boundaries of science requires not only intellectual rigor but also an uncompromising commitment to safety. Rhenium pentachloride (ReCl₅) is a potent reagent, valuable in catalysis and the synthesis of novel organometallic compounds.[1] However, its utility is matched by its significant hazards, primarily its reactivity with moisture and its corrosive nature. This guide moves beyond mere checklists to provide a deep, procedural understanding of how to handle this compound safely, ensuring that your focus remains on your research, not on mitigating preventable accidents.

Foundational Hazard Assessment: Understanding the "Why"

Before any container is opened, a thorough understanding of the risks is paramount. Rhenium pentachloride is not a benign powder; it is a highly reactive, air-sensitive solid that demands respect.[1]

  • Extreme Water Reactivity: The core danger of ReCl₅ is its vigorous, exothermic reaction with water—including atmospheric humidity. This reaction hydrolyzes the compound, liberating significant quantities of corrosive and toxic hydrogen chloride (HCl) gas.[1] This is the primary driver for most handling protocols. Exposure to HCl gas can cause severe respiratory irritation, chemical burns, and long-term pulmonary damage.

  • Corrosivity: Direct contact with solid Rhenium pentachloride will cause severe skin irritation and serious eye damage.[2][3][4] The hazard statements are clear: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][3]

  • Inhalation Hazard: The fine dust of ReCl₅ is easily aerosolized. Inhaling these particles can lead to severe irritation of the entire respiratory tract.[2][3]

Failure to control these hazards can lead to immediate injury and compromise the integrity of your experiment. Therefore, every subsequent step is designed to create multiple barriers between the researcher and the chemical.

The Controlled Environment: Your Primary Line of Defense

Given its reactivity, Rhenium pentachloride must never be handled on an open bench. The choice of your primary engineering control is the most critical safety decision you will make.

  • Inert Atmosphere Glovebox: This is the gold standard and the strongly recommended environment for handling ReCl₅. A glovebox provides a dry, inert atmosphere (typically nitrogen or argon), which completely prevents the chemical's decomposition due to humidity.[5][6]

  • High-Efficiency Chemical Fume Hood: If a glovebox is not available, a properly functioning chemical fume hood with a high face velocity (at least 100 feet per minute) is the absolute minimum requirement.[2] Work must be conducted well inside the hood, away from any sources of water, and operations should be performed as swiftly as possible to minimize exposure to ambient air.[5][7]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential to protect against unforeseen splashes, spills, or breaches in containment. The selection of PPE must be deliberate and based on the specific hazards of ReCl₅ and its reaction byproducts.

PPE CategorySpecificationRationale
Hand Protection Double Gloving: Inner nitrile glove, outer butyl or neoprene glove.Nitrile gloves provide good dexterity and splash protection for the inner layer.[2][8] Butyl or neoprene offers superior resistance to corrosive materials, including the HCl that will form upon any accidental moisture contact.[8] Always inspect gloves for any signs of degradation or punctures before use.[3]
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 compliant) AND a full-face shield.Safety glasses are insufficient.[9] Chemical splash goggles provide a seal around the eyes to protect against dust and splashes.[3][10] A face shield is mandatory to protect the entire face from the violent reactions that can occur with accidental water contact.[11]
Respiratory Protection NIOSH-approved respirator with cartridges for acid gases and particulates (e.g., a full-face respirator).A standard dust mask is inadequate.[2] Due to the high likelihood of generating HCl gas, a respirator equipped with acid gas cartridges is essential, especially when working outside of a glovebox. A full-face respirator offers the dual benefit of integrated eye and respiratory protection.
Protective Clothing Flame-resistant (FR) lab coat, long pants, and closed-toe shoes.A flame-resistant lab coat is recommended for handling water-reactive chemicals that can produce flammable gases or ignite spontaneously.[11] Long pants and closed-toe shoes are a baseline requirement for any laboratory work to protect against spills.[2]
Procedural Workflow: From Storage to Disposal

A disciplined, step-by-step approach is crucial for safety. The following workflow integrates the engineering controls and PPE discussed above.

  • Ensure the designated work area (glovebox or fume hood) is clean, dry, and free of all unnecessary equipment and water sources.[5]

  • Assemble all necessary apparatus (spatulas, weigh boats, glassware) and ensure they are scrupulously dry, either by oven-drying or flame-drying (with appropriate precautions).

  • Have spill cleanup materials readily available. For a water-reactive chemical like ReCl₅, this means an inert absorbent like sand or a specialized powder—NEVER use water .[7] A Class D fire extinguisher should be accessible for metal-halide fires.[12]

  • Put on all required PPE in the correct order, finishing with your outer gloves. Check the fit and integrity of each item.

  • Transfer the sealed container of Rhenium pentachloride into the controlled environment.

  • Allow the container to reach the temperature of the environment to prevent condensation.

  • Slowly and carefully open the container. Avoid any actions that could generate dust.[2][9] Use clean, dry spatulas for transfer.

  • Weigh the required amount in a tared, dry container.

  • Once the transfer is complete, securely seal the main container.

  • After the experiment is complete and all ReCl₅ is secured, decontaminate any equipment used.

  • Remove PPE carefully, avoiding contact with any contaminated surfaces. Remove outer gloves first, followed by the face shield, goggles, and lab coat. Remove inner gloves last using the proper technique to avoid touching the outer surface.[13]

  • Wash hands and forearms thoroughly with soap and water after removing all PPE.[2][3]

The following diagram illustrates this critical workflow:

G cluster_prep 1. Preparation cluster_ppe 2. Donning PPE cluster_handle 3. Handling ReCl5 cluster_cleanup 4. Decontamination & Doffing prep_area Verify Dry Work Area (Glovebox/Fume Hood) prep_tools Assemble Dry Glassware & Spill Kit (Sand) don_ppe Don Lab Coat, Respirator, Goggles, Face Shield, Double Gloves prep_tools->don_ppe transfer_re Transfer ReCl5 Container to Controlled Area don_ppe->transfer_re open_re Open & Dispense ReCl5 (Avoid Dust Generation) transfer_re->open_re seal_re Securely Seal All Containers open_re->seal_re decon Quench Residue & Decontaminate Tools seal_re->decon doff_ppe Doff PPE in Sequence (Outer Gloves First) decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

A procedural workflow for safely handling Rhenium pentachloride.
Emergency Response and Disposal
  • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing.[3] For eye contact, hold the eyelids open and flush continuously.[2] Seek immediate medical attention in all cases of exposure.[2][3]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][10]

  • Spills: For small spills within a fume hood, cover with a generous amount of sand or other inert, dry material.[7] Carefully scoop the mixture into a designated, labeled waste container. Do not use water for cleanup.[7] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Waste Disposal: Rhenium pentachloride waste is considered hazardous. It must be collected in a clearly labeled, sealed container.[2] The waste must be disposed of through your institution's hazardous waste program.[2][3] Do not attempt to neutralize or dispose of it down the drain.[4][14]

By internalizing not just the "what" but the "why" of these procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Rhenium pentachloride is a powerful tool; handle it with the expertise and caution it requires.

References

  • Thermo Fisher Scientific. (2025). Rhenium (V) chloride Safety Data Sheet. [Link]

  • Eagle Alloys Corporation. (n.d.). Rhenium Safety Data Sheet. [Link]

  • Massachusetts Institute of Technology. (n.d.). Pyrophoric and Water-Reactive Chemical Safety. EHS. [Link]

  • University of Alabama at Birmingham. (n.d.). Water Reactive Chemicals SOP Guide. [Link]

  • Wayne State University. (n.d.). Water Reactive Chemicals SOP. Office of Environmental Health and Safety. [Link]

  • Texas Woman's University. (n.d.). Water Reactive Chemicals SOP. Health & Safety. [Link]

  • University of California, Irvine. (n.d.). Water Reactive Chemicals - Flammable Liquids. Environmental Health & Safety. [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. [Link]

  • Unknown Source. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).
  • chemeurope.com. (n.d.). Rhenium pentachloride. [Link]

  • University of California, San Diego. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. [Link]

Sources

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